Minosaminomycin
Beschreibung
Eigenschaften
Molekularformel |
C25H46N8O10 |
|---|---|
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-3-[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-1-[[(2R,3R,5S,6S)-4-[(2S,3S,5S,6R)-3,5-diamino-6-methyloxan-2-yl]oxy-2,3,5,6-tetrahydroxycyclohexyl]amino]-1-oxopropan-2-yl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41)/t9-,10+,11+,12+,13-,14-,15?,16-,17+,18-,19+,20?,23+/m1/s1 |
InChI-Schlüssel |
UDZJEGDQBWDMOF-BTPWPOGFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Minosaminomycin: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minosaminomycin is a potent aminoglycoside antibiotic first isolated from the culture broth of Streptomyces sp. MA514-A1.[1][2] Structurally related to kasugamycin, it exhibits significant inhibitory activity against various bacteria, including Mycobacterium tuberculosis, by targeting protein synthesis.[2][3] This technical guide provides a comprehensive overview of the discovery, origin, and putative biosynthetic pathway of this compound. It includes a summary of its biological activity, a generalized experimental workflow for its discovery and isolation, and a postulated biosynthetic pathway based on current knowledge of related aminoglycoside antibiotics. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biosynthesis.
Discovery and Origin
This compound was discovered in 1974 by Hamada and colleagues from the culture fluid of a soil actinomycete, Streptomyces sp. MA514-A1.[1][4] The producing organism was isolated from a soil sample collected in Japan. The discovery was part of a screening program for new antibiotics with activity against mycobacteria.
Biological Activity and Mechanism of Action
This compound demonstrates a noteworthy spectrum of antibacterial activity, particularly against mycobacteria.[2] Its mechanism of action involves the inhibition of protein synthesis.[3] Specifically, it has been shown to inhibit the binding of formyl-methionyl-tRNA (fMet-tRNA) to the 30S ribosomal subunit, thereby blocking the initiation of translation.[3] This mode of action is similar to that of its structural analog, kasugamycin.[3]
Table 1: In Vitro Antibacterial Activity of this compound
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Mycobacterium smegmatis ATCC 607 | 1.56 µg/mL | [2] |
| Mycobacterium phlei | 6.25 µg/mL | [2] |
| Escherichia coli (cell-free system) | 0.2 µM (IC₅₀ for protein synthesis inhibition) | [2][3] |
Generalized Experimental Protocol for Discovery and Isolation
While the specific, detailed protocol for the original isolation of this compound is not extensively documented in publicly available literature, a generalized workflow for the discovery and isolation of a novel antibiotic from a Streptomyces species can be outlined as follows. This protocol is based on established methodologies in the field of natural product discovery.
Figure 1: Generalized experimental workflow for the discovery of a novel antibiotic.
Methodology Details:
-
Isolation of Producing Organism: A soil sample is serially diluted and plated on a selective agar medium, such as starch casein agar, to favor the growth of Streptomyces. Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, with aerial mycelia) are selected and purified by repeated streaking.
-
Fermentation: A pure culture of the Streptomyces isolate is inoculated into a suitable liquid fermentation medium. The culture is incubated under optimal conditions of temperature, pH, and aeration to promote the production of secondary metabolites.
-
Extraction: After fermentation, the culture broth is separated from the mycelial mass by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the active compound. This typically involves initial separation by column chromatography (e.g., silica gel or Sephadex), followed by high-performance liquid chromatography (HPLC) for final purification.
-
Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
-
Bioactivity Testing: The purified compound is tested for its antimicrobial activity against a panel of test organisms to determine its Minimum Inhibitory Concentration (MIC).
Postulated Biosynthetic Pathway of this compound
The biosynthetic gene cluster for this compound has not yet been reported. However, based on its chemical structure, which comprises a myo-inosamine moiety, a 4-amino-4-deoxy-D-mannose derivative, and a C-terminal amino acid, a putative biosynthetic pathway can be proposed by analogy to the biosynthesis of kasugamycin and other related aminoglycosides.
The biosynthesis is likely initiated from glucose-6-phosphate, which is converted to myo-inositol-1-phosphate and subsequently dephosphorylated to myo-inositol. The myo-inositol then undergoes a series of modifications, including oxidation, transamination, and glycosylation, to form the this compound scaffold. The final steps would involve the attachment and modification of the amino acid side chain.
Figure 2: Postulated biosynthetic pathway of this compound.
Conclusion
This compound remains a compelling antibiotic due to its potent activity against mycobacteria. While its initial discovery and basic characterization have been established, further research is warranted to fully elucidate its biosynthetic pathway through genome mining of the producing Streptomyces strain. A comprehensive understanding of its biosynthesis could pave the way for bioengineering approaches to generate novel analogs with improved therapeutic properties. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of antibiotic drug discovery and development.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 3. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Letter: this compound, a new antibiotic containing myo-inosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minosaminomycin Production in Streptomyces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minosaminomycin, an aminoglycoside antibiotic produced by Streptomyces sp. MA514-A1, exhibits potent inhibitory activity against various bacteria, most notably Mycobacterium species. Its mechanism of action involves the inhibition of protein synthesis, demonstrating greater potency than its structural analog, kasugamycin. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, including its producing organism, biosynthetic pathway, and the regulatory mechanisms governing its production. Detailed experimental protocols for fermentation, purification, and bioactivity assessment are provided, alongside a quantitative summary of its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction to this compound
This compound is an aminoglycoside antibiotic first isolated from the culture broth of Streptomyces sp. MA514-A1.[1][2] Structurally, it is closely related to kasugamycin, another aminoglycoside produced by Streptomyces kasugaensis.[3][4] A key structural feature of this compound is the presence of a myo-inosamine moiety.[5] The antibiotic demonstrates significant activity against mycobacteria and inhibits protein synthesis in cell-free systems at concentrations considerably lower than kasugamycin, highlighting its potential as a lead compound for further antibiotic development.[3][6]
The Producing Organism: Streptomyces sp. MA514-A1
The organism responsible for the production of this compound is a strain of Streptomyces, designated MA514-A1.[1] Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites, including a majority of the clinically used antibiotics.[7] These soil-dwelling microorganisms undergo a complex life cycle involving the formation of a substrate mycelium and aerial hyphae that differentiate into chains of spores.[7] The production of secondary metabolites like this compound is often linked to this morphological differentiation and is typically initiated during the stationary phase of growth.
Biosynthesis of this compound
While the complete biosynthetic gene cluster and pathway for this compound have not been fully elucidated in the available literature, a putative pathway can be proposed based on its structural components, particularly the myo-inosamine and the kasugamine-like sugar moiety, and by drawing parallels with the well-studied biosynthesis of kasugamycin and streptomycin.[8][9]
Proposed Biosynthetic Pathway
The biosynthesis of this compound likely begins with the formation of the myo-inosamine core from myo-inositol, a common precursor in the biosynthesis of many aminoglycoside antibiotics in Streptomyces.[8][10] This is followed by the synthesis of the kasugamine-like sugar and its subsequent glycosidic linkage to the myo-inosamine core. The final steps would involve the attachment of the amino acid-derived side chain.
Regulation of this compound Production
The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes and signaling molecules. While specific regulators of this compound production are yet to be identified, the general principles of Streptomyces antibiotic regulation likely apply.
Key Regulatory Elements in Streptomyces
-
Two-Component Systems (TCSs): These systems, comprising a sensor kinase and a response regulator, allow the bacterium to sense and respond to environmental cues, often triggering the onset of secondary metabolism.
-
Pleiotropic Regulators: Global regulators, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family, can control the expression of multiple antibiotic biosynthetic gene clusters.
-
Hormone-like Signaling Molecules: Small, diffusible molecules like γ-butyrolactones (e.g., A-factor) can act as quorum-sensing signals, coordinating antibiotic production across the bacterial population at low concentrations.[11]
Quantitative Data on Bioactivity
The following tables summarize the known quantitative data for the bioactivity of this compound.
| Parameter | Test System | Value | Reference |
| IC50 | Phage f2 RNA-directed protein synthesis (E. coli cell-free system) | 0.2 µM (2 x 10-7 M) | [3][6] |
| Potency vs. Kasugamycin | E. coli cell-free protein synthesis system | 100-fold more potent | [3] |
| Organism | Strain | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | ATCC 607 | 1.56 | [6][12][13] |
| Mycobacterium phlei | - | 6.25 | [6][12][13] |
Experimental Protocols
Fermentation of Streptomyces sp. MA514-A1 (General Protocol)
This protocol is a general guideline for the fermentation of Streptomyces species for antibiotic production and should be optimized for Streptomyces sp. MA514-A1.
-
Seed Culture Preparation:
-
Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of Streptomyces sp. MA514-A1 from a mature agar plate.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[14]
-
-
Production Culture:
-
Inoculate a 2 L baffled flask containing 500 mL of a production medium (media composition should be optimized, but can be based on soybean meal, glycerol, and salts) with 5-10% (v/v) of the seed culture.[15]
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.[16]
-
Monitor antibiotic production periodically using a bioassay against a sensitive indicator organism (e.g., Mycobacterium smegmatis).
-
Purification of this compound (General Protocol)
This protocol is based on general methods for aminoglycoside purification and should be adapted for this compound.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes).[16]
-
Adjust the pH of the supernatant to alkaline (pH 8.0-9.0) and extract with an equal volume of a suitable organic solvent such as ethyl acetate or butanol.[15]
-
Concentrate the organic extract under reduced pressure to obtain the crude antibiotic.
-
-
Chromatography:
-
Due to the basic nature of aminoglycosides, cation-exchange chromatography is an effective purification step. Dissolve the crude extract in a low-salt buffer and load it onto a cation-exchange column (e.g., Dowex 50W).
-
Wash the column with the same buffer to remove neutral and acidic impurities.
-
Elute this compound using a linear gradient of increasing salt concentration (e.g., 0 to 2 M NaCl or NH4Cl).
-
Monitor the fractions for bioactivity.
-
Further purification can be achieved using silica gel chromatography or reversed-phase HPLC.[15]
-
Bioactivity Assay: E. coli Cell-Free Protein Synthesis Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on protein synthesis.
-
Preparation of S30 Cell Extract:
-
Grow E. coli (e.g., MRE600 strain) to mid-log phase.
-
Harvest the cells by centrifugation, wash them with S30 buffer (Tris-acetate, magnesium acetate, potassium acetate, DTT).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to remove cell debris. The supernatant is the S30 extract.
-
-
In Vitro Translation Reaction:
-
Set up a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid like 35S-methionine), a template mRNA (e.g., phage f2 RNA), and varying concentrations of this compound.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Measurement of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis at each this compound concentration and determine the IC50 value.[3]
-
Conclusion
This compound remains a promising, yet understudied, aminoglycoside antibiotic with potent activity against mycobacteria. This guide consolidates the current knowledge on its producing organism, proposed biosynthesis, and regulation. While the complete biosynthetic pathway and its specific regulatory network await full characterization, the provided protocols and data offer a solid foundation for future research. Further investigation into the biosynthetic gene cluster and the development of genetic tools for Streptomyces sp. MA514-A1 will be crucial for unlocking the full potential of this compound through biosynthetic engineering and the generation of novel, more effective derivatives.
References
- 1. Solid-state fermentation for the production of meroparamycin by streptomyces sp. strain MAR01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Letter: this compound, a new antibiotic containing myo-inosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 7. Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myo-inositol in the biosynthesis of streptomycin by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Streptomycin biosynthesis. Conversion of myo-inositol to O-phosphorylstreptidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Activity of Minosaminomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minosaminomycin is a potent aminoglycoside antibiotic produced by Streptomyces sp. MA514-A1. Structurally, it is characterized by a pseudotrisaccharide core, comprising a myo-inosamine moiety linked to kasugamine and an enduracididine derivative. This unique chemical architecture underpins its mechanism of action, which involves the specific inhibition of bacterial protein synthesis. By targeting the 30S ribosomal subunit, this compound disrupts the fidelity of translation, leading to bacteriostatic or bactericidal effects against a range of bacteria, notably including Mycobacterium species. This guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies pertaining to this compound, aimed at facilitating further research and development in the field of antibiotic discovery.
Chemical Structure of this compound
This compound is an aminoglycoside antibiotic with a complex chemical structure that is central to its biological function.[1] The molecule is a pseudotrisaccharide, meaning it contains a central aminocyclitol unit glycosidically linked to two amino sugars.
Core Components:
-
myo-Inosamine: The central aminocyclitol core is a derivative of myo-inositol, specifically (-)-1D-1-amino-1-deoxy-myo-inositol.[2] This moiety is crucial for the antibiotic's interaction with its ribosomal target.
-
Kasugaminyl Moiety: One of the amino sugars attached to the myo-inosamine core is a derivative of kasugamine. Kasugamycin, another well-known aminoglycoside, also features this sugar.
-
Enduracididine Derivative: The third key component is a non-proteinogenic amino acid derivative known as enduracididine.
Systematic Name (IUPAC): 1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl)-D-myo-inositol.[3]
Molecular Formula: C₂₅H₄₆N₈O₁₀[3][4]
Molecular Weight: 618.7 g/mol [3]
Caption: Schematic representation of the core components of this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified through various assays, primarily focusing on its antibacterial efficacy and its inhibitory effect on protein synthesis.
| Parameter | Organism/System | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium smegmatis ATCC 607 | 1.56 µg/mL | [1] |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium phlei | 6.25 µg/mL | [1] |
| IC₅₀ (Protein Synthesis Inhibition) | Escherichia coli cell-free system | 2 x 10⁻⁷ M (0.2 µM) | [1] |
| Inhibition of fMet-tRNA binding | E. coli ribosomes with AUG trinucleotide | 96% at 1 µM | [3] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit. This interaction interferes with the translation process, leading to the inhibition of protein synthesis and ultimately bacterial cell death. The primary binding site for aminoglycosides is the A-site on the 16S rRNA of the 30S subunit.[5][6][7] This binding event disrupts the decoding process, causing misreading of the mRNA codon and premature termination of translation.
Caption: Signaling pathway of this compound's inhibition of bacterial protein synthesis.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp.
The following is a generalized protocol for the isolation and purification of aminoglycoside antibiotics from Streptomyces culture, adapted from standard methodologies.
Caption: Generalized workflow for the isolation and purification of this compound.
Detailed Steps:
-
Fermentation: Streptomyces sp. MA514-A1 is cultured in a suitable liquid medium under optimal conditions of temperature, pH, and aeration to promote the production of this compound.
-
Harvesting: After the fermentation period, the culture broth is harvested.
-
Separation of Supernatant: The broth is centrifuged or filtered to remove the mycelial biomass, yielding a cell-free supernatant that contains the antibiotic.
-
Cation-Exchange Chromatography: The supernatant is adjusted to an acidic pH and applied to a cation-exchange resin. This compound, being basic in nature, binds to the resin.
-
Elution: The column is washed with a buffer of low ionic strength to remove unbound impurities. This compound is then eluted using a buffer with a high salt concentration or by changing the pH.
-
Desalting and Concentration: The fractions containing this compound are desalted and concentrated, often by techniques like reverse osmosis or vacuum evaporation.
-
Final Purification: Further purification may be achieved using techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).
-
Lyophilization: The purified this compound solution is lyophilized to obtain a stable, powdered form of the antibiotic.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against susceptible bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] This is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.[4] A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.[4]
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
The inhibitory effect of this compound on bacterial protein synthesis can be quantified using a cell-free transcription-translation system.
Materials:
-
E. coli S30 cell-free extract.
-
DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Amino acid mixture.
-
Energy source (e.g., ATP, GTP).
-
Buffer and salts.
-
This compound at various concentrations.
-
Luminometer or fluorometer.
Procedure:
-
Reaction Setup: The cell-free protein synthesis reaction is assembled by combining the S30 extract, DNA template, amino acids, energy source, and buffer in a microcentrifuge tube or microplate well.
-
Addition of Inhibitor: this compound is added to the reactions at a range of final concentrations. A control reaction with no inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for protein expression.
-
Detection of Reporter Protein: The amount of reporter protein synthesized is quantified by measuring luciferase activity (luminescence) or GFP fluorescence.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated for each this compound concentration relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biosynthesis of this compound
While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its structural components suggest a pathway that is common to other 2-deoxystreptamine (2-DOS)-containing aminoglycoside antibiotics. The biosynthesis is a complex, multi-enzyme process that originates from primary metabolites.
Caption: A generalized biosynthetic pathway for 2-DOS-containing aminoglycoside antibiotics.
Key Stages in the Biosynthesis:
-
Formation of the Aminocyclitol Core: The central myo-inosamine ring is synthesized from glucose-6-phosphate through a series of enzymatic reactions that form the 2-deoxystreptamine (2-DOS) core.
-
Synthesis of the Sugar Moieties: The kasugaminyl and other sugar components are also derived from glucose-6-phosphate and are converted into activated nucleotide-diphosphate (NDP)-sugars.
-
Glycosylation Events: A series of glycosyltransferase enzymes sequentially attach the NDP-sugars to the 2-DOS core to form the pseudotrisaccharide backbone.
-
Tailoring Reactions: Following the assembly of the core structure, a series of tailoring enzymes, including aminotransferases, methyltransferases, and enzymes for the synthesis and attachment of the enduracididine side chain, modify the molecule to produce the final, biologically active this compound.
Conclusion
This compound represents a significant member of the aminoglycoside family of antibiotics, with a distinct chemical structure that confers potent activity against a range of bacteria, including mycobacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is well-established for this class of compounds. The detailed experimental protocols provided herein for its isolation, characterization of its biological activity, and a putative biosynthetic pathway, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further investigation into the specific biosynthetic pathway and the potential for synthetic modification of this compound could lead to the development of novel and more effective antibacterial agents.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Minosaminomycin: An In-depth Technical Guide on its Function as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minosaminomycin, an aminoglycoside antibiotic produced by Streptomyces species, presents a compelling case for further investigation as a potent inhibitor of bacterial protein synthesis. Structurally related to kasugamycin, it demonstrates significant efficacy, particularly against mycobacteria. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers in microbiology, biochemistry, and drug development exploring novel antimicrobial agents.
Introduction
This compound is an aminoglycoside antibiotic originally isolated from the culture broth of Streptomyces sp. MA514-A1.[1][2] It is structurally characterized by a myo-inosamine moiety.[3][4] Its primary antimicrobial activity stems from its ability to inhibit protein synthesis in bacteria. Notably, this compound has shown strong inhibitory action against mycobacteria, including Mycobacterium tuberculosis.[2] This document will delve into the technical details of its function as a protein synthesis inhibitor, providing researchers with the necessary information to conduct further studies.
Chemical Structure
The chemical structure of this compound has been elucidated, and its formal name is 1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl)-D-myo-inositol.[3]
Molecular Formula: C₂₅H₄₆N₈O₁₀[2][5] Molecular Weight: 618.7 g/mol [3][5]
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[6] While it is established as a potent inhibitor, there is evidence suggesting a multi-faceted impact on the translation process, with a pronounced effect on the initiation stage.
Like kasugamycin, this compound preferentially inhibits the initiation of protein synthesis.[6] This is a critical step in translation where the ribosomal subunits, messenger RNA (mRNA), and the initiator tRNA (fMet-tRNA) assemble to form the 70S initiation complex. Evidence suggests that this compound interferes with the binding of the initiator tRNA to the ribosomal P-site. Specifically, at a concentration of 1 µM, this compound has been shown to inhibit the binding of formyl-Met-tRNA (fMet-tRNA) to ribosomes by 96% in the presence of an AUG trinucleotide.[3]
There is also evidence that this compound can affect the elongation stage of protein synthesis. It has been reported to inhibit the Elongation Factor-Tu (EF-T) dependent binding of aminoacyl-tRNA to the A-site of the ribosome, with a 50% inhibition observed at a concentration of 10⁻⁷ M.[6] This suggests that this compound may have a dual role in disrupting both the initiation and elongation phases of protein synthesis.
Caption: Experimental workflow for the in vitro protein synthesis inhibition assay.
Protocol:
-
Preparation of E. coli S30 Extract:
-
Culture E. coli cells (e.g., strain MRE600 or A19) to mid-log phase.
-
Harvest cells by centrifugation and wash with S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lyse cells by high-pressure homogenization (e.g., French press).
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (S30 extract) and pre-incubate at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Dialyze the extract against S30 buffer.
-
-
Coupled Transcription-Translation Reaction:
-
Prepare a master mix containing the S30 extract, a DNA template (e.g., a plasmid containing the firefly luciferase gene under a T7 promoter), an amino acid mixture, and an energy source (ATP, GTP, creatine phosphate, and creatine kinase).
-
Prepare serial dilutions of this compound in nuclease-free water or a suitable buffer.
-
In a 96-well plate, combine the master mix with either the this compound dilutions or a vehicle control.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement of Luciferase Activity:
-
Add a luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence values to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Ribosome Filter Binding Assay
This assay directly measures the binding of a ligand (in this case, aminoacyl-tRNA) to ribosomes and can be used to assess the inhibitory effect of a compound on this interaction.
dot
Caption: Experimental workflow for the ribosome filter binding assay.
Protocol:
-
Preparation of Components:
-
Purified 70S Ribosomes: Isolate ribosomes from E. coli by differential centrifugation and sucrose gradient ultracentrifugation.
-
Radiolabeled Aminoacyl-tRNA: Prepare, for example, [³H]Phe-tRNA by aminoacylating tRNA with [³H]phenylalanine using aminoacyl-tRNA synthetases.
-
mRNA template: Use a synthetic mRNA such as polyuridylic acid (poly(U)) for Phe-tRNA binding.
-
-
Binding Reaction:
-
In a reaction tube, combine purified 70S ribosomes, the mRNA template, and varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl buffer with Mg²⁺ and NH₄Cl).
-
Pre-incubate the mixture for a short period.
-
Initiate the binding reaction by adding the radiolabeled aminoacyl-tRNA.
-
Incubate the reaction mixture at 30-37°C for 15-30 minutes to allow for equilibrium to be reached.
-
-
Filtration:
-
Quantification:
-
Dry the nitrocellulose filter.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of tRNA binding for each this compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the this compound concentration to determine the inhibitory profile.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
dot
Caption: Experimental workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of this compound Dilutions:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [14]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis with a primary effect on the initiation stage. Its strong activity against mycobacteria makes it a promising candidate for further research and development. The experimental protocols detailed in this guide provide a framework for researchers to investigate its mechanism of action and antimicrobial spectrum more deeply. Further studies are warranted to fully elucidate its binding site on the ribosome and to explore its potential as a therapeutic agent.
References
- 1. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Semantic Scholar [semanticscholar.org]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of ribosomal protein-RNA complexes by nitrocellulose membrane filtration: equilibrium binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. protocols.io [protocols.io]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. scribd.com [scribd.com]
Minosaminomycin's Effect on Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic that has demonstrated inhibitory activity against mycobacteria.[1][2] Structurally related to kasugamycin, it functions by impeding protein synthesis, a fundamental process for bacterial viability.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its in vitro efficacy against specific mycobacterial species, and detailed experimental protocols for its study. The information presented herein is intended to support further research and development of this compound as a potential anti-mycobacterial agent.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Like other aminoglycosides, it is understood to bind to the 16S ribosomal RNA (rRNA) component of the 30S ribosomal subunit. This interaction primarily occurs at the A-site (aminoacyl-tRNA site), a critical region for the decoding of messenger RNA (mRNA).
The binding of this compound to the A-site interferes with the proper placement of aminoacyl-tRNA, the molecule that carries the next amino acid to be added to the growing polypeptide chain.[1] Specifically, studies have shown that this compound inhibits the elongation factor-Tu (EF-Tu) dependent binding of aminoacyl-tRNA to the ribosome.[1] This disruption effectively halts the elongation of the polypeptide chain, leading to a cessation of protein synthesis and ultimately, bacterial growth inhibition.
Biochemical studies indicate that this compound preferentially inhibits the initiation of protein synthesis.[1] Notably, ribosomes from kasugamycin-resistant mutants have been found to be as sensitive to this compound as wild-type ribosomes, suggesting a distinct interaction with the ribosome despite the structural similarities between the two antibiotics.[1]
Mechanism of this compound action on the bacterial ribosome.
In Vitro Efficacy
| Mycobacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Mycobacterium smegmatis | ATCC 607 | 1.56 | [2] |
| Mycobacterium phlei | - | 6.25 | [2] |
Experimental Protocols
Broth Microdilution MIC Assay for Mycobacteria
The following protocol describes a standard method for determining the MIC of this compound against mycobacterial species. This protocol is based on established methodologies for antimycobacterial susceptibility testing.
1. Preparation of Mycobacterial Inoculum: a. Grow the mycobacterial strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) enrichment until it reaches logarithmic phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline or fresh broth. This corresponds to approximately 1-5 x 10^7 CFU/mL. c. Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10^5 CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate. Each well should contain 100 µL of the appropriate drug concentration in Middlebrook 7H9 broth. The concentration range should be selected to span the expected MIC value.
3. Inoculation and Incubation: a. Add 100 µL of the prepared mycobacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. b. Include a positive control well containing only the bacterial inoculum in broth and a negative control well containing only sterile broth. c. Seal the plate with a breathable membrane or in a way that prevents contamination while allowing for gas exchange. d. Incubate the plate at 37°C. The incubation period will vary depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, 14-21 days for M. tuberculosis).
4. Determination of MIC: a. After the incubation period, visually inspect the plate for bacterial growth (turbidity) in the wells. b. The MIC is the lowest concentration of this compound that shows no visible growth. c. Optionally, a growth indicator such as resazurin can be added to the wells to aid in the determination of viability.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Discussion and Future Directions
The available data suggest that this compound is a potent inhibitor of protein synthesis in mycobacteria, with demonstrated activity against M. smegmatis and M. phlei. However, there are significant knowledge gaps that need to be addressed to fully assess its potential as a therapeutic agent for tuberculosis.
Key areas for future research include:
-
Determination of MIC against Mycobacterium tuberculosis: Establishing the in vitro efficacy of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis is a critical next step.
-
In Vivo Efficacy Studies: Animal models of tuberculosis are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of this compound.
-
Structural Biology: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound in complex with the mycobacterial ribosome would provide detailed insights into its binding site and mechanism of action. This information would be invaluable for structure-based drug design and the development of more potent analogs.
-
Mechanisms of Resistance: Investigating the potential for mycobacteria to develop resistance to this compound is essential for understanding its long-term viability as a therapeutic agent.
Conclusion
This compound is an aminoglycoside antibiotic that inhibits mycobacterial growth by targeting protein synthesis. While preliminary data are promising, further research is imperative to elucidate its full potential against Mycobacterium tuberculosis. The experimental protocols and data presented in this guide serve as a foundation for future investigations into this potentially valuable anti-mycobacterial compound.
References
The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Minosaminomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minosaminomycin, an aminoglycoside antibiotic produced by Streptomyces sp. MA514-A1, exhibits potent inhibitory activity against various bacteria, including Mycobacterium tuberculosis, by targeting protein synthesis.[1] Despite its discovery decades ago and its structural relationship to the well-studied antibiotic kasugamycin, the complete biosynthetic pathway of this compound remains largely unelucidated in publicly available scientific literature. This technical guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway based on the known biosynthesis of its structural analog, kasugamycin, and the general principles of aminoglycoside biosynthesis. This document provides a theoretical framework to guide future research, including proposed enzymatic steps, a visual representation of the pathway, and suggested experimental protocols to validate these hypotheses.
Introduction to this compound
This compound is a potent aminoglycoside antibiotic first isolated from the culture broth of Streptomyces sp. MA514-A1.[1] Structurally, it is characterized by a pseudodisaccharide core composed of a kasugamine moiety linked to a myo-inosamine, which is further decorated with an L-enduracididine and a 3-methylbutanoyl group. Its mode of action involves the inhibition of protein synthesis, making it a molecule of interest for the development of novel antibacterial agents.[1][2] While the total synthesis of this compound has been achieved, its biological production route, crucial for genetic engineering and optimization of yields, is not yet fully characterized.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions involving the formation of its constituent parts: the kasugamine sugar, the myo-inosamine cyclitol, and the peptide-like side chain, followed by their assembly. Given its structural similarity to kasugamycin, we propose a pathway that parallels kasugamycin biosynthesis for the formation of the kasugamine moiety and draws from general aminocyclitol biosynthesis for the myo-inosamine core.
2.1. Biosynthesis of the Kasugamine Moiety
The biosynthesis of kasugamine is likely initiated from D-glucose. The pathway is proposed to involve a series of enzymatic modifications, including oxidation, amination, and methylation, catalyzed by a suite of enzymes encoded within the this compound biosynthetic gene cluster.
2.2. Biosynthesis of the myo-Inosamine Moiety
The myo-inosamine core is likely derived from myo-inositol, a common precursor for aminocyclitols in antibiotic biosynthesis.[3] The pathway would involve an oxidation step to form an inosose, followed by a transamination reaction to introduce the amino group.
2.3. Assembly and Tailoring Steps
The final stages of this compound biosynthesis would involve the glycosylation of the myo-inosamine with the activated kasugamine sugar, followed by the attachment of the L-enduracididine and 3-methylbutanoyl side chain. This assembly is likely carried out by a combination of glycosyltransferases and non-ribosomal peptide synthetase (NRPS)-like enzymes.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: A putative biosynthetic pathway for this compound.
Quantitative Data
To date, there is no publicly available quantitative data on the enzyme kinetics, substrate specificities, or product yields for the biosynthetic pathway of this compound. The following table provides a template for the types of data that would be crucial for a comprehensive understanding and future bioengineering efforts.
| Enzyme (Putative) | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Vmax (µM/s) | Optimal pH | Optimal Temp (°C) |
| Kasugamine Biosynthesis | |||||||
| Glucose Dehydrogenase | D-Glucose | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Aminotransferase | Keto-glucose intermediate | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Methyltransferase | Amino-sugar intermediate | Data not available | Data not available | Data not available | Data not available | Data not available | |
| myo-Inosamine Biosynthesis | |||||||
| myo-Inositol Dehydrogenase | myo-Inositol | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Inosose Aminotransferase | Inosose intermediate | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Assembly & Tailoring | |||||||
| Glycosyltransferase | UDP-Kasugamine, myo-Inosamine | Data not available | Data not available | Data not available | Data not available | Data not available | |
| NRPS-like Enzyme | L-Enduracididine, 3-Methylbutanoyl-CoA, Kasugaminyl-myo-Inosamine | Data not available | Data not available | Data not available | Data not available | Data not-available |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require a combination of genetic and biochemical approaches. The following are detailed methodologies for key experiments that would be instrumental in this endeavor.
4.1. Identification and Characterization of the Biosynthetic Gene Cluster
-
Objective: To identify the gene cluster responsible for this compound biosynthesis in Streptomyces sp. MA514-A1.
-
Methodology: Whole Genome Sequencing and Bioinformatic Analysis
-
Genomic DNA Extraction: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. MA514-A1 grown to late-logarithmic phase.
-
Genome Sequencing: The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The cluster containing genes with homology to those involved in aminoglycoside biosynthesis (e.g., glycosyltransferases, aminotransferases, dehydrogenases, and genes for myo-inositol metabolism) will be prioritized as the candidate this compound cluster.
-
4.2. Functional Characterization of Biosynthetic Genes
-
Objective: To determine the function of individual genes within the identified biosynthetic cluster.
-
Methodology: Gene Knockout and Heterologous Expression
-
Gene Inactivation: Targeted gene knockouts of putative biosynthetic genes will be created in Streptomyces sp. MA514-A1 using CRISPR-Cas9-based methods or homologous recombination.
-
Metabolite Analysis: The resulting mutant strains will be cultured, and their metabolic profiles will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compared to the wild-type strain. The accumulation of biosynthetic intermediates or the abolishment of this compound production will provide evidence for the function of the inactivated gene.
-
Heterologous Expression: Key genes or the entire gene cluster will be cloned into an expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Successful production of this compound or its intermediates in the heterologous host will confirm the identity of the biosynthetic gene cluster.
-
4.3. In Vitro Enzymatic Assays
-
Objective: To biochemically characterize the function of individual enzymes in the pathway.
-
Methodology: Recombinant Protein Expression and Activity Assays
-
Protein Expression and Purification: Individual biosynthetic genes will be cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The recombinant proteins will be overexpressed and purified using affinity chromatography.
-
Enzyme Assays: The activity of the purified enzymes will be tested in vitro using predicted substrates. For example, a putative glycosyltransferase would be incubated with UDP-kasugamine and myo-inosamine, and the formation of the glycosylated product would be monitored by HPLC or LC-MS. Kinetic parameters (Km and kcat) will be determined by varying substrate concentrations.
-
The following diagram outlines a general experimental workflow for elucidating the biosynthetic pathway:
Caption: A workflow for elucidating the this compound pathway.
Conclusion
The biosynthetic pathway of this compound remains an intriguing puzzle in the field of natural product biosynthesis. This technical guide has presented a putative pathway based on the current understanding of related aminoglycoside antibiotics. The proposed enzymatic steps, visual representations, and detailed experimental protocols provide a foundational roadmap for researchers to embark on the elucidation of this uncharted biosynthetic route. The successful characterization of the this compound biosynthetic gene cluster and its associated enzymes will not only provide fundamental insights into the biosynthesis of complex natural products but also open avenues for the bioengineering of novel and potentially more potent antibiotic derivatives to combat the growing threat of antimicrobial resistance. Further research, beginning with the sequencing of the Streptomyces sp. MA514-A1 genome, is critically needed to validate and refine the hypotheses presented herein.
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minosaminomycin: A Technical Guide for Researchers
An In-depth Examination of the Aminoglycoside Antibiotic
This technical guide provides a comprehensive overview of Minosaminomycin, an aminoglycoside antibiotic with potent activity against various bacteria, particularly mycobacteria. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, mechanism of action, biological activity, and relevant experimental protocols.
Molecular Properties of this compound
This compound is a complex natural product isolated from the culture broth of Streptomyces sp. MA514-A1.[1][2] Its key molecular and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H46N8O10 | [1][2][3] |
| Molecular Weight | 618.68 g/mol | [2][3][4] |
| CAS Number | 51746-09-9 | [1][4] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water, DMSO, and Methanol. Insoluble in Hexane. | [1][2][3] |
| Purity | >98% (HPLC) | [1][2] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria, a mechanism common to aminoglycoside antibiotics.[1][5] It is structurally related to kasugamycin but exhibits significantly higher potency in cell-free systems.[1][5]
The primary target of this compound is the bacterial ribosome. It preferentially inhibits the initiation of protein synthesis.[5] This is achieved by interfering with the formation of the initiation complex, which consists of the 30S ribosomal subunit, mRNA, and the initiator tRNA (fMet-tRNA). This compound has been shown to inhibit the binding of formyl-Met-tRNA (fMet-tRNA) to the ribosome-AUG trinucleotide complex.[6] Unlike some other aminoglycosides, this compound does not cause miscoding.[5]
The following diagram illustrates the proposed mechanism of action for this compound in the context of bacterial protein synthesis.
References
- 1. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. abcam.cn [abcam.cn]
- 5. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 6. protocols.io [protocols.io]
Minosaminomycin: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minosaminomycin is a potent aminoglycoside antibiotic isolated from the fermentation broth of Streptomyces sp. MA514-A1.[1][2][3] Structurally related to kasugamycin, it exhibits significant antimicrobial activity, particularly against Mycobacterium species, by inhibiting bacterial protein synthesis.[2][4][5][6] This document provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed protocols for its isolation, characterization, and biological evaluation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Physicochemical Properties
This compound is a white powder or solid at room temperature.[1] Its structure was elucidated and confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1] The fundamental physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C25H46N8O10 | [1][2][3][7] |
| Molecular Weight | 618.689 g/mol | [1][2][3][7] |
| CAS Number | 51746-09-9 | [1] |
| Appearance | Powder / Solid | [1][3] |
| Purity | >98% (by HPLC) | [1][2] |
| Solubility | Soluble in Water, Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). Insoluble in Hexane. | [1][2][3] |
| Source Organism | Streptomyces sp. MA514-A1 | [1][2][3][7] |
| Long-Term Storage | -20°C | [1][3] |
Mechanism of Action
This compound is a bactericidal antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[2][4] As an aminoglycoside, its primary target is the bacterial ribosome. The mechanism involves the following key steps:
-
Binding to the Ribosome: this compound binds to the 30S ribosomal subunit.
-
Inhibition of Initiation: It preferentially inhibits the initiation of protein synthesis.[4] Specifically, it has been shown to inhibit the binding of formyl-Met-tRNA (fMet-tRNA) to the ribosome, a critical step in initiating the translation process.[3][8]
-
Interference with Elongation: The antibiotic also disrupts the elongation phase by inhibiting the elongation factor-T (EF-T) dependent binding of aminoacyl-tRNA to the ribosomal A-site.[4] This action effectively halts the addition of new amino acids to the growing polypeptide chain.
In a cell-free system using Escherichia coli, this compound was found to be approximately 100 times more potent than its structural relative, kasugamycin, at inhibiting protein synthesis.[2][4]
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and evaluation of this compound. These represent standard protocols for aminoglycoside antibiotics and are based on the techniques referenced in the original literature.
Isolation and Purification from Streptomyces sp.
The isolation of this compound from the fermentation broth of Streptomyces sp. MA514-A1 involves multiple steps to separate the polar antibiotic from other metabolites and media components.
Methodology:
-
Fermentation: Culture Streptomyces sp. MA514-A1 in a suitable liquid medium (e.g., Gause's synthetic medium) under optimal conditions (e.g., 28°C, 7 days with shaking) to allow for the production and secretion of secondary metabolites.
-
Broth Filtration: Remove the mycelium and other solid components from the culture broth by centrifugation followed by filtration through a ceramic membrane or similar filtration system. The resulting clarified liquid is the culture filtrate.
-
Cation-Exchange Chromatography:
-
Acidify the culture filtrate to a pH of ~2.0.
-
Load the filtrate onto a strong acid cation-exchange resin column (e.g., Dowex 50W-X8, H+ form). Aminoglycosides, being basic, will bind to the resin.
-
Wash the column with deionized water to remove unbound neutral and acidic impurities.
-
Elute the bound aminoglycosides with a basic solution, such as 0.5 N NH4OH.
-
-
Concentration: Concentrate the eluate containing this compound under reduced pressure (e.g., using a rotary evaporator).
-
Further Purification (HPLC):
-
Perform further purification using High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column is often used with an ion-pairing agent (e.g., trifluoroacetic acid) in the mobile phase due to the high polarity of aminoglycosides.
-
Mobile Phase: A gradient of acetonitrile in water with the ion-pairing agent.
-
Detection: As aminoglycosides lack a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
-
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.
Biological Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Reported Activity:
Methodology (Broth Microdilution):
-
Prepare Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Prepare Microtiter Plate:
-
Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).
-
Prepare Inoculum:
-
Culture the test microorganism (e.g., M. smegmatis) overnight.
-
Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours (or longer for slower-growing organisms like Mycobacteria).
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Biochemical Characterization: Cell-Free Protein Synthesis Inhibition Assay
This assay quantifies the ability of a compound to inhibit the translation machinery in a cell-free system, providing a direct measure of its effect on protein synthesis.
Reported Activity:
-
Inhibits phage f2 RNA-directed protein synthesis in an E. coli cell-free system with an IC50 of 0.2 µM .[2]
Methodology:
-
Prepare Cell-Free System:
-
Use a commercially available E. coli S30 cell-free protein synthesis kit or prepare an S30 extract from a suitable E. coli strain.
-
The system contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors.
-
-
Prepare Reactions:
-
On ice, set up reactions in microcentrifuge tubes or a microplate. Each reaction should contain:
-
S30 extract and reaction buffer.
-
An amino acid mixture (including a radiolabeled amino acid, e.g., [14C]-Leucine, for detection).
-
An energy source (e.g., ATP, GTP).
-
A template for translation (e.g., phage f2 RNA).
-
Varying concentrations of this compound (prepared as a dilution series). Include a positive control (e.g., another known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).
-
-
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Stop Reaction & Precipitate Protein:
-
Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA).
-
Heat the samples (e.g., 90°C for 10 minutes) to precipitate the newly synthesized, radiolabeled proteins.
-
-
Quantify Protein Synthesis:
-
Collect the precipitated protein on a glass fiber filter by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the negative control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of a molecule. 2D NMR experiments (like COSY, HSQC, and HMBC) would have been used to establish the connectivity between different parts of the molecule, including the sugar moieties and the amino acid-like components, and to determine their stereochemistry.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula (C25H46N8O10). Fragmentation patterns in MS/MS experiments would help confirm the sequence and connectivity of the different structural units.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for O-H (hydroxyls), N-H (amines), C=O (amides, carboxylic acid), and C-N and C-O bonds, consistent with its complex aminoglycoside structure.[9]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 6. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Letter: this compound, a new antibiotic containing myo-inosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minosaminomycin (CAS Number: 51746-09-9): A Technical Whitepaper for Drug Discovery Professionals
An In-depth Guide to the Chemistry, Mechanism of Action, and Biological Activity of a Potent Aminoglycoside Antibiotic
Abstract
Minosaminomycin, a structurally unique aminoglycoside antibiotic, presents a compelling profile for researchers and drug development professionals, particularly in the context of rising antimicrobial resistance. Isolated from Streptomyces sp. MA514-A1, this natural product demonstrates potent inhibitory activity against bacterial protein synthesis, with notable efficacy against Mycobacterium species. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, mechanism of action, biological activity, and a putative biosynthetic pathway. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions and experimental investigation.
Introduction
First reported in 1974, this compound (CAS: 51746-09-9) is an aminoglycoside antibiotic distinguished by the presence of a myo-inosamine moiety.[1][2] Structurally related to kasugamycin, it has garnered interest for its potent antibacterial properties, especially against mycobacteria, including mentions of activity against Mycobacterium tuberculosis.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, a well-established target for antibacterial agents. This whitepaper aims to serve as a core technical resource for researchers, scientists, and drug development professionals by systematically presenting the known scientific data on this compound.
Physicochemical Properties
This compound is a water-soluble compound with a molecular formula of C25H46N8O10 and a molecular weight of 618.68 g/mol .[1][2] Its chemical structure reveals a complex arrangement of a kasugaminyl-myo-inosamine core linked to a peptide-like side chain containing the non-proteinogenic amino acid, enduracididine.
| Property | Value | Reference |
| CAS Number | 51746-09-9 | [1] |
| Molecular Formula | C25H46N8O10 | [1][2] |
| Molecular Weight | 618.68 g/mol | [1][2] |
| Source Organism | Streptomyces sp. MA514-A1 | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in water, DMSO, and Methanol. Insoluble in Hexane. | [1] |
| Purity | >98% (via HPLC) | [1] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis.[1] As an aminoglycoside, its primary site of action is the 30S ribosomal subunit. The binding of this compound to the 16S rRNA within the 30S subunit interferes with the translation process.
Specifically, studies have shown that this compound inhibits the binding of formyl-Met-tRNA (fMet-tRNA) to the ribosome in the presence of the AUG start codon, with a 96% inhibition observed at a concentration of 1 µM in a cell-free assay. This indicates a disruption of the initiation of protein synthesis. Furthermore, this compound has been shown to be a potent inhibitor of phage f2 RNA-directed protein synthesis in an E. coli cell-free system, being approximately 100-times more potent than its structural relative, kasugamycin.
References
Structural Symbiosis: A Comparative Analysis of Minosaminomycin and Kasugamycin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Minosaminomycin and kasugamycin, two prominent members of the aminoglycoside antibiotic family, share a close structural and functional relationship, yet exhibit distinct biological activities. This guide provides a comprehensive technical overview of the core structural relationship between these two molecules, delving into their chemical composition, biosynthetic pathways, and mechanisms of action. Through detailed data presentation, experimental methodologies, and visual representations, this document aims to equip researchers and drug development professionals with a thorough understanding of these important natural products.
Introduction
Aminoglycoside antibiotics have long been a cornerstone in the treatment of bacterial infections. Their primary mode of action involves the inhibition of protein synthesis by targeting the bacterial ribosome. Kasugamycin, discovered in 1965 from Streptomyces kasugaensis, is notable for its use in agriculture to control rice blast disease and its specific inhibition of translation initiation.[1] this compound, produced by Streptomyces sp. MA514-A1, is a structurally related aminoglycoside that also inhibits protein synthesis, but with significantly greater potency against certain bacteria, including mycobacteria.[2][3] Understanding the nuanced structural differences between these two compounds is critical for elucidating the structure-activity relationships that govern their potency and spectrum of activity, and for guiding the development of novel aminoglycoside derivatives.
Structural Elucidation and Comparison
The determination of the precise chemical structures of this compound and kasugamycin has been pivotal to understanding their biological functions. The structure of kasugamycin has been extensively studied, including through X-ray crystallography of its complex with the 70S ribosome.[1] The structure of this compound was elucidated using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Core Structural Features
Both this compound and kasugamycin are pseudo-oligosaccharides, featuring a central aminocyclitol ring glycosidically linked to an amino sugar.
-
Kasugamycin: The structure of kasugamycin consists of three key components:
-
D-chiro-inositol: A six-membered cyclitol ring.
-
Kasugamine: A 2,4-diamino-2,3,4,6-tetradeoxy-D-arabino-hexopyranose. This unusual amino sugar is a defining feature.
-
Carboxyiminomethyl group: Attached to the 4-amino group of kasugamine.
-
-
This compound: This molecule is larger and more complex than kasugamycin. Its core structure includes:
-
myo-Inosamine: A substituted myo-inositol with an amino group.
-
A diamino-sugar: Similar to kasugamine but with different substitutions.
-
An amino acid-derived side chain: This complex side chain, which includes a leucyl and an enduracididine moiety, is a major point of differentiation from kasugamycin and significantly contributes to its increased potency.
-
Comparative Structural Diagram
The following diagram illustrates the core structural relationship between this compound and kasugamycin, highlighting the shared aminocyclitol and amino sugar moieties, as well as the significant difference in the side chain.
Caption: Core structural relationship between Kasugamycin and this compound.
Quantitative Biological Activity
The structural differences between this compound and kasugamycin translate to marked differences in their biological activity. This compound exhibits significantly more potent inhibition of bacterial protein synthesis in a cell-free system.
| Compound | Target Organism/System | Activity Metric | Value | Reference |
| This compound | E. coli cell-free system | IC50 (Protein Synthesis) | 0.2 µM | [2] |
| Kasugamycin | E. coli cell-free system | IC50 (Protein Synthesis) | ~20 µM | [5] |
| This compound | Mycobacterium smegmatis ATCC 607 | MIC | 1.56 µg/ml | [2] |
| This compound | Mycobacterium phlei | MIC | 6.25 µg/ml | [2] |
Biosynthetic Pathways: A Comparative Overview
The biosynthesis of aminoglycoside antibiotics is a complex process involving a multitude of enzymatic steps encoded by dedicated biosynthetic gene clusters (BGCs). While the kasugamycin BGC is well-characterized, the this compound pathway is less understood, though a putative BGC has been identified.
Kasugamycin Biosynthesis
The biosynthesis of kasugamycin in S. kasugaensis begins with precursors from primary metabolism. The pathway involves the formation of the kasugamine and D-chiro-inositol moieties, which are then glycosidically linked. The final step is the addition of the carboxyiminomethyl group.
Proposed Biosynthesis of this compound
Based on the identified putative gene cluster from Streptomyces hygroscopicus, the biosynthesis of this compound is also thought to originate from primary metabolic precursors. The pathway likely involves the synthesis of the myo-inosamine and the diamino-sugar, followed by glycosylation. A key feature of the proposed pathway is the involvement of a non-ribosomal peptide synthetase (NRPS) module for the assembly of the complex amino acid-derived side chain.
Comparative Biosynthetic Logic
The following diagram illustrates the logical flow of the biosynthetic pathways, highlighting the shared steps and the divergence leading to the distinct side chains.
Caption: Comparative biosynthetic pathways of Kasugamycin and this compound.
Experimental Protocols
The elucidation of the structure and biosynthesis of these complex natural products relies on a suite of sophisticated experimental techniques.
Structure Elucidation via NMR and Mass Spectrometry (General Protocol)
This protocol outlines the general workflow for determining the structure of a novel aminoglycoside like this compound.
Caption: Workflow for antibiotic structure elucidation.
-
Isolation and Purification: The antibiotic is isolated from the fermentation broth of the producing microorganism using chromatographic techniques (e.g., column chromatography, HPLC) to obtain a pure sample.
-
High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by HRMS (e.g., ESI-TOF, Orbitrap) to determine its accurate mass and, consequently, its elemental composition and molecular formula.
-
One-Dimensional (1D) NMR Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, including their multiplicity (splitting patterns) which reveals adjacent protons.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating their functional group environment.
-
-
Two-Dimensional (2D) NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different structural fragments.
-
-
Fragment Assembly and Connectivity: The data from 1D and 2D NMR are pieced together to build the planar structure of the molecule, establishing the connectivity of all atoms.
-
Stereochemical Analysis:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.
-
-
Final Structure Proposal: Based on the comprehensive analysis of all spectroscopic data, a final chemical structure is proposed.
Biosynthetic Gene Cluster Identification and Analysis (General Protocol)
This protocol describes the general steps to identify and characterize the biosynthetic gene cluster responsible for producing an antibiotic.
-
Genome Sequencing: The genome of the producing microorganism (e.g., Streptomyces sp.) is sequenced using next-generation sequencing technologies.
-
Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools (e.g., antiSMASH, PRISM) to identify putative BGCs. These tools search for characteristic genes encoding enzymes like polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and tailoring enzymes commonly found in antibiotic biosynthesis.
-
Gene Inactivation/Deletion: To confirm the function of a candidate BGC, targeted gene inactivation or deletion experiments are performed. If the inactivation of a gene within the cluster abolishes the production of the antibiotic, it confirms the cluster's involvement.
-
Heterologous Expression: The entire BGC can be cloned and expressed in a heterologous host (e.g., a well-characterized Streptomyces strain) to see if it directs the production of the antibiotic.
-
In Vitro Enzymatic Assays: Individual enzymes from the BGC are expressed and purified. Their specific catalytic functions are then tested in vitro using putative substrates to elucidate individual steps of the biosynthetic pathway.
-
Isotopic Labeling Studies: The producing organism is fed with stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹⁵N-amino acids). The incorporation of these isotopes into the final antibiotic product is then analyzed by NMR or MS to trace the origin of each atom in the molecule, thereby confirming the biosynthetic building blocks.[6][7]
Conclusion
This compound and kasugamycin serve as a compelling case study in how subtle structural modifications can lead to profound differences in biological activity. While both share a common aminoglycoside core, the elaborate side chain of this compound, likely assembled by an NRPS, confers significantly enhanced potency against certain bacteria. A thorough understanding of their respective structures and biosynthetic pathways, achieved through the detailed experimental protocols outlined in this guide, is paramount for the future design and engineering of novel aminoglycoside antibiotics with improved therapeutic profiles. The continued exploration of the biosynthetic machinery of these and other natural products holds immense promise for overcoming the challenges of antimicrobial resistance.
References
- 1. Kasugamycin - Wikipedia [en.wikipedia.org]
- 2. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Minosaminomycin: A Technical Guide to an Aminoglycoside Antibiotic
Audience: Researchers, scientists, and drug development professionals.
Abstract
Minosaminomycin is a unique aminoglycoside antibiotic isolated from Streptomyces sp. MA514-A1.[1][2] Structurally related to kasugamycin, it demonstrates potent inhibitory activity against bacterial protein synthesis, with a particularly strong effect against mycobacteria, including Mycobacterium tuberculosis.[1][2] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies. Quantitative data are presented to highlight its efficacy, and diagrams are provided to illustrate key biological pathways and experimental workflows.
Introduction
First identified in 1974, this compound is an antibiotic containing a myo-inosamine moiety.[3][4] It belongs to the aminoglycoside class of antibiotics, which are renowned for their potent, broad-spectrum bactericidal activity achieved through the inhibition of protein synthesis.[5][6] Unlike many aminoglycosides that cause codon misreading, this compound, similar to kasugamycin, inhibits the initiation phase of protein synthesis without inducing miscoding.[7] Its significant potency, especially in cell-free systems where it is reported to be 100 times more effective than kasugamycin, marks it as a compound of interest for further research and potential therapeutic development.[1][7]
Chemical and Physical Properties
This compound is a water-soluble compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₆N₈O₁₀ | [1][2] |
| Molecular Weight | 618.689 g/mol | [1][2] |
| Source | Streptomyces sp. MA514-A1 | [1][2] |
| CAS Number | 51746-09-9 | [3] |
| Solubility | Soluble in Water, DMSO, MeOH; Insoluble in Hexane | [1][2] |
| Appearance | Powder | [2] |
Mechanism of Action
Aminoglycosides traditionally exert their bactericidal effects by irreversibly binding to the 30S ribosomal subunit, specifically to the A-site on the 16S rRNA.[5][8][9] This binding disrupts the fidelity of protein synthesis, leading to codon misreading and the production of non-functional or toxic proteins, ultimately resulting in cell death.[5][8]
This compound shares the core target of the 30S ribosome but exhibits a more specific mechanism. It primarily inhibits the initiation of protein synthesis.[7] At a concentration of 1 µM, it has been shown to inhibit the binding of formyl-Met-tRNA (fMet-tRNA) to ribosomes by 96% in a cell-free assay.[4] This action is markedly diminished if the antibiotic is added after ribosomes have been incubated with mRNA, indicating that it interferes with the formation of the translation initiation complex.[7]
Caption: Mechanism of this compound action on protein synthesis initiation.
Antimicrobial Spectrum and Efficacy
This compound shows notable activity against mycobacteria. While its broader spectrum is not extensively detailed in available literature, its efficacy against specific strains has been quantified.
| Organism | Strain | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| Mycobacterium smegmatis | ATCC 607 | 1.56 | - | [1][3][4] |
| Mycobacterium phlei | - | 6.25 | - | [1][3][4] |
| Escherichia coli (cell-free system) | - | - | 0.2 | [1][7] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half maximal Inhibitory Concentration.
Interestingly, despite its high potency in E. coli cell-free systems, this compound shows only slight inhibitory activity against the growth of intact E. coli cells.[7] This discrepancy is attributed to low cell membrane permeability.[7] Strains of E. coli with modified permeability exhibit greater sensitivity to the antibiotic.[7]
Mechanisms of Resistance
While specific resistance mechanisms to this compound have not been extensively studied, bacteria can develop resistance to aminoglycosides through several general pathways.[10] These are critical considerations for any aminoglycoside in development.
-
Enzymatic Modification: This is the most prevalent mechanism of resistance.[10] Bacteria acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. These enzymes include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs).[10]
-
Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can reduce the binding affinity of the aminoglycoside to its target.[10] Additionally, enzymatic modification of the ribosome itself, such as methylation by ribosomal methyltransferases, can confer broad resistance to multiple aminoglycosides.[10]
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of the antibiotic by reducing its uptake across the cell membrane or by actively pumping it out of the cell using efflux pumps.[11][12]
Caption: General mechanisms of bacterial resistance to aminoglycoside antibiotics.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of this compound against a target bacterial strain.[13][14]
1. Preparation of Antibiotic Stock:
-
Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., sterile deionized water).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).
3. Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate. The final volume in each well will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
5. Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[13]
Caption: Standard experimental workflow for MIC determination via broth microdilution.
In Vitro Protein Synthesis Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.[15][16]
1. Preparation of Cell-Free Extract (S30 Extract):
-
Grow a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase.
-
Harvest cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris. The resulting supernatant is the S30 extract.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.
2. Translation Reaction Mixture:
-
Prepare a master mix containing the S30 extract, a buffer system (e.g., HEPES), energy sources (ATP, GTP), an amino acid mixture (lacking one amino acid, e.g., methionine, if using radiolabeling), and a template mRNA (e.g., phage f2 RNA).
-
Include a labeled amino acid (e.g., [³⁵S]-Methionine) for detection of newly synthesized proteins.
3. Inhibition Assay:
-
Set up a series of reaction tubes. To each tube, add the translation reaction mixture.
-
Add varying concentrations of this compound (and a no-antibiotic control) to the tubes.
-
Initiate the translation reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).
4. Measurement of Protein Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.
-
Collect the precipitate on a glass fiber filter and wash to remove unincorporated labeled amino acids.
-
Quantify the radioactivity of the precipitate using a scintillation counter.
5. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the logarithm of the antibiotic concentration to determine the IC₅₀ value.
Conclusion
This compound is a potent aminoglycoside antibiotic with a distinct mechanism of action that targets the initiation of bacterial protein synthesis. Its strong activity against mycobacteria, coupled with its high potency in cell-free systems, underscores its potential as a lead compound for antibiotic development. However, challenges related to cell permeability must be addressed to translate its in vitro efficacy to a broader in vivo antibacterial effect. Further research into its biosynthetic pathway, potential for chemical modification to improve permeability, and specific resistance profiles will be crucial for realizing its therapeutic potential.
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 7. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmpt.ca [cmpt.ca]
- 12. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minosaminomycin's Ribosomal Binding Site: A Technical Guide to its Mechanism and Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minosaminomycin, an aminoglycoside antibiotic structurally related to kasugamycin, is a potent inhibitor of bacterial protein synthesis. This document provides a comprehensive technical overview of the ribosomal binding site of this compound, its mechanism of action, and detailed methodologies for its investigation. By targeting the 30S ribosomal subunit, this compound effectively blocks the initiation of translation, a critical step in bacterial proliferation. This guide consolidates available quantitative data, outlines relevant experimental protocols, and presents visual representations of the antibiotic's interaction with the ribosome and workflows for its study, serving as a vital resource for researchers in antibiotic development and molecular biology.
Introduction
This compound is an aminoglycoside antibiotic that exhibits significant activity against various bacteria, including mycobacteria.[1] Its structural similarity to kasugamycin suggests a comparable mechanism of action, primarily targeting the bacterial ribosome to inhibit protein synthesis.[2] Understanding the precise binding site and the molecular interactions of this compound with the ribosome is crucial for the development of new antibacterial agents and for overcoming emerging resistance mechanisms. This guide provides an in-depth exploration of the this compound ribosomal binding site, drawing on existing data and analogous studies of related compounds.
Mechanism of Action
This compound inhibits bacterial protein synthesis by interfering with the initiation of translation.[2] This process involves the binding of the antibiotic to the 30S ribosomal subunit, which is a key component of the translation machinery.
Binding to the 30S Ribosomal Subunit
The primary target of this compound is the 30S ribosomal subunit.[2] Its binding site is located within the mRNA channel, in a region that overlaps with the peptidyl (P) and exit (E) sites.[3][4] This strategic location is critical to its inhibitory function.
Interference with Translation Initiation
By occupying this crucial space within the 30S subunit, this compound physically obstructs the canonical path of the messenger RNA (mRNA).[5] This steric hindrance prevents the proper formation of the 30S initiation complex, which consists of the 30S subunit, initiator transfer RNA (fMet-tRNA), and mRNA.[3][5] Specifically, the binding of this compound has been shown to inhibit the binding of fMet-tRNA to the ribosome.[1] The inability to form a functional initiation complex effectively halts the entire process of protein synthesis at its very beginning.
The following diagram illustrates the inhibitory action of this compound on the formation of the 30S initiation complex.
Caption: Inhibition of 30S initiation complex formation by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Inhibition of Protein Synthesis
| Parameter | Organism/System | Value | Reference |
| IC50 | E. coli cell-free system (phage f2 RNA-directed) | 2 x 10-7 M | [2] |
| IC50 | EF-T dependent aminoacyl-tRNA binding | 1 x 10-7 M | [2] |
| Inhibition of fMet-tRNA binding | Cell-free assay with AUG trinucleotide | 96% at 1 µM | [1] |
| Inhibition of protein synthesis | Mycobacterium | Inhibits at 100 µM | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs)
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | 1.56 | [1] |
| Mycobacterium phlei | 6.25 | [1] |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase). The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.
Materials:
-
E. coli S30 cell-free extract
-
DNA template encoding a reporter gene (e.g., luciferase)
-
Amino acid mixture
-
ATP and GTP
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare a reaction mixture containing the S30 extract, DNA template, amino acids, and energy sources according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the reaction mixtures. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.[6][7]
The following diagram outlines the workflow for an in vitro translation inhibition assay.
Caption: Workflow for an in vitro translation inhibition assay.
Ribosome Footprinting
Ribosome footprinting (Ribo-Seq) is a powerful technique to map the positions of ribosomes on mRNA at a genome-wide scale.[8][9]
Principle: Cells are treated with an antibiotic to stall ribosomes. The mRNA fragments protected by the stalled ribosomes are then isolated, sequenced, and mapped to the transcriptome to reveal the precise binding sites.
Materials:
-
Bacterial culture
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Protocol:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with this compound to stall the ribosomes.
-
Lyse the cells and treat the lysate with RNase I to digest unprotected mRNA.
-
Isolate the ribosome-mRNA complexes by sucrose gradient ultracentrifugation.
-
Extract the ribosome-protected mRNA fragments (footprints).
-
Prepare a cDNA library from the footprints.
-
Sequence the library using a next-generation sequencer.
-
Align the sequencing reads to the reference genome to identify the positions of the stalled ribosomes.[10][11]
The following diagram illustrates the general workflow for a ribosome footprinting experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome profiling - Wikipedia [en.wikipedia.org]
- 9. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Minosaminomycin In Vitro Protein Synthesis Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic that has demonstrated potent inhibitory effects on bacterial protein synthesis. Structurally related to kasugamycin, this compound is of significant interest for its activity against various bacteria, including mycobacteria.[1] This document provides detailed application notes and protocols for conducting in vitro protein synthesis inhibition assays to evaluate the efficacy of this compound. The described methods are essential for researchers in microbiology, biochemistry, and drug development who are investigating novel antimicrobial agents.
The primary mechanism of action for this compound involves the inhibition of protein synthesis at the ribosomal level. Specifically, it has been shown to inhibit the elongation factor Tu (EF-Tu) dependent binding of aminoacyl-tRNA to the 30S ribosomal subunit, with a particular preference for inhibiting the initiation of protein synthesis.[1] This targeted action makes in vitro protein synthesis assays a powerful tool for characterizing its antibiotic properties and for structure-activity relationship (SAR) studies.
Data Presentation
The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Organism/System | Value | Reference |
| IC50 | Escherichia coli (cell-free system, phage f2 RNA-directed) | 0.2 µM (2 x 10-7 M) | [1][2] |
| MIC | Mycobacterium smegmatis ATCC 607 | 1.56 µg/mL | [2] |
| MIC | Mycobacterium phlei | 6.25 µg/mL | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Preparation of E. coli S30 Cell-Free Extract
A critical component of the in vitro protein synthesis inhibition assay is the cell-free extract, which contains all the necessary machinery for transcription and translation. The E. coli S30 extract is a widely used system for this purpose.
Materials:
-
E. coli strain (e.g., BL21(DE3) or MRE600)
-
Luria-Bertani (LB) broth
-
Terrific Broth (TB)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
Lysis Buffer (S30 buffer with 0.5 mM PMSF)
-
Centrifuge (refrigerated)
-
French press or sonicator
-
Dialysis tubing (10-12 kDa MWCO)
Protocol:
-
Cell Culture: Inoculate a single colony of E. coli into 20 mL of LB broth and grow overnight at 37°C with shaking. The next day, use this starter culture to inoculate 1 L of TB media and grow at 37°C with vigorous shaking.
-
Induction (for T7-based systems): When the optical density at 600 nm (OD600) reaches 0.4-0.6, add IPTG to a final concentration of 1 mM to induce T7 RNA polymerase expression. Continue to grow the cells until the OD600 reaches 3.0-4.0.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet three times with cold S30 Buffer. Resuspend the pellet in the buffer and centrifuge as in the previous step.
-
Lysis: Resuspend the final cell pellet in 1 mL of cold Lysis Buffer per gram of wet cell paste. Lyse the cells using a French press at 10,000-12,000 psi or by sonication. Keep the sample on ice throughout the lysis process.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (this is the S30 extract).
-
Pre-incubation (Run-off reaction): To degrade endogenous mRNA and complete any initiated protein synthesis, incubate the S30 extract with a pre-incubation mix (containing ATP, GTP, CTP, UTP, and an energy regenerating system) at 37°C for 80 minutes.
-
Dialysis: Dialyze the S30 extract against S30 Buffer overnight at 4°C using a 10-12 kDa MWCO dialysis tubing.
-
Storage: Aliquot the final S30 extract and store at -80°C until use.
Luciferase-Based In Vitro Protein Synthesis Inhibition Assay
This protocol utilizes a luciferase reporter gene to quantify the amount of protein synthesized in the cell-free system. The inhibition of luciferase production, measured by a decrease in luminescence, is directly proportional to the inhibitory activity of the tested compound.
Materials:
-
E. coli S30 cell-free extract (prepared as above or commercially available)
-
Plasmid DNA encoding Firefly Luciferase under a T7 promoter
-
This compound stock solution (in sterile water or DMSO)
-
Reaction Buffer (containing ATP, GTP, CTP, UTP, amino acids, and an energy regenerating system like creatine phosphate and creatine kinase)
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
96-well white, opaque microplates
-
Luminometer
Protocol:
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 25 µL reaction mixture consists of:
-
S30 cell-free extract
-
Reaction Buffer
-
Plasmid DNA (luciferase reporter)
-
Varying concentrations of this compound (or vehicle control, e.g., DMSO)
-
Nuclease-free water to the final volume
-
-
Incubation: Gently mix the components and transfer the reaction mixtures to a 96-well white, opaque microplate. Incubate the plate at 37°C for 1-2 hours.
-
Luminescence Measurement: After incubation, allow the plate to cool to room temperature. Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Immediately measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound In Vitro Protein Synthesis Inhibition Assay.
Mechanism of Action: this compound Inhibition of Protein Synthesis
Caption: this compound inhibits protein synthesis by binding to the 30S ribosomal subunit.
References
Determining the Minimum Inhibitory Concentration (MIC) of Minosaminomycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic produced by Streptomyces species. Structurally related to kasugamycin, it exerts its antimicrobial activity by inhibiting protein synthesis in susceptible bacteria.[1][2] This document provides detailed application notes and experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, with a particular focus on Mycobacterium species, against which it has shown notable activity.[1][3] Understanding the MIC is a critical step in the assessment of a novel antimicrobial agent, providing essential data for preclinical development and susceptibility testing.
Mechanism of Action
This compound targets bacterial protein synthesis. Like other aminoglycosides, it is believed to bind to the 30S ribosomal subunit. This interaction interferes with the initiation of protein synthesis, specifically inhibiting the binding of aminoacyl-tRNA to the ribosome.[2] This disruption ultimately leads to the cessation of bacterial growth. While it shows strong inhibitory activity in cell-free systems of Escherichia coli, its whole-cell activity against this organism is limited, likely due to cell permeability issues.[2]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the known MIC values for this compound against specific bacterial strains. The available data is currently limited to select Mycobacterium species. Further research is required to establish a broader antimicrobial spectrum.
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Mycobacterium smegmatis | ATCC 607 | 1.56 | [1][3] |
| Mycobacterium phlei | - | 6.25 | [1][3] |
| Mycobacterium tuberculosis | - | Active (Specific MIC not reported) | [1] |
Note: The activity against Mycobacterium tuberculosis has been reported, but specific MIC values from peer-reviewed literature are not widely available.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species using Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing of mycobacteria.
1. Materials
-
This compound (powder form, purity >98%)
-
Sterile 96-well U-bottom microtiter plates
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-dextrose-catalase (ADC) enrichment
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) (if required for stock solution)
-
Mycobacterium species (e.g., Mycobacterium smegmatis ATCC 607)
-
Sterile glass beads (3-5 mm)
-
Spectrophotometer
-
Incubator (37°C)
-
McFarland 0.5 turbidity standard
-
Resazurin sodium salt solution (0.02% w/v in sterile water) or similar viability indicator (optional)
-
Sterile tubes for dilutions
-
Micropipettes and sterile tips
2. Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Add 0.2% (v/v) glycerol and 0.05% (v/v) Tween 80. Autoclave to sterilize. Aseptically add 10% (v/v) OADC or ADC enrichment before use.
-
This compound Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound powder. Dissolve in sterile deionized water or a minimal amount of DMSO if necessary, then bring to the final volume with sterile deionized water. Sterilize by filtration through a 0.22 µm filter. Store at -20°C in aliquots.
3. Inoculum Preparation
-
Culture the Mycobacterium species on a suitable solid medium (e.g., Middlebrook 7H10 agar) until sufficient growth is observed.
-
Transfer a few colonies into a sterile tube containing 5 mL of complete Middlebrook 7H9 broth and sterile glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps and create a homogenous suspension.
-
Allow the large clumps to settle for 30 minutes.
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 600 nm should be between 0.08 and 0.10) by diluting with complete Middlebrook 7H9 broth.
-
Prepare a final inoculum by diluting the adjusted suspension 1:20 in complete Middlebrook 7H9 broth. This will result in a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
4. Broth Microdilution Assay
-
Dispense 100 µL of complete Middlebrook 7H9 broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a starting concentration of 500 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. This will create a range of concentrations (e.g., 250 µg/mL to 0.49 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Seal the plate with an adhesive plate sealer to prevent evaporation.
-
Incubate the plate at 37°C for 5-7 days for rapidly growing mycobacteria like M. smegmatis, or for 14-21 days for slow-growing species.
5. Determination of MIC
-
After the incubation period, examine the plate for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
(Optional) For a colorimetric endpoint, add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Proposed Mechanism of Action of this compound
Caption: this compound inhibits bacterial protein synthesis.
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Minosaminomycin Cell-Free Translation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic that potently inhibits bacterial protein synthesis.[1][2] It is structurally related to kasugamycin and has demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis.[1] Notably, in Escherichia coli cell-free systems, this compound is approximately 100 times more potent than kasugamycin at inhibiting protein synthesis.[2] The primary mechanism of action involves the inhibition of the elongation factor Tu (EF-Tu)-dependent binding of aminoacyl-tRNA to the ribosomal A-site, with a preferential effect on the initiation of translation.[2] This targeted action on a crucial step in bacterial protein synthesis makes this compound a subject of interest for antimicrobial research and development.
Cell-free translation assays provide a powerful and controlled in vitro platform for studying the effects of antibiotics on protein synthesis. These systems contain all the necessary machinery for transcription and translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors, typically in the form of an S30 extract from E. coli. The open nature of cell-free systems allows for the direct addition of compounds like this compound and precise measurement of their inhibitory effects, often through the use of reporter proteins such as luciferase.
This document provides a detailed protocol for a cell-free translation assay to characterize the inhibitory activity of this compound.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of this compound in an E. coli cell-free translation system.
| Parameter | Value | Cell-Free System | Target | Reference |
| IC50 | 0.2 µM | E. coli S30 | Phage f2 RNA-directed protein synthesis | [1][2] |
Experimental Protocols
This protocol describes the use of an E. coli S30 cell-free extract in a coupled transcription-translation system to determine the inhibitory concentration (IC50) of this compound. The assay utilizes a plasmid DNA template encoding a reporter protein (e.g., firefly luciferase) under the control of a T7 promoter. The amount of synthesized luciferase is quantified by measuring luminescence, which serves as a proxy for translational activity.
Materials
-
E. coli S30 extract (commercial kit or prepared in-house)
-
Reaction buffer (containing ATP, GTP, CTP, UTP, and an energy regenerating system like creatine phosphate and creatine kinase)
-
Amino acid mixture (all 20 standard amino acids)
-
T7 RNA Polymerase
-
Plasmid DNA template with a T7 promoter driving a luciferase reporter gene
-
This compound stock solution (dissolved in sterile, nuclease-free water)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
-
Microcentrifuge tubes or 96-well plates
-
Incubator
Protocol
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in nuclease-free water. The final concentrations in the assay should bracket the expected IC50 value (e.g., ranging from 0.01 µM to 10 µM).
-
Include a no-drug control (vehicle only, i.e., nuclease-free water).
-
-
Assembly of the Cell-Free Translation Reaction:
-
On ice, assemble the following components in a microcentrifuge tube or a well of a 96-well plate. The volumes can be scaled as needed. The following is an example for a 15 µL reaction:
-
S30 extract: 4.5 µL
-
Reaction Buffer: 3.0 µL
-
Amino Acid Mixture: 1.5 µL
-
T7 RNA Polymerase: 0.5 µL
-
Plasmid DNA (e.g., 250 ng): 1.0 µL
-
This compound dilution (or vehicle): 1.5 µL
-
Nuclease-free water: to a final volume of 15 µL
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Measurement of Luciferase Activity:
-
After incubation, add the luciferase assay reagent to each reaction according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
% Inhibition = [1 - (Luminescence with this compound / Luminescence of Control)] * 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Diagram of the this compound Cell-Free Translation Assay Workflow
Caption: Workflow for the this compound cell-free translation inhibition assay.
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits protein synthesis by blocking aminoacyl-tRNA binding to the A-site.
References
Application Notes and Protocols: Minosaminomycin Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic isolated from Streptomyces species.[1] It exhibits potent activity against various bacteria, including mycobacteria, by inhibiting protein synthesis.[1][2] this compound's primary mechanism of action involves binding to the bacterial ribosome, thereby interfering with the translation process.[2] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound to ensure its stability and efficacy for research applications.
Data Presentation
This compound Properties
| Property | Value |
| Molecular Formula | C₂₅H₄₆N₈O₁₀ |
| Molecular Weight | 618.7 g/mol |
| Appearance | Solid Powder |
| Purity | ≥90% to >98% (depending on supplier) |
Solubility and Storage of Solid this compound
| Parameter | Details |
| Solubility | Soluble in Water, DMSO, and Methanol. Insoluble in Hexane.[1][2] |
| Storage Temperature | -20°C[1][2] |
| Stability | ≥ 4 years at -20°C as a solid.[2] |
Recommended Stock Solution Parameters
| Parameter | Aqueous Stock Solution | DMSO Stock Solution |
| Recommended Solvent | Sterile deionized or distilled water | Anhydrous DMSO |
| Recommended Stock Concentration | 1 - 10 mg/mL | 10 - 20 mg/mL |
| Sterilization Method | 0.22 µm syringe filtration | Not generally required |
| Recommended Storage | Aliquot and store at -20°C, protected from light | Aliquot and store at -20°C, protected from light |
| Suggested Aliquot Volume | 100 µL - 1 mL | 100 µL - 1 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Analytical balance and weigh boat
-
Sterile 10 mL syringe and a 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation: To prepare 10 mL of a 10 mg/mL solution, 100 mg of this compound powder is required (10 mL * 10 mg/mL = 100 mg).
-
Weighing: In a designated weighing area, carefully weigh 100 mg of this compound powder and transfer it to the sterile conical tube.
-
Dissolution: Add 10 mL of sterile water to the conical tube. Secure the cap and vortex thoroughly until the powder is completely dissolved.
-
Sterilization: Draw the solution into the sterile 10 mL syringe. Attach the 0.22 µm syringe filter and dispense the filtered solution into a new sterile conical tube.
-
Aliquoting: Using a sterile pipette, dispense the filtered stock solution into the sterile microcentrifuge tubes. Aliquoting helps to avoid repeated freeze-thaw cycles which can degrade the antibiotic.
-
Labeling and Storage: Clearly label each aliquot with the name of the compound ("this compound"), concentration (10 mg/mL), solvent (Water), and the date of preparation. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 20 mg/mL DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Analytical balance and weigh boat
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation: To prepare 5 mL of a 20 mg/mL solution, 100 mg of this compound powder is required (5 mL * 20 mg/mL = 100 mg).
-
Weighing: Carefully weigh 100 mg of this compound powder and transfer it to the sterile conical tube.
-
Dissolution: Add 5 mL of anhydrous DMSO to the conical tube. Secure the cap and vortex until the powder is fully dissolved.
-
Aliquoting: Using a sterile pipette, dispense the stock solution into sterile microcentrifuge tubes. As high-concentration DMSO is inhibitory to microbial growth, filter sterilization is generally not required.
-
Labeling and Storage: Label each aliquot clearly with the name of the compound ("this compound"), concentration (20 mg/mL), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C, protected from light.
Protocol 3: Preparation of Working Solutions from Stock
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Example: Preparation of a 100 µg/mL working solution from a 10 mg/mL stock.
-
Thaw a single aliquot of the 10 mg/mL this compound stock solution.
-
Determine the required volume of the working solution. For example, to prepare 1 mL of a 100 µg/mL working solution.
-
Use the formula C1V1 = C2V2:
-
C1 = 10 mg/mL = 10,000 µg/mL
-
V1 = ?
-
C2 = 100 µg/mL
-
V2 = 1 mL = 1000 µL
-
V1 = (100 µg/mL * 1000 µL) / 10,000 µg/mL = 10 µL
-
-
Add 10 µL of the 10 mg/mL stock solution to 990 µL of the desired sterile medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: this compound Stock Solution Workflow.
References
Application of Minosaminomycin in Elucidating Ribosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin, an aminoglycoside antibiotic structurally related to kasugamycin, serves as a potent and specific inhibitor of bacterial protein synthesis.[1] Its primary mode of action involves the targeted disruption of the initiation phase of translation, making it an invaluable tool for researchers studying the intricate mechanisms of the ribosome.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate ribosomal function, with a focus on its effects on translation initiation and aminoacyl-tRNA binding.
Mechanism of Action
This compound exerts its inhibitory effects by binding to the 30S ribosomal subunit.[2][3] Specifically, it interacts with the 16S rRNA at a site involving nucleotides A794 and G926, which are located within the mRNA channel.[2][3][4] This binding event interferes with the proper positioning of the initiator tRNA (fMet-tRNA) and the mRNA start codon in the P-site of the ribosome, thereby preventing the formation of a functional 70S initiation complex.[2][5][6] Unlike some other aminoglycosides, this compound does not cause miscoding, highlighting its specific action on translation initiation.[1]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of this compound from in vitro studies.
| Parameter | Organism/System | Value | Reference |
| IC50 (Protein Synthesis) | Escherichia coli cell-free system (phage f2 RNA) | 2 x 10-7 M | [1] |
| IC50 (EF-T dependent aminoacyl-tRNA binding) | Escherichia coli cell-free system | 1 x 10-7 M | [1] |
| Potency vs. Kasugamycin | Escherichia coli cell-free system | 100-fold more potent | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study ribosomal function are provided below. These protocols are based on established methods for studying similar aminoglycoside antibiotics and should be optimized for specific experimental conditions.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a bacterial cell-free translation system.
Materials:
-
S30 extract from E. coli
-
Premix solution (containing ATP, GTP, amino acids, salts, and a buffer)
-
Reporter mRNA (e.g., luciferase or β-galactosidase mRNA)
-
This compound stock solution
-
Radiolabeled amino acid (e.g., [35S]-methionine)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain S30 extract, premix solution, and reporter mRNA.
-
Add varying concentrations of this compound to the experimental tubes. Include a no-drug control and a positive control inhibitor (e.g., kasugamycin).
-
Add the radiolabeled amino acid to each reaction tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Incubate on ice for 30 minutes to ensure complete precipitation.
-
Collect the protein precipitates by filtration through glass fiber filters.
-
Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value.
EF-Tu Dependent Aminoacyl-tRNA Binding Assay
This assay assesses the effect of this compound on the binding of the aminoacyl-tRNA:EF-Tu:GTP ternary complex to the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
Purified EF-Tu
-
Radiolabeled aminoacyl-tRNA (e.g., [3H]-Phe-tRNAPhe)
-
GTP
-
Poly(U) mRNA
-
This compound stock solution
-
Binding buffer (containing Tris-HCl, MgCl2, NH4Cl, and DTT)
-
Nitrocellulose filters
Protocol:
-
Prepare the ternary complex by incubating EF-Tu, GTP, and the radiolabeled aminoacyl-tRNA in binding buffer at 37°C for 15 minutes.
-
In separate tubes, pre-incubate 70S ribosomes and poly(U) mRNA in binding buffer at 37°C for 10 minutes.
-
Add varying concentrations of this compound to the ribosome-mRNA complexes. Include a no-drug control.
-
Initiate the binding reaction by adding the pre-formed ternary complex to the ribosome-mRNA mixtures.
-
Incubate at 37°C for 10-15 minutes to allow for binding.
-
Filter the reactions through nitrocellulose filters under vacuum. The ribosomes and any bound radiolabeled tRNA will be retained on the filter.
-
Wash the filters with cold binding buffer to remove unbound radiolabeled tRNA.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the amount of bound aminoacyl-tRNA at each this compound concentration and calculate the IC50 value.
Ribosome Footprinting
This advanced technique can be used to map the precise locations of ribosomes on mRNA transcripts in the presence of this compound, revealing sites of ribosome stalling. This protocol is adapted from studies on kasugamycin.[5][6]
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
This compound
-
Lysis buffer with RNase inhibitors
-
RNase I
-
Sucrose gradient solutions (e.g., 10-40%)
-
Ribosome recovery buffer
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Protocol:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a specific concentration of this compound for a short period (e.g., 5-10 minutes). An untreated culture should be processed in parallel as a control.
-
Rapidly harvest the cells by filtration or centrifugation at 4°C.
-
Lyse the cells in a lysis buffer containing RNase inhibitors to preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and digestion time should be optimized.
-
Load the digested lysate onto a sucrose gradient and centrifuge to separate monosomes from other cellular components.
-
Fractionate the gradient and collect the monosome peak.
-
Extract the ribosome-protected mRNA fragments (footprints) from the monosome fraction using an RNA purification kit.
-
Prepare a sequencing library from the purified footprints. This typically involves ligation of adapters, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to the bacterial genome to map the positions of the ribosome footprints. Analyze the data to identify regions of increased ribosome density (stalling) in the this compound-treated sample compared to the control.
Visualizations
Mechanism of Action of this compound
References
- 1. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. link.springer.com [link.springer.com]
- 5. pnas.org [pnas.org]
- 6. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minosaminomycin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic with demonstrated activity against mycobacteria.[1] Structurally related to kasugamycin, its mechanism of action involves the inhibition of bacterial protein synthesis.[2] Specifically, it has been shown to inhibit the EF-T dependent binding of aminoacyl-tRNA to ribosomes and the initiation of protein synthesis.[2] These application notes provide detailed protocols for determining the susceptibility of mycobacterial species to this compound using standardized broth microdilution and disk diffusion methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Data Presentation
Quantitative data from susceptibility testing should be meticulously recorded to ensure accuracy and facilitate comparative analysis. The following tables provide templates for summarizing the results of Minimum Inhibitory Concentration (MIC) and disk diffusion assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | Control Antibiotic | Control Antibiotic MIC (µg/mL) | Quality Control Strain | This compound MIC (µg/mL) |
| Mycobacterium smegmatis ATCC 607 | Amikacin | M. smegmatis ATCC 607 | |||
| Mycobacterium phlei | Kanamycin | ||||
| [Test Isolate 1] | |||||
| [Test Isolate 2] |
Table 2: Zone of Inhibition for this compound Disk Diffusion
| Bacterial Strain | This compound Zone Diameter (mm) | Control Antibiotic | Control Antibiotic Zone Diameter (mm) | Quality Control Strain | This compound Zone Diameter (mm) |
| Mycobacterium smegmatis ATCC 607 | Amikacin (30 µg) | M. smegmatis ATCC 607 | |||
| Mycobacterium phlei | Kanamycin (30 µg) | ||||
| [Test Isolate 1] | |||||
| [Test Isolate 2] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of mycobacteria in a liquid medium.
Materials:
-
This compound powder
-
Sterile, purified water or Dimethyl Sulfoxide (DMSO) for stock solution preparation[4]
-
Middlebrook 7H9 Broth, supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)[1][5]
-
Sterile 96-well microtiter plates
-
Mycobacterial inoculum
-
Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35-37°C)
-
Appropriate quality control (QC) strains (e.g., Mycobacterium smegmatis ATCC 607)[1]
Protocol:
-
Preparation of this compound Stock Solution:
-
This compound is soluble in water, DMSO, and methanol.[1][4]
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile water or DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if prepared in an aqueous solution.
-
Store the stock solution in aliquots at -20°C or below.
-
-
Inoculum Preparation:
-
From a fresh (7-14 day) culture of the mycobacterial isolate on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar), select several colonies.
-
Suspend the colonies in sterile saline or PBS containing 0.05% Tween 80 to prevent clumping.
-
Vortex the suspension with glass beads to break up clumps and create a homogenous suspension.
-
Allow the suspension to sit for 5-10 minutes to allow large particles to settle.
-
Carefully transfer the upper portion of the suspension to a new sterile tube.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions in Microtiter Plate:
-
In a sterile 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells except the first column.
-
Add 200 µL of the appropriate concentration of this compound (prepared from the stock solution in broth) to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial. This will result in a range of concentrations.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the microtiter plates with an adhesive plate sealer or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 35-37°C. Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria like M. smegmatis, and up to 14-21 days for slowly growing species).
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth can be assessed visually or with a microplate reader.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Quality Control:
-
A known quality control strain, such as Mycobacterium smegmatis ATCC 607, should be tested with each batch of susceptibility tests.
-
The reported MIC for M. smegmatis ATCC 607 is 1.56 µg/mL.[1] As official CLSI/EUCAST QC ranges for this compound are not established, laboratories should establish their own internal quality control ranges based on repeated testing.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of mycobacteria to this compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Middlebrook 7H11 Agar plates, supplemented with 10% OADC[6]
-
Mycobacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Control antibiotic disks (e.g., Amikacin 30 µg)
-
Ruler or caliper
Protocol:
-
Preparation of this compound Disks:
-
Aseptically apply a defined volume (e.g., 20 µL) of a known concentration of this compound solution onto sterile filter paper disks.
-
Allow the disks to dry completely in a sterile environment before use. The concentration of this compound per disk should be determined and standardized based on preliminary experiments.
-
-
Inoculum Preparation:
-
Prepare the mycobacterial inoculum as described in the broth microdilution protocol (steps 2a-2e).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the Middlebrook 7H11 agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound disks and control antibiotic disks onto the inoculated agar surface.
-
Ensure that the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.[8]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C. Incubation times will vary depending on the growth rate of the mycobacterial species.
-
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition of growth around each disk in millimeters (mm) using a ruler or caliper.
-
The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound. Therefore, this method should be considered qualitative for screening purposes until interpretive criteria are determined.
-
Visualizations
Caption: Workflow for this compound susceptibility testing.
Caption: Inhibition of protein synthesis by this compound.
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. Letter: this compound, a new antibiotic containing myo-inosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Evaluation of a disk diffusion method for determining susceptibility of Mycobacterium avium complex to clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for Minosaminomycin in Liquid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic isolated from Streptomyces species.[1] Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in bacteria.[2] This document provides detailed application notes and protocols for determining the effective concentration of this compound in liquid culture, focusing on its activity against Mycobacterium species.
Mechanism of Action
This compound exerts its antimicrobial effect by targeting the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit, interfering with the elongation phase of protein synthesis.[2] This binding inhibits the Elongation Factor-Tu (EF-Tu) dependent binding of aminoacyl-tRNA to the A-site of the ribosome.[2] This disruption of the translational process ultimately leads to the inhibition of bacterial growth.
Quantitative Data Summary
The following tables summarize the known effective concentrations of this compound against various bacterial targets.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis ATCC 607 | 1.56 | [1] |
| Mycobacterium phlei | 6.25 | [1] |
Table 2: Inhibitory Concentration 50% (IC50) of this compound
| System | Target Process | IC50 | Reference |
| Escherichia coli (cell-free system) | Phage f2 RNA-directed protein synthesis | 0.2 µM | [1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of protein synthesis elongation and the point of inhibition by this compound.
Caption: Inhibition of protein synthesis by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in Liquid Culture for Mycobacterium spp.
This protocol is adapted from established methods for antimicrobial susceptibility testing of Mycobacterium tuberculosis and can be applied to other Mycobacterium species with appropriate modifications to the growth medium and incubation conditions.[3][4]
Materials:
-
This compound (stock solution of known concentration, e.g., 1 mg/mL in sterile deionized water)
-
Mycobacterium species of interest
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with 10% OADC enrichment and 0.05% Tween 80)
-
Sterile 96-well microtiter plates
-
Sterile conical tubes
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Workflow Diagram:
Caption: Workflow for MIC determination of this compound.
Procedure:
-
Inoculum Preparation: a. Grow the Mycobacterium species in the appropriate liquid medium to mid-log phase. b. Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5 (approximately 1-5 x 10^7 CFU/mL). This can be done by diluting the culture in fresh medium.
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in the liquid culture medium. The final concentration range should typically span from 0.1 to 100 µg/mL, but may be adjusted based on the expected susceptibility of the organism.
-
Assay Setup: a. In a sterile 96-well microtiter plate, add 100 µL of each this compound dilution to the appropriate wells. b. Include a positive control well containing 100 µL of medium with no antibiotic and a negative control well with 100 µL of uninoculated medium. c. Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 0.5-2.5 x 10^7 CFU/mL.
-
Incubation: a. Seal the plate (e.g., with a breathable membrane or parafilm) to prevent evaporation and contamination. b. Incubate the plate at 37°C. The incubation time will vary depending on the growth rate of the Mycobacterium species (e.g., 2-3 days for fast-growers like M. smegmatis, and 7-14 days for slow-growers like M. tuberculosis).
-
Reading and Interpretation: a. After the incubation period, visually inspect the wells for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. c. Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth. The MIC would be the lowest concentration at which the OD600 is not significantly different from the negative control.
Protocol 2: Determining the Effect of this compound on Bacterial Growth Curve
This protocol allows for the continuous monitoring of bacterial growth in the presence of different concentrations of this compound.
Materials:
-
Same as Protocol 1
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Assay Setup: a. Prepare serial dilutions of this compound in a 96-well plate as described in Protocol 1. b. Include positive and negative controls. c. Add the prepared bacterial inoculum to each well.
-
Kinetic Measurement: a. Place the 96-well plate in a microplate reader set to 37°C. b. Measure the OD600 of each well at regular intervals (e.g., every 30-60 minutes for fast-growing bacteria, or every 24 hours for slow-growing bacteria) for a specified period.
-
Data Analysis: a. Plot the OD600 values against time for each concentration of this compound. b. The resulting growth curves will illustrate the effect of different concentrations of the antibiotic on the lag phase, exponential growth phase, and stationary phase of bacterial growth. This can provide more detailed information on the antibiotic's activity beyond a simple MIC value.
Conclusion
These application notes and protocols provide a framework for researchers to effectively study the in vitro activity of this compound against bacteria, particularly Mycobacterium species. The provided quantitative data, mechanism of action, and detailed experimental procedures will aid in the design and execution of experiments for drug discovery and development purposes. It is important to note that optimal conditions may vary depending on the specific bacterial strain and laboratory setup, and some optimization of these protocols may be necessary.
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum Inhibiting Concentration Determination in Liquid Cultures and on Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Serial Dilutions of Minosaminomycin for MIC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis, showing activity against various bacteria, including mycobacteria.[1][2] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] This document provides detailed protocols for the preparation of serial dilutions of this compound for use in broth microdilution MIC testing.
Mechanism of Action
This compound, like other aminoglycoside antibiotics, primarily targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. It specifically binds to the 30S ribosomal subunit. This binding event interferes with the initiation of protein synthesis, ultimately leading to the inhibition of bacterial growth.[2][5]
Quantitative Data Summary
The following tables provide essential quantitative information for the preparation and execution of this compound MIC testing.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 618.68 g/mol | [6] |
| Solubility | Soluble in Water, DMSO, and Methanol | [5] |
| Storage (Solid) | -20°C for ≥ 4 years | [5] |
Table 2: Recommended Starting Concentrations for MIC Testing
| Bacterial Group | Suggested Starting Concentration Range (µg/mL) | Source(s) |
| Mycobacterium spp. | 8 - 32 | [6] |
| Gram-positive bacteria | 16 - 64 | General Practice |
| Gram-negative bacteria | 32 - 128 | General Practice |
Table 3: Quality Control (QC) Strains and Expected MIC Ranges
| QC Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | Not Yet Established |
| Staphylococcus aureus | 29213 | Not Yet Established |
| Pseudomonas aeruginosa | 27853 | Not Yet Established |
Note: Expected MIC ranges for this compound against standard QC strains have not been formally established by bodies like the Clinical and Laboratory Standards Institute (CLSI). Laboratories should establish their own internal QC ranges based on repeated testing.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters and syringes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For a 1 mg/mL (1000 µg/mL) stock solution, weigh 10 mg of this compound.
-
Dissolution: Aseptically transfer the weighed powder to a sterile conical tube. Add the appropriate volume of sterile, deionized water or DMSO to achieve a final concentration of 1 mg/mL. For 10 mg of powder, add 10 mL of solvent.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Information on the long-term stability of this compound in aqueous solution is not widely available; therefore, it is recommended to use freshly prepared solutions or to perform internal stability studies.
Preparation of Serial Dilutions for Broth Microdilution MIC Assay
This protocol details the preparation of two-fold serial dilutions of this compound in a 96-well microtiter plate, a standard method for determining MIC values.[4]
Materials:
-
This compound stock solution (1 mg/mL)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile multichannel pipettes and tips
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
Procedure:
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of the 96-well plate. Well 1 will be used for the highest concentration of the antibiotic.
-
Highest Concentration: In a separate sterile tube, prepare an intermediate dilution of the this compound stock solution. For example, to achieve a starting test concentration of 64 µg/mL, dilute the 1 mg/mL stock solution to 128 µg/mL in CAMHB. Add 100 µL of this 128 µg/mL solution to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.
-
Continue the two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, until well 10.
-
After mixing the contents of well 10, discard 50 µL.
-
Controls:
-
Growth Control (Well 11): This well should contain 100 µL of CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control (Well 12): This well should contain 100 µL of CAMHB only, with no bacteria or antibiotic.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and will halve the antibiotic concentration, resulting in the desired final test concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Caption: Workflow for preparing serial dilutions of this compound.
Caption: this compound's mechanism of action on the bacterial ribosome.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Long-Term Stability of Minosaminomycin Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the long-term stability of Minosaminomycin solutions. Due to the limited availability of published stability data for this compound in solution, this document outlines detailed protocols for conducting a thorough stability study, from sample preparation and stress testing to analytical quantification and biological potency assessment. The provided data tables are illustrative examples to guide data presentation.
Introduction
This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis, showing notable activity against various mycobacteria. Understanding the stability of this compound in solution is critical for its application in research and potential therapeutic development. This document details the necessary protocols to establish storage conditions and shelf-life for this compound solutions.
Chemical Properties
-
Molecular Formula: C₂₅H₄₆N₈O₁₀
-
Molecular Weight: 618.69 g/mol
-
Solubility: Soluble in water, DMSO, and methanol. Insoluble in hexane.[1]
-
Storage of Solid Form: Long-term storage of solid this compound is recommended at -20°C, with a reported stability of at least 4 years under these conditions.[1][2]
Data Presentation: Illustrative Stability Data
The following tables are templates for presenting data from a long-term stability study. The values are for illustrative purposes only.
Table 1: Long-Term Stability of Aqueous this compound Solution (1 mg/mL) at Various Temperatures (Protected from Light)
| Time Point | Storage Condition | Appearance | Purity by HPLC (%) | Potency by Bioassay (% of Initial) |
| Initial | - | Clear, colorless solution | 99.8% | 100% |
| 1 Month | 4°C | Clear, colorless solution | 99.5% | 99.2% |
| 25°C | Clear, colorless solution | 97.2% | 96.5% | |
| 40°C | Clear, slight yellow tint | 91.0% | 89.8% | |
| 3 Months | 4°C | Clear, colorless solution | 99.1% | 98.5% |
| 25°C | Clear, colorless solution | 92.5% | 91.3% | |
| 40°C | Yellow solution | 78.3% | 75.1% | |
| 6 Months | 4°C | Clear, colorless solution | 98.2% | 97.1% |
| 25°C | Clear, slight yellow tint | 85.1% | 82.9% | |
| 40°C | Brown solution, precipitate | 55.4% | 48.2% |
Table 2: Forced Degradation Study of Aqueous this compound Solution (1 mg/mL)
| Stress Condition | Duration | Purity by HPLC (%) | Degradation (%) | Observations |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 88.4% | 11.6% | No change in appearance. |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 75.2% | 24.8% | Solution turned yellow. |
| Oxidation (3% H₂O₂) | 24 hours | 92.1% | 7.9% | No change in appearance. |
| Thermal (60°C) | 48 hours | 81.5% | 18.5% | Solution turned light brown. |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.7% | 3.3% | No change in appearance. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound powder (>98% purity)
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate buffered saline (PBS), pH 7.4
-
Sterile, amber vials
-
Calibrated analytical balance and pH meter
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
To prepare an aqueous stock solution (e.g., 10 mg/mL), dissolve the powder in sterile, deionized water. Vortex briefly to ensure complete dissolution.
-
To prepare a DMSO stock solution, dissolve the powder in DMSO. Note that DMSO can be toxic to cells, so the final concentration in assays should be kept low (typically <0.5%).
-
For buffered solutions, dissolve the powder in the desired buffer (e.g., PBS, pH 7.4).
-
Sterilize the solution by filtering through a 0.22 µm syringe filter into sterile, amber vials.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, -80°C) protected from light.
-
Protocol 2: Long-Term Stability Study Design
-
Objective: To determine the stability of this compound solutions under various storage conditions over an extended period.
-
Procedure:
-
Prepare a homogenous batch of this compound solution (e.g., 1 mg/mL in sterile water) as described in Protocol 1.
-
Dispense the solution into a sufficient number of amber vials for all time points and conditions.
-
Divide the vials into groups for storage at different temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
Establish a pull schedule for analysis. Recommended time points are: Initial (T=0), 1 month, 3 months, 6 months, 12 months, and 24 months.
-
At each time point, retrieve vials from each storage condition.
-
Analyze the samples for:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measure the pH of the solution.
-
Chemical Purity: Analyze by a stability-indicating HPLC method (see Protocol 4).
-
Biological Potency: Determine the antimicrobial activity using a bioassay (see Protocol 5).
-
-
Protocol 3: Forced Degradation Study
This study is designed to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3]
-
Acid Hydrolysis:
-
Mix equal volumes of a 2 mg/mL this compound solution and 0.2 M HCl to obtain a final concentration of 1 mg/mL in 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of a 2 mg/mL this compound solution and 0.2 M NaOH to obtain a final concentration of 1 mg/mL in 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a 1 mg/mL this compound solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place vials of the this compound solution in an oven at 60°C for 48 hours.
-
-
Photostability:
-
Expose vials of the this compound solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep control samples wrapped in aluminum foil at the same temperature.
-
Protocol 4: Stability-Indicating HPLC-UV Method (Proposed)
This proposed method is based on techniques used for other aminoglycosides and would require validation.[1][4]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:0.1 M Disodium tetraborate buffer (pH 9.0):Water (20:20:60) supplemented with 1 g/L sodium octanesulfonate as an ion-pairing agent.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dilute the this compound samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Inject the samples and a reference standard of known concentration.
-
Analyze the chromatograms. The purity of this compound is calculated by the area percentage method. The appearance of new peaks indicates the formation of degradation products.
-
Protocol 5: Microbiological Bioassay for Potency (Cylinder-Plate Method)
This assay determines the biological activity of this compound by measuring the inhibition of microbial growth.[5][6]
-
Materials:
-
Test organism: Mycobacterium smegmatis ATCC 607
-
Assay medium (e.g., Mueller-Hinton agar)
-
Petri dishes
-
Sterile stainless steel cylinders
-
This compound reference standard
-
Phosphate buffer (pH 8.0)
-
-
Procedure:
-
Prepare a standardized inoculum of M. smegmatis.
-
Inoculate the molten agar medium with the bacterial suspension and pour it into Petri dishes to a uniform thickness.
-
Once the agar has solidified, place 4-6 sterile cylinders on the surface of the agar in each plate.
-
Prepare a series of dilutions of the this compound reference standard and the test samples in phosphate buffer.
-
Fill the cylinders with the standard and sample dilutions.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Plot a standard curve of the zone diameter versus the logarithm of the concentration for the reference standard.
-
Determine the potency of the test samples by interpolating their zone diameters on the standard curve.
-
Visualizations
Caption: this compound binds to the 30S ribosomal subunit, inhibiting protein synthesis.
Caption: Workflow for assessing the long-term stability of this compound solutions.
Caption: Key environmental factors that can affect the stability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibiotic Potency Test / Bioassay - Eurofins Scientific [eurofins.com.au]
- 6. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
Application Notes and Protocols: Use of Minosaminomycin in Studying Translation Initiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic derived from Streptomyces sp. MA514-A1.[1][2] Structurally related to kasugamycin, this compound is a potent inhibitor of bacterial protein synthesis.[1][3][4] Its primary mechanism of action involves the specific inhibition of the translation initiation step, making it a valuable tool for researchers studying the intricacies of ribosome function and the development of novel antibacterial agents.[3] Unlike many other aminoglycosides that cause miscoding, this compound, similar to kasugamycin, preferentially blocks the formation of the initiation complex without inducing errors in translation.[3] It has demonstrated significantly higher potency than kasugamycin in cell-free systems, highlighting its utility as a precise molecular probe.[1][3]
These notes provide detailed applications and experimental protocols for using this compound to investigate the mechanisms of translation initiation.
Section 1: Application Notes
Mechanism of Action
This compound exerts its inhibitory effect by targeting the 30S ribosomal subunit and interfering with a critical early step in protein synthesis: the formation of the 70S initiation complex. The antibiotic prevents the stable binding of the initiator tRNA, formyl-methionyl-tRNA (fMet-tRNA), to the P-site of the 30S subunit.[3][5] This blockade effectively halts the assembly of a functional ribosome at the start codon of an mRNA, thereby preventing the subsequent elongation phase. The effect is most pronounced when this compound is added before the ribosome has formed a stable complex with the mRNA.[3]
Caption: Mechanism of this compound action on translation initiation.
Quantitative Data Summary
This compound's inhibitory activities have been quantified in various systems. The following tables summarize key data for easy comparison.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Assay System | Target Process | IC₅₀ / % Inhibition | Reference |
|---|---|---|---|
| E. coli cell-free system | Phage f2 RNA-directed protein synthesis | 0.2 µM (50% inhibition) | [1][3] |
| E. coli cell-free system | EF-T dependent aminoacyl-tRNA binding | 0.1 µM (50% inhibition) | [3] |
| Cell-free assay | fMet-tRNA binding to ribosomes (AUG-dependent) | 96% inhibition at 1 µM |[5] |
Table 2: Antimicrobial Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium smegmatis ATCC 607 | 1.56 µg/ml | [1] |
| Mycobacterium phlei | 6.25 µg/ml |[1] |
Section 2: Experimental Protocols
The following protocols describe methods to study translation initiation using this compound as an inhibitor.
Protocol 1: In Vitro Translation Inhibition Assay
This protocol measures the overall inhibition of protein synthesis in a bacterial cell-free system. The reduction in the synthesis of a reporter protein (e.g., Luciferase or a fluorescent protein) is used to quantify the inhibitory effect of this compound.
Caption: Workflow for an in vitro translation (IVT) inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare or obtain a commercial E. coli S30 cell-free extract system.[6]
-
Prepare a reporter mRNA (e.g., Firefly Luciferase) at a working concentration of ~50-100 µg/mL.
-
Prepare a stock solution of this compound (e.g., 1 mM in nuclease-free water).
-
Prepare an amino acid mixture and an energy solution (ATP, GTP, creatine phosphate, creatine kinase).
-
-
Reaction Setup (per 25 µL reaction):
-
On ice, combine the S30 extract, reaction buffer, amino acid mixture, and energy solution as per the manufacturer's protocol.
-
For Experimental Tubes: Add this compound to achieve final concentrations across a desired range (e.g., 10 nM to 10 µM).
-
For Control Tube: Add an equivalent volume of nuclease-free water.
-
Initiate the reaction by adding 1-2 µL of the reporter mRNA to each tube. Mix gently.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30 to 60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by placing the tubes on ice.
-
Take an aliquot from each reaction and measure the reporter protein activity (e.g., using a luciferase assay kit and a luminometer).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control reaction (defined as 0% inhibition).
-
Plot the results to determine the IC₅₀ value.
-
Protocol 2: Toeprinting Assay for Initiation Complex Formation
Toeprinting is a primer extension inhibition assay used to map the precise location of the ribosome on an mRNA molecule.[7][8] When a 30S subunit forms an initiation complex at the start codon, it acts as a roadblock for reverse transcriptase. This leads to a truncated cDNA product, the "toeprint." this compound's inhibition of this complex formation results in the disappearance of the toeprint signal.[9]
Caption: Experimental workflow for a toeprinting assay.
Methodology:
-
Reagent Preparation:
-
Synthesize or obtain the target mRNA with a known Shine-Dalgarno sequence and start codon.
-
Synthesize a DNA primer (~20 nt) complementary to a region ~70-100 nt downstream of the start codon. Label the 5' end with a fluorescent dye (e.g., 6-FAM).
-
Purify 30S ribosomal subunits, initiation factors (IF1, IF2, IF3), and charge tRNA with fMet.
-
Prepare a stock solution of this compound (e.g., 1 mM).
-
-
Primer Annealing:
-
In a reaction tube, mix the mRNA (e.g., 1 pmol) and the labeled primer (e.g., 2 pmol) in annealing buffer.
-
Heat to 80°C for 2 minutes, then cool slowly to room temperature to allow annealing.
-
-
Initiation Complex Formation:
-
To the annealed mRNA/primer mix, add 30S subunits (e.g., 2 pmol), IFs, fMet-tRNA, and GTP in a suitable reaction buffer.
-
Divide the mixture into two tubes:
-
Control: Add buffer/water.
-
Experimental: Add this compound (e.g., to a final concentration of 10 µM).
-
-
Incubate at 37°C for 10 minutes to allow complex formation.
-
-
Primer Extension:
-
Add reverse transcriptase and dNTPs to each tube.
-
Incubate at 37°C for another 15 minutes.
-
-
Analysis:
-
Stop the reactions by adding a stop solution (e.g., formamide, EDTA).
-
Purify the resulting cDNA products.
-
Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and mRNA template.
-
Expected Outcome: The control lane will show a band corresponding to the full-length transcript and a distinct, shorter "toeprint" band. The lane with this compound will show the full-length band but a significantly reduced or absent toeprint band, demonstrating the failure of the 30S initiation complex to form correctly at the start codon.
-
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 9. Video: Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
Application Notes and Protocols for the Quantification of Minosaminomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin is an aminoglycoside antibiotic with potent activity against various bacteria, including Mycobacterium species.[1][2][3] As with other aminoglycosides, its therapeutic use and development necessitate robust and reliable analytical methods for quantification in various matrices, including fermentation broths, pharmaceutical formulations, and biological samples. This document provides a comprehensive overview of potential analytical methods for this compound quantification, drawing upon established techniques for the broader class of aminoglycoside antibiotics due to the limited specific literature for this compound itself.
The primary challenges in analyzing aminoglycosides stem from their high polarity, lack of a strong UV-absorbing chromophore, and tendency to interact with column materials.[4][5] The methods outlined below, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are designed to overcome these challenges and provide the sensitivity and specificity required for accurate quantification.
Analytical Methods Overview
Several analytical techniques can be adapted for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art method for the quantification of aminoglycosides.[4][6] It offers high sensitivity, selectivity, and the ability to analyze complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique as it provides good retention for highly polar compounds like aminoglycosides without the need for ion-pairing reagents that can suppress the MS signal.[7][8]
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: For laboratories without access to mass spectrometry, HPLC with pre-column or post-column derivatization can be employed. Derivatization introduces a chromophore or fluorophore to the this compound molecule, allowing for UV or fluorescence detection. This method, however, can be more labor-intensive and may have lower sensitivity compared to LC-MS/MS.
-
Microbiological Assays: These assays determine the concentration of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.[9] While less specific than chromatographic methods, they provide a measure of the biological activity of the antibiotic, which can be a critical parameter.[9]
Quantitative Data Summary
| Analytical Parameter | Typical Performance for Aminoglycosides (LC-MS/MS) | Reference |
| Limit of Quantification (LOQ) | 2.6 - 9.2 µg/kg (in animal feed) | [6] |
| ng/g levels (in milk) | [10] | |
| Linearity (R²) | > 0.99 | [8] |
| Recovery | 63% - 107% | [6] |
| 67% - 107% | [10] | |
| Precision (RSD) | 1.1% - 14% | [6] |
| 1.7% - 10.1% | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes a general method for the quantification of aminoglycosides using HILIC-LC-MS/MS, which should be optimized and validated specifically for this compound.
1. Sample Preparation (from a biological matrix, e.g., fermentation broth)
A solid-phase extraction (SPE) procedure is recommended to remove interfering substances and concentrate the analyte.
Figure 1: Solid-Phase Extraction Workflow for this compound.
Detailed Steps:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated and pH-adjusted sample onto the cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute this compound with an acidic mobile phase (e.g., 5% formic acid in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase.
2. LC-MS/MS Analysis
Figure 2: LC-MS/MS Analytical Workflow.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A HILIC column (e.g., Zwitterionic or Amide phase) suitable for the retention of polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound will need to be determined by infusing a standard solution.
3. Quantification
Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration.
Protocol 2: Quantification of this compound by Microbiological Assay
This protocol outlines a cylinder-plate assay, a common method for determining antibiotic potency.
1. Materials
-
Test Organism: A susceptible strain of bacteria (e.g., Mycobacterium smegmatis).
-
Agar Medium: A suitable nutrient agar for the growth of the test organism.
-
This compound Standard Solutions: A series of solutions of known concentrations.
-
Sample Solutions: Solutions of the unknown samples diluted to an expected concentration within the range of the standard curve.
-
Petri Dishes and Cylinders: Sterile petri dishes and stainless steel cylinders.
2. Procedure
Figure 3: Microbiological Cylinder-Plate Assay Workflow.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized suspension of the test organism.
-
Plate Preparation: Inoculate the molten agar with the test organism and pour it into petri dishes to solidify.
-
Cylinder Placement: Place sterile cylinders vertically on the surface of the solidified agar.
-
Application of Solutions: Fill the cylinders with the standard and unknown solutions of this compound.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test organism.
-
Measurement: Measure the diameter of the zones of growth inhibition around each cylinder.
-
Quantification: Plot the logarithm of the concentration of the standard solutions against the zone diameters. Determine the concentration of the unknown samples from this standard curve.
Signaling Pathway and Logical Relationships
While this compound's primary mechanism of action is the inhibition of protein synthesis, a detailed signaling pathway is not the focus of this analytical application note. The logical relationship for quantification, however, can be depicted as follows:
Figure 4: Logical Relationship for Quantification.
Conclusion
The quantification of this compound can be effectively achieved using modern analytical techniques, particularly LC-MS/MS with HILIC, which is well-suited for the analysis of polar aminoglycoside antibiotics. For laboratories where this technology is unavailable, HPLC with derivatization or microbiological assays offer viable alternatives. The protocols provided herein are based on established methods for related compounds and should be thoroughly optimized and validated for the specific analysis of this compound to ensure accurate and reliable results. This will be a critical step in the research, development, and quality control of this promising antibiotic.
References
- 1. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of four aminoglycoside antibiotics and spectinomycin in feed at cross-contamination level: Development and in-house validation of a LC-MS/MS method for enforcing EU Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu SOPS [shimadzu.com.au]
- 8. lcms.cz [lcms.cz]
- 9. uspnf.com [uspnf.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
troubleshooting Minosaminomycin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Minosaminomycin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: I am observing incomplete dissolution of this compound in water. What could be the cause?
Several factors can contribute to incomplete dissolution:
-
Concentration: You may be attempting to prepare a solution that exceeds the intrinsic solubility of this compound in your specific aqueous system.
-
pH of the Solution: The pH of your water or buffer can significantly impact the solubility of aminoglycoside antibiotics. While specific data for this compound is unavailable, the ionization state of its amine groups is pH-dependent, which can affect its interaction with the solvent[3][4].
-
Temperature: Dissolution can be an endothermic process, meaning that solubility may increase with temperature. Attempting to dissolve the compound in a cold solution might lead to difficulties[3].
-
Purity of the Compound: Ensure that the this compound used is of high purity, as impurities can affect solubility.
Q3: How should I prepare a stock solution of this compound for experiments like Minimum Inhibitory Concentration (MIC) assays?
For MIC assays, it is crucial to have a sterile, accurately prepared stock solution. A common practice is to prepare a concentrated stock solution in a suitable solvent (like sterile deionized water or DMSO) and then perform serial dilutions in the appropriate culture medium[5][6]. Given that this compound is soluble in water, preparing a stock solution in sterile water is a primary option[1][2].
Q4: What is the stability of this compound in an aqueous solution?
While specific data on the stability of this compound in aqueous solutions is limited, it is generally recommended to prepare fresh solutions for experiments. If storage is necessary, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. As a solid, this compound is stable for at least four years when stored at -20°C[2]. The stability of other antibiotics in solution has been shown to be variable, depending on the specific compound and storage conditions[7].
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms after initial dissolution | The solution may be supersaturated, or the temperature has decreased, reducing solubility. The pH of the final solution may have shifted. | 1. Gently warm the solution (e.g., to 37°C) to see if the precipitate redissolves. 2. Try preparing a more dilute solution. 3. Verify the pH of the solution and adjust if necessary, keeping in mind the potential for pH to affect the stability of the compound. |
| Inconsistent results in biological assays | This could be due to incomplete dissolution, leading to inaccurate concentrations, or degradation of the compound in solution. | 1. Ensure complete dissolution before use; consider a brief sonication or vortexing. 2. Prepare fresh solutions for each experiment. 3. If using a stock solution, ensure it has been stored properly and for a limited time. |
| Difficulty dissolving this compound powder | The powder may be clumping, or the dissolution rate is slow under the current conditions. | 1. Use a vortex mixer or sonicator to aid in dissolution. 2. Increase the temperature of the solvent. 3. If using a buffer, ensure its components are not reacting with the this compound. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution of this compound
Objective: To prepare a standard aqueous stock solution of this compound.
Materials:
-
This compound powder (purity >98%)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Methodology:
-
Weigh out 1 mg of this compound powder accurately using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
This yields a 1 mg/mL stock solution. For long-term storage, it is recommended to dispense the solution into single-use aliquots and store at -20°C.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To estimate the aqueous solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking incubator
-
Centrifuge
-
HPLC-UV or other suitable quantitative analytical method
Methodology:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. This ensures that a saturated solution is formed.
-
Place the vial in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV.
-
The determined concentration represents the solubility of this compound in that specific buffer at the tested temperature.
Visualizations
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 4. mwiah.com [mwiah.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
Technical Support Center: Optimizing Minosaminomycin Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Minosaminomycin concentration for antibacterial assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual workflows to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic that is structurally related to kasugamycin.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It achieves this by binding to the bacterial ribosome, thereby interfering with the translation process.[2] Specifically, it has been shown to inhibit the EF-T dependent binding of aminoacyl-tRNA to ribosomes.[2]
Q2: What is the known antibacterial spectrum of this compound?
This compound has demonstrated significant inhibitory activity against various species of Mycobacterium, including Mycobacterium tuberculosis.[1] Its efficacy has been well-documented against Mycobacterium smegmatis and Mycobacterium phlei.[1][3] While it shows potent inhibition of protein synthesis in cell-free systems of Escherichia coli, its whole-cell activity against this and potentially other Gram-negative bacteria is limited due to issues with cell permeability.[2] There is limited publicly available data on its activity against a broad range of other Gram-positive and Gram-negative bacteria.
Q3: What is a good starting concentration range for this compound in an antibacterial assay?
For initial screening against mycobacterial species, a concentration range guided by the known Minimum Inhibitory Concentration (MIC) values is recommended. For other bacterial species, a broader range should be tested.
| Bacterial Species | Recommended Starting Concentration Range (µg/mL) |
| Mycobacterium spp. | 0.5 - 25 |
| Other Bacteria | 1 - 256 |
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in water, methanol, and DMSO.[1][4] For antibacterial assays, it is recommended to prepare a stock solution in sterile distilled water or a buffer compatible with your assay medium. If using an organic solvent like DMSO, ensure the final concentration in the assay does not exceed a level that could affect bacterial growth (typically <1%).
Q5: What are the recommended storage conditions for this compound?
Stock solutions of this compound should be stored at -20°C for long-term stability.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered when performing antibacterial assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No antibacterial activity observed against non-mycobacterial strains. | 1. Cell Permeability: this compound may have poor uptake into the bacterial cells.[2]2. Inappropriate Concentration Range: The tested concentrations may be too low.3. Inactivation: The compound may be inactivated by components in the culture medium. | 1. Consider using permeability-enhancing agents if appropriate for your experimental design.2. Test a much broader range of concentrations, up to 256 µg/mL or higher.3. Investigate the stability of this compound in your specific culture medium over the incubation period. |
| Precipitation observed in the culture medium. | 1. Low Solubility in Media: The concentration used may exceed its solubility in the specific bacteriological broth.2. Interaction with Media Components: this compound may interact with salts or proteins in the medium. | 1. Prepare a fresh, higher-concentration stock solution and ensure it is fully dissolved before diluting into the medium.2. Try a different type of culture medium.3. Include a solubility control (this compound in broth without bacteria) to confirm precipitation is not due to bacterial metabolism. |
| Inconsistent or non-reproducible MIC values. | 1. Inoculum Variability: The density of the bacterial culture was not consistent between experiments.2. Pipetting Errors: Inaccurate serial dilutions.3. Contamination: Contamination of the stock solution or culture medium. | 1. Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment.2. Ensure pipettes are calibrated and use fresh tips for each dilution step.3. Use aseptic techniques and regularly check the sterility of your reagents. |
| Unexpectedly high MIC values for Mycobacterium species. | 1. Resistant Strain: The specific strain of Mycobacterium may have intrinsic or acquired resistance.2. Degraded this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Verify the identity and expected susceptibility of your bacterial strain.2. Prepare a fresh stock solution of this compound from a new vial.3. Include a known susceptible control strain in your assay. |
Data Presentation
Table 1: Known Minimum Inhibitory Concentration (MIC) Values for this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | ATCC 607 | 1.56 | [1][3] |
| Mycobacterium phlei | - | 6.25 | [1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H46N8O10 | [1] |
| Molecular Weight | 618.689 g/mol | [1] |
| Solubility | Soluble in Water, Methanol, DMSO | [1][4] |
| Storage | -20°C | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound
-
Appropriate sterile bacteriological broth (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for Mycobacteria)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., water, DMSO)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable sterile solvent to a concentration of 1024 µg/mL.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria; longer for Mycobacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Minosaminomycin Stability in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of Minosaminomycin in culture media. The information is presented in a question-and-answer format to address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in culture media a concern?
Q2: What are the primary factors that can lead to the degradation of this compound in culture media?
While specific degradation kinetics for this compound in culture media are not extensively published, the stability of aminoglycosides, in general, can be influenced by several factors:
-
pH: The pH of the culture medium can significantly impact the stability of many antibiotics.[4][5] Both acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bonds present in aminoglycosides.
-
Temperature: Higher incubation temperatures (e.g., 37°C for mammalian or bacterial cultures) can accelerate the rate of chemical degradation.[4][6]
-
Media Components: Certain components within the culture medium, such as reducing sugars, reactive oxygen species, or enzymes released from cells, could potentially interact with and degrade this compound. The presence of divalent cations can also influence the stability of some antibiotics.
-
Light Exposure: Although not as common for aminoglycosides as for other classes of antibiotics, prolonged exposure to light, especially UV light, can contribute to degradation.[7]
-
Adsorption: this compound may adsorb to the surfaces of plasticware or glassware used for experiments, reducing its effective concentration in the medium.[7]
Q3: How can I determine if my this compound is degrading in my specific culture medium?
The most reliable way to assess the stability of this compound in your experimental setup is to perform a stability study. This typically involves incubating the antibiotic in your culture medium under the exact conditions of your experiment (e.g., temperature, CO2 levels) and measuring its concentration at different time points. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for accurate quantification.[8]
Troubleshooting Guide
Problem: I am observing inconsistent results in my experiments with this compound.
Inconsistent results, such as variable MIC values or unexpected cell growth, could be due to the degradation of this compound. Here are some troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Degradation over time | Prepare fresh stock solutions of this compound for each experiment. Avoid using old solutions. Perform a time-course experiment to measure the concentration of this compound in your medium over the duration of your assay. |
| pH instability of the medium | Monitor the pH of your culture medium throughout the experiment, as cellular metabolism can alter it. If significant pH shifts occur, consider using a more strongly buffered medium. |
| Interaction with media components | If you suspect a specific component of your medium is causing degradation, try a simpler, defined medium to see if the inconsistency persists. |
| Adsorption to labware | Consider using low-adsorption plasticware or siliconized glassware. Pre-treating vessels with a blocking agent might also be an option in some specific applications. |
| Improper storage | Ensure that both the solid compound and stock solutions are stored under the recommended conditions (typically -20°C for long-term stability).[1] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (100 µg/mL) in RPMI 1640 Medium at 37°C
| Time (hours) | pH 6.5 (% Remaining) | pH 7.4 (% Remaining) | pH 8.0 (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 95 | 92 | 85 |
| 48 | 88 | 81 | 70 |
| 72 | 80 | 72 | 58 |
| Note: This data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Culture Medium using HPLC
Objective: To quantify the concentration of this compound in a specific culture medium over time under experimental conditions.
Materials:
-
This compound powder
-
Culture medium of interest (e.g., RPMI 1640, Tryptic Soy Broth)
-
Sterile, low-adsorption microcentrifuge tubes or vials
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Appropriate HPLC column for aminoglycoside analysis (e.g., C18 with an ion-pairing agent, or a specialized column)
-
Mobile phase (consult literature for methods for similar aminoglycosides)
-
0.22 µm sterile filters
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like sterile water or DMSO.[1][2]
-
Spike the culture medium with this compound to the final desired concentration (e.g., 100 µg/mL).
-
Aliquot the spiked medium into sterile, low-adsorption tubes for each time point.
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
At each time point, immediately stop any potential degradation by freezing the sample at -80°C until analysis.
-
For analysis, thaw the samples and, if necessary, precipitate proteins (e.g., with acetonitrile or methanol) and centrifuge to clarify the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples by HPLC. Create a standard curve using freshly prepared solutions of this compound of known concentrations.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 3. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential off-target effects of Minosaminomycin in bacteria
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of Minosaminomycin in bacteria. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an aminoglycoside antibiotic that is structurally related to kasugamycin.[1][2] Its primary mode of action is the inhibition of bacterial protein synthesis.[1][3] It achieves this by binding to the 30S ribosomal subunit and interfering with key steps in translation. Specifically, it has been shown to inhibit the binding of formyl-Met-tRNA (fMet-tRNA) to the ribosome and prevent the Elongation Factor-Tu (EF-T) dependent binding of aminoacyl-tRNA.[1][4] This effectively halts the initiation and elongation stages of protein synthesis.[1]
Q2: Are there known off-target effects of this compound in bacteria?
Currently, the scientific literature primarily focuses on the on-target activity of this compound, which is its interaction with the bacterial ribosome.[1][2][4] Specific, validated off-target interactions in bacteria are not well-documented. However, like many antibiotics, the possibility of off-target effects exists and should be considered during experimental evaluation. Off-target effects can arise from the compound binding to other cellular components, leading to unexpected phenotypes or toxicity.
Q3: Why is this compound highly potent in cell-free assays but less effective against some whole bacteria like E. coli?
This discrepancy is primarily attributed to issues with cell permeability.[1] While this compound is a potent inhibitor of protein synthesis in E. coli cell-free systems (50% inhibition at 0.2 µM), it shows only slight growth inhibition against the organism itself.[1][2] Studies have indicated that E. coli strains with modified permeability exhibit greater sensitivity, suggesting that the bacterial cell envelope presents a significant barrier to the drug.[1] Therefore, poor uptake, rather than a lack of intracellular activity, is the likely cause of this observation.
Q4: How does this compound's ribosomal binding compare to other aminoglycosides?
This compound, like kasugamycin, inhibits the initiation of protein synthesis without causing the miscoding that is characteristic of other aminoglycosides like neomycin or gentamicin.[1][5][6] While many aminoglycosides bind to the A-site of the 16S rRNA and induce codon misreading, this compound's action appears more specific to blocking tRNA binding at the initiation stage.[1][3][7] Interestingly, ribosomes from kasugamycin-resistant mutants remain sensitive to this compound, suggesting a distinct or overlapping binding interaction that can overcome certain resistance mechanisms.[1]
Troubleshooting Guide
Q5: I observe growth inhibition in a bacterial strain that has a known kasugamycin-resistance mutation. Shouldn't it be resistant?
This is a key observation. While related to kasugamycin, this compound has distinct interactions with the ribosome. Research has shown that kasugamycin-resistant mutants (KsgA and KsgC) are still sensitive to this compound.[1] This suggests that this compound's binding site or mechanism of inhibition is different enough to bypass this specific resistance. If you observe this, it is likely due to the expected on-target activity of this compound, not an off-target effect.
Q6: My experiment shows unexpected changes in bacterial metabolism or membrane potential after treatment with this compound. Could this be an off-target effect?
Yes, this is a possibility. While the primary target is the ribosome, significant metabolic shifts or changes in membrane potential that cannot be directly explained by protein synthesis inhibition may indicate an off-target interaction. Aminoglycosides are polycationic molecules and can have secondary effects on the cell membrane.[7] To investigate this, you should:
-
Confirm On-Target Engagement: Use a cell-free translation assay to ensure the concentration you are using is sufficient for ribosome inhibition.
-
Assess Membrane Integrity: Perform a membrane permeability assay (see Protocol 2) to check for direct membrane damage.
-
Perform Unbiased Screening: Consider advanced techniques like Thermal Proteome Profiling (TPP) or proteomics to identify other cellular proteins that bind to this compound (see Protocol 3).
Q7: How can I experimentally distinguish between a potent on-target effect and a potential off-target effect?
Differentiating between on-target and off-target effects is a critical step in drug development. A logical workflow can help dissect your observations.
Caption: Troubleshooting flowchart for unexpected phenotypes.
Quantitative Data
The following tables summarize the known inhibitory concentrations of this compound against its primary target and various bacterial strains.
Table 1: On-Target Activity and In Vitro Potency
| Assay Type | Organism / System | Parameter | Value | Reference |
|---|---|---|---|---|
| Protein Synthesis Inhibition | E. coli Cell-Free System | IC₅₀ | 0.2 µM (2 x 10⁻⁷ M) | [1][2] |
| fMet-tRNA Binding Inhibition | Cell-Free Assay | % Inhibition | 96% at 1 µM | [4] |
| EF-T Dependent AA-tRNA Binding | Cell-Free Assay | IC₅₀ | 0.1 µM (10⁻⁷ M) |[1] |
Table 2: Whole-Cell Antibacterial Activity
| Organism | Parameter | Value (µg/mL) | Reference |
|---|---|---|---|
| Mycobacterium smegmatis | MIC | 1.56 | [2][4][8] |
| Mycobacterium phlei | MIC | 6.25 | [2][4][8] |
| Escherichia coli (WT) | Growth | Slight inhibition |[1] |
Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Inhibition Assay
This assay confirms the on-target activity of this compound by measuring its effect on translation in a bacterial cell-free system.
Methodology:
-
Prepare S30 Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli MRE600).
-
Reaction Mixture: Assemble a reaction mixture containing the S30 extract, buffers, amino acids (including a radiolabeled one, e.g., ³⁵S-Methionine), an energy source (ATP, GTP), and a template mRNA (e.g., phage f2 RNA).
-
Add Inhibitor: Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., kasugamycin).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for protein synthesis.
-
Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated protein on filter paper, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of inhibition against the drug concentration and calculate the IC₅₀ value.
Protocol 2: Bacterial Membrane Permeability Assay
This protocol helps determine if this compound causes direct damage to the bacterial cell membrane, a potential off-target effect.
Methodology:
-
Bacterial Culture: Grow the test bacteria (e.g., E. coli, M. smegmatis) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density (e.g., OD₆₀₀ = 0.5).
-
Fluorescent Dye: Add a membrane-impermeant fluorescent dye, such as SYTOX™ Green, to the cell suspension. This dye only fluoresces upon binding to nucleic acids and can only enter cells with compromised membranes.
-
Drug Treatment: Add this compound at various concentrations (including a concentration above the MIC). Use a known membrane-disrupting agent (e.g., polymyxin B) as a positive control and a buffer-only sample as a negative control.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer or a plate reader.
-
Analysis: A significant increase in fluorescence in the this compound-treated samples compared to the negative control indicates membrane damage.
Protocol 3: Off-Target Identification using Thermal Proteome Profiling (TPP)
TPP is an unbiased method to identify direct protein targets of a small molecule in a complex biological sample by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Lysis: Grow bacteria to the desired phase and harvest. Lyse the cells to prepare a total proteome extract.
-
Drug Treatment: Divide the lysate into two aliquots: one treated with this compound (experimental) and one with a vehicle control (e.g., water or DMSO).
-
Temperature Gradient: Aliquot the treated and control lysates into separate PCR tubes and heat them across a range of temperatures (e.g., 37°C to 67°C) for a defined time (e.g., 3 minutes). This causes proteins to denature and aggregate.
-
Separation: Centrifuge the heated samples at high speed to pellet the aggregated proteins. The soluble proteins remain in the supernatant.
-
Protein Preparation and Digestion: Collect the supernatant from each sample. Prepare the proteins for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: For each identified protein, generate a "melting curve" showing the fraction of soluble protein as a function of temperature. A protein that directly binds to this compound will be stabilized, resulting in a shift of its melting curve to higher temperatures in the drug-treated sample compared to the control.
Visualizations
Caption: On-target vs. potential off-target mechanisms.
Caption: Experimental workflow for off-target identification.
References
- 1. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Cell Permeability of Minosaminomycin in E. coli
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address the challenges of working with Minosaminomycin in Escherichia coli. The primary focus is on overcoming the inherent poor cell permeability of this potent antibiotic in Gram-negative bacteria.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is this compound highly active in E. coli cell-free systems but shows poor activity against whole E. coli cells?
A: This discrepancy is primarily due to the robust outer membrane of E. coli, which functions as a formidable permeability barrier.[1][2][3] While this compound is a potent inhibitor of bacterial protein synthesis, its chemical structure prevents it from efficiently crossing the Gram-negative outer membrane to reach its ribosomal target in the cytoplasm.[1] Studies have shown that in cell-free systems, where the membrane barrier is absent, this compound effectively inhibits protein synthesis at very low concentrations (50% inhibition at 0.2 µM).[1][4] However, its growth inhibitory activity against the whole organism is minimal, a phenomenon ascribed to this impermeability.[1]
Q2: What specific component of the E. coli cell wall is the main barrier to this compound entry?
A: The outer membrane is the principal barrier. This unique structure in Gram-negative bacteria is an asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet composed mainly of lipopolysaccharide (LPS).[2][3][5] The LPS layer is negatively charged and tightly packed, which, along with the small size exclusion limits of porin channels, effectively blocks the entry of many antibiotic compounds, including likely this compound.[2][3]
Q3: What are the primary strategies to increase the susceptibility of E. coli to this compound?
A: Several strategies can be employed to overcome the outer membrane barrier:
-
Combination with Outer Membrane Permeabilizers: Using agents that disrupt the integrity of the outer membrane can create entry points for this compound. Cationic agents like polymyxin B and its less toxic derivative, polymyxin B nonapeptide (PMBN), work by displacing the divalent cations (Mg²⁺, Ca²⁺) that bridge and stabilize the LPS molecules, thereby destabilizing the membrane.[3][6] Chelating agents like EDTA can also be used to remove these stabilizing cations.[3]
-
Use of Genetically Modified Strains: Employing E. coli strains with known permeability defects can increase susceptibility. Mutants with defects in LPS biosynthesis (e.g., deletions in waaC, waaF, or waaG) have a compromised outer membrane and are often hypersusceptible to a range of antibiotics.[5][7][8]
-
Combination Therapy with Other Antibiotics: A synergistic approach can be effective. An antibiotic that disrupts the outer membrane, even at sub-inhibitory concentrations, can facilitate the entry of this compound.[6][9]
-
Inhibition of Efflux Pumps: While uptake is the primary problem, multidrug efflux pumps can actively expel antibiotics that do manage to enter the periplasm.[10] The use of efflux pump inhibitors (EPIs) could be a complementary strategy to increase the intracellular concentration of this compound once some level of uptake is achieved.[11]
Q4: How can I experimentally measure whether my strategy has successfully permeabilized the E. coli outer membrane?
A: The 1-N-phenylnaphthylamine (NPN) uptake assay is a widely accepted and reliable method.[11] NPN is a fluorescent probe that is normally excluded by an intact outer membrane. When the membrane is permeabilized, NPN can partition into the phospholipid bilayer, resulting in a significant increase in fluorescence. This assay provides a direct measure of outer membrane disruption.
Q5: My potentiation strategy is not working. What could be the issue?
A: If you are not observing an increase in this compound activity, consider the following:
-
Permeabilizer Concentration: The concentration of the permeabilizing agent may be too low to effectively disrupt the outer membrane or too high, causing toxicity to the cells on its own. A dose-response experiment is crucial.
-
Robust Efflux Activity: The potentiation effect of a permeabilizer might be counteracted by highly active efflux pumps that expel this compound as soon as it enters. Consider a triple-combination therapy involving this compound, a permeabilizer, and an efflux pump inhibitor.[11]
-
Experimental Conditions: Factors like growth medium composition and pH can influence the activity of both the antibiotic and the permeabilizer. The minimum inhibitory concentration of some antibiotics can be highly dependent on the growth medium.[12] Ensure consistency in your experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's activity and potentiation strategies.
Table 1: Activity Profile of this compound
| Assay Type | Organism / System | Measurement | Result | Reference |
|---|---|---|---|---|
| Cell-Free Protein Synthesis | Escherichia coli | IC₅₀ | 0.2 µM | [4] |
| Whole-Cell Growth | Mycobacterium smegmatis | MIC | 1.56 µg/mL | [4][13] |
| Whole-Cell Growth | Mycobacterium phlei | MIC | 6.25 µg/mL | [4][13] |
| Whole-Cell Growth | Escherichia coli | Activity | Slight inhibition |[1] |
Table 2: Example Potentiation Effects of Outer Membrane Permeabilizers on Other Antibiotics in E. coli
| Partner Antibiotic | Permeabilizer / Adjuvant | Fold Reduction in MIC | Reference |
|---|---|---|---|
| Clarithromycin | PAβN derivative (Compound 47) | 32-fold | [6] |
| Erythromycin | SPR741 | >256-fold | [8] |
| Rifampicin | SPR741 | >256-fold | [8] |
Note: This table provides examples of potentiation for other antibiotics, illustrating the potential efficacy of using permeabilizers. Similar experiments would be required to quantify the effect on this compound.
Experimental Protocols and Visualizations
The Gram-Negative Barrier and Strategies for Entry
The primary obstacle for this compound in E. coli is the multi-layered cell envelope. The following diagram illustrates this barrier and the points of intervention.
Caption: The E. coli outer membrane blocks this compound entry.
Experimental Workflow for Assessing Potentiation
This workflow outlines the key steps to test whether a compound can potentiate this compound's activity by increasing outer membrane permeability.
Caption: Workflow for testing this compound potentiation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits visible growth of E. coli, both alone and in combination with a permeabilizing agent.
-
Preparation:
-
Prepare a stock solution of this compound and the test permeabilizer in an appropriate solvent (e.g., water, DMSO).
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB).
-
Grow an overnight culture of E. coli in MHB at 37°C.
-
-
Standardization of Inoculum:
-
Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup (96-well plate):
-
Dispense 50 µL of MHB into each well.
-
Create a 2-fold serial dilution of this compound across the columns and the permeabilizer across the rows (checkerboard assay). Start with 100 µL of the highest drug concentration in the first well of a row/column and serially transfer 50 µL.
-
Include control wells: growth control (no drug), sterility control (no bacteria), this compound only, and permeabilizer only.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
For combination studies, the Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol 2: Outer Membrane Permeability (NPN Uptake) Assay
This protocol directly measures the disruption of the E. coli outer membrane.
-
Preparation:
-
Grow E. coli to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet twice with a low-sodium buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
Prepare a stock solution of 1-N-phenylnaphthylamine (NPN) in acetone or ethanol (e.g., 500 µM).
-
-
Assay Procedure (in a 96-well black, clear-bottom plate):
-
Add 100 µL of the cell suspension to each well.
-
Add 50 µL of the NPN solution to each well to a final concentration of 10 µM.
-
Measure the baseline fluorescence using a fluorometer (Excitation ≈ 350 nm, Emission ≈ 420 nm).
-
Add 50 µL of the test permeabilizer at various concentrations to the wells. Use buffer as a negative control and an agent like polymyxin B as a positive control.
-
-
Data Analysis:
-
Immediately monitor the increase in fluorescence over time until a plateau is reached.
-
The increase in fluorescence intensity is directly proportional to the degree of outer membrane permeabilization. Compare the fluorescence values of wells with the permeabilizer to the control wells.
-
Logical Relationship of Overcoming the Permeability Barrier
The challenge of this compound's poor efficacy in E. coli stems from a central problem, which can be addressed through several distinct but potentially synergistic approaches.
Caption: Logical approaches to solve this compound permeability.
References
- 1. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]
- 3. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 5. Frontiers | The Role of Outer Membrane Proteins and Lipopolysaccharides for the Sensitivity of Escherichia coli to Antimicrobial Peptides [frontiersin.org]
- 6. Overcoming Intrinsic Resistance in Gram-negative Bacteria using Small Molecule Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Outer Membrane Proteins and Lipopolysaccharides for the Sensitivity of Escherichia coli to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rejuvenating the Activity of Usual Antibiotics on Resistant Gram-Negative Bacteria: Recent Issues and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking the Permeability Barrier of Escherichia coli by Controlled Hyperporination of the Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of moenomycin on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
inconsistent Minosaminomycin MIC results causes
Welcome to the technical support center for Minosaminomycin Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound MIC assays.
Question 1: Why are my this compound MIC results inconsistent across replicates and experiments?
Inconsistent this compound MIC results can stem from several factors, ranging from technical variations to the inherent biological properties of the compound and the test organism. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Inconsistent MIC Results
| Potential Cause | Recommended Action |
| 1. This compound Solution Issues | |
| Incomplete Solubilization | This compound is soluble in water, DMSO, and methanol.[1] Ensure the compound is fully dissolved before preparing dilutions. Inhomogeneity in the stock solution is a common cause of variable results in replicates.[2] |
| Degradation | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C for long-term stability.[3] Avoid repeated freeze-thaw cycles. While specific stability data for this compound in solution is not widely published, general best practices for aminoglycosides recommend refrigerated storage for short periods. |
| 2. Procedural Inconsistencies | |
| Inaccurate Inoculum Density | The density of the bacterial suspension is critical.[4] For Mycobacterium species, a standardized inoculum, typically a 0.5 McFarland suspension, should be used to prepare the final inoculum of approximately 5 x 10^5 CFU/mL for broth microdilution.[1][5] |
| Pipetting Errors | Inaccurate serial dilutions or dispensing of the inoculum can lead to significant variability. Ensure pipettes are calibrated and use proper technique. |
| Media Composition | Use the recommended medium for Mycobacterium susceptibility testing, which is typically Middlebrook 7H9 broth (supplemented with 10% OADC) for broth microdilution or Middlebrook 7H10/7H11 agar for agar dilution.[6][7] Lot-to-lot variability in media can also affect results. |
| 3. Incubation & Reading Variables | |
| Inconsistent Incubation Time/Temp | Incubate plates at a constant temperature (typically 36°C ± 1°C for M. tuberculosis complex) for the recommended duration.[1] For slowly growing mycobacteria, this can be up to 21 days.[7] |
| Subjective Endpoint Reading | The MIC is the lowest concentration that inhibits visible growth.[1] This can be subjective. It is recommended to have a consistent method of reading, such as using an inverted mirror, and to have the same person read the results for an entire experiment. |
| 4. Organism-Specific Factors | |
| Bacterial Clumping | Mycobacterium species have a tendency to clump. This can lead to an uneven distribution of bacteria in the wells. Vortexing the bacterial suspension with glass beads can help to create a more uniform suspension.[1] |
| Mixed Cultures | Contamination of the test culture will lead to erroneous results.[8] Always perform a purity check by streaking the inoculum on an agar plate. |
Question 2: What is the expected MIC of this compound against common Mycobacterium species?
Published data provides a baseline for expected MIC values. However, these can vary between studies and strains.
| Organism | Reported this compound MIC (µg/mL) |
| Mycobacterium smegmatis ATCC 607 | 1.56[1][3] |
| Mycobacterium phlei | 6.25[1][3] |
Question 3: How does the mechanism of action of this compound relate to potential inconsistencies in MIC results?
This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[9] One study noted that the inhibitory effect of this compound is significantly reduced if the antibiotic is added to the assay system after a brief incubation of ribosomes with mRNA.[6] This suggests that the timing of the addition of this compound in relation to the metabolic state of the bacteria could potentially influence the MIC result.
Experimental Protocols
Below are detailed methodologies for performing this compound MIC testing against Mycobacterium species.
Protocol 1: Broth Microdilution MIC Assay for Mycobacterium spp.
This protocol is adapted from the EUCAST reference method for Mycobacterium tuberculosis complex.[1][10]
1. Preparation of this compound Stock and Dilutions: a. Prepare a stock solution of this compound in sterile deionized water, DMSO, or methanol. b. Perform serial twofold dilutions of the this compound stock solution in Middlebrook 7H9 broth (supplemented with 10% OADC) in a 96-well U-shaped microtiter plate.
2. Inoculum Preparation: a. Harvest colonies of the Mycobacterium strain from a fresh culture on solid medium. b. Transfer colonies to a tube containing sterile water and glass beads. c. Vortex thoroughly to break up clumps. d. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. e. Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a concentration of approximately 10^6 CFU/mL. f. Further dilute 1:10 to get the final inoculum of 10^5 CFU/mL.
3. Inoculation and Incubation: a. Add the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Seal the plate or use a lid to prevent evaporation and incubate at 36°C ± 1°C.
4. Reading the MIC: a. Examine the plates for visible growth at regular intervals (e.g., every 3-4 days) for up to 21 days. b. The MIC is the lowest concentration of this compound that shows no visible bacterial growth compared to the growth control.
Protocol 2: Agar Dilution MIC Assay for Mycobacterium spp.
This protocol is based on the method described for Mycobacterium tuberculosis.[7]
1. Preparation of this compound-Containing Agar Plates: a. Prepare a series of twofold dilutions of this compound stock solution. b. Add each dilution to molten Middlebrook 7H10 or 7H11 agar (kept at 48-50°C) to achieve the final desired concentrations. c. Pour the agar into petri dishes and allow them to solidify. d. Prepare a drug-free control plate.
2. Inoculum Preparation: a. Prepare a bacterial suspension as described in the broth microdilution protocol (steps 2a-2d). b. Prepare further dilutions of the standardized suspension to be spotted onto the agar plates.
3. Inoculation and Incubation: a. Spot a defined volume (e.g., 10 µL) of the bacterial dilutions onto the surface of the this compound-containing plates and the control plate. b. Allow the spots to dry completely before inverting the plates. c. Incubate the plates at 37°C in a CO2-permeable bag for up to 21 days.
4. Reading the MIC: a. The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population growth compared to the drug-free control plate.[7]
Visualizations
Logical Flow for Troubleshooting Inconsistent MICs
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Experimental Workflow for Broth Microdilution MIC
Caption: Workflow for this compound broth microdilution MIC testing.
This compound Mechanism of Action
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic Susceptibility, Slow-Growing Mycobacterium | MLabs [mlabs.umich.edu]
- 4. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aphl.org [aphl.org]
- 9. journals.asm.org [journals.asm.org]
- 10. repub.eur.nl [repub.eur.nl]
minimizing Minosaminomycin precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper preparation and storage of Minosaminomycin stock solutions to minimize precipitation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and Methanol (MeOH). It is insoluble in hexane. For most biological applications, sterile, purified water (e.g., Milli-Q® or deionized water) or DMSO are the preferred solvents.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation.
Q3: My this compound precipitated out of solution. What are the potential causes?
A3: Precipitation of this compound from a stock solution can be caused by several factors:
-
Concentration Exceeding Solubility Limit: The concentration of this compound in the solution may be too high for the chosen solvent and storage conditions.
-
pH of the Solution: The solubility of aminoglycoside antibiotics like this compound can be significantly influenced by pH. While alkaline conditions can increase the solubility of some related compounds, they can also lead to faster degradation. Conversely, highly acidic conditions might also affect stability.
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to the formation of precipitates.
-
Solvent Quality: The purity of the solvent used can impact the stability of the stock solution.
-
Buffer Incompatibility: If the stock solution is prepared in a buffer, certain buffer salts at high concentrations in the presence of organic co-solvents (if used) can precipitate.
Q4: Can I use a buffer to prepare my this compound stock solution?
A4: While preparing stock solutions in a buffer is possible, it is generally recommended to dissolve this compound in a pure solvent like water or DMSO first. If a buffered solution is required for your experiment, it is best to dilute the high-concentration stock solution into the final buffered medium just before use. This minimizes the risk of buffer salt precipitation, especially when organic co-solvents are present.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving issues with this compound precipitation in stock solutions.
Problem: Precipitate observed in the this compound stock solution.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility and Stability of this compound and a Structurally Related Aminoglycoside
| Compound | Solvent | Solubility | Stability Notes |
| This compound | Water | Soluble[1] | Stable in solution when stored at -20°C. |
| DMSO | Soluble[1] | Stable in solution when stored at -20°C. | |
| Methanol | Soluble[1] | Stable in solution when stored at -20°C. | |
| Kasugamycin | Water (pH 5) | 207 mg/mL[2] | More stable in acidic to neutral pH.[2][3] |
| Water (pH 7) | 228 mg/mL[2] | Decomposes slowly at pH 7.[2] | |
| Water (pH 9) | 438 mg/mL[2] | Decomposes faster in alkaline solutions.[2] | |
| Methanol | 7.44 mg/mL[2] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q® or deionized water)
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder and transfer it to the sterile conical tube.
-
Dissolving: Add 1 mL of sterile, purified water to the tube.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution, but avoid excessive heat.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting: Dispense the filtered stock solution into sterile microcentrifuge tubes in volumes appropriate for single use in your experiments (e.g., 20 µL or 50 µL).
-
Storage: Store the aliquots at -20°C.
Caption: Workflow for preparing an aqueous this compound stock solution.
Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder and transfer it to the sterile conical tube.
-
Dissolving: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into sterile microcentrifuge tubes in volumes appropriate for single use.
-
Storage: Store the aliquots at -20°C. Note that DMSO will freeze at this temperature. Allow the aliquot to thaw completely at room temperature before use.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to consult the product-specific datasheet and relevant scientific literature for the most accurate and up-to-date information. Always perform small-scale pilot experiments to determine the optimal conditions for your specific application.
References
impact of pH on Minosaminomycin activity and stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the activity and stability of Minosaminomycin. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on the antibacterial activity of this compound?
While specific studies on this compound are limited, as an aminoglycoside antibiotic, its activity is expected to be significantly influenced by pH. Generally, aminoglycosides exhibit greater antibacterial activity in alkaline conditions and reduced activity in acidic environments.[1][2][3] This is primarily due to the protonation of the amino groups on the molecule at lower pH, which can affect its uptake by bacterial cells and its interaction with the ribosomal target.[1][4]
Q2: We are observing lower than expected activity of this compound in our bacterial culture. Could the pH of our medium be a factor?
Yes, the pH of your culture medium is a critical factor that could be affecting this compound's efficacy. If your medium has a pH below neutral (pH 7.0), particularly in the acidic range (e.g., pH 5.0-6.5), the activity of this compound is likely to be diminished.[1] It is recommended to measure and, if necessary, adjust the pH of your experimental medium to a neutral or slightly alkaline range (pH 7.2-7.8) for optimal activity.
Q3: How does pH affect the stability of this compound in solution?
Q4: Are there any specific functional groups in this compound that are sensitive to pH changes?
Yes, this compound, like all aminoglycosides, possesses multiple amino groups. These primary and secondary amine functionalities are basic and will exist in a protonated (charged) state at acidic to neutral pH. The degree of protonation is dependent on the pKa values of these groups and the surrounding pH. This change in ionization state is a key reason for the pH-dependent activity of aminoglycosides, as it influences the molecule's overall charge, polarity, and ability to cross bacterial membranes.[5]
Troubleshooting Guides
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Potential Cause: Variation in the pH of the growth medium between experiments.
-
Troubleshooting Steps:
-
Standardize Medium pH: Ensure that the pH of the Mueller-Hinton broth or other growth medium used for MIC testing is consistently adjusted to a standard value, typically between 7.2 and 7.4, before inoculation.
-
Buffer the Medium: If significant pH shifts are expected due to bacterial metabolism during the experiment, consider using a non-interfering biological buffer to maintain a stable pH.
-
Verify pH Post-Incubation: Check the pH of the medium after the incubation period to assess if bacterial growth has caused a significant pH drop, which could affect the interpretation of the results.
-
Issue: this compound appears inactive against a normally susceptible bacterial strain.
-
Potential Cause: The experimental conditions, particularly low pH, are inhibiting the antibiotic's activity.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of the culture medium or buffer in which the experiment was conducted.
-
Control Experiment: Perform a parallel experiment in a medium with a pH known to be optimal for aminoglycoside activity (e.g., pH 7.4) to confirm the intrinsic susceptibility of the bacterial strain.
-
Activity at Different pH: Test the activity of this compound across a range of pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for your specific experimental setup.
-
Data Presentation
Table 1: General Effect of pH on the Minimum Inhibitory Concentration (MIC) of Aminoglycoside Antibiotics against Gram-Negative Bacteria.
(Note: This table summarizes general trends for aminoglycosides as a class, as specific data for this compound is not available. The values are illustrative.)
| pH | Relative MIC Change | Expected Activity of this compound |
| 5.5 | 8 to 64-fold increase | Significantly Reduced |
| 6.5 | 2 to 8-fold increase | Moderately Reduced |
| 7.4 | Baseline | Optimal |
| 8.0 | 2 to 4-fold decrease | Potentially Enhanced |
Experimental Protocols
Protocol 1: Determination of this compound MIC at Different pH Values
-
Medium Preparation: Prepare a series of Mueller-Hinton Broth (MHB) batches. Adjust the pH of each batch to the desired values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH. Verify the final pH with a calibrated pH meter.
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of this compound in each of the pH-adjusted MHB batches in 96-well microtiter plates.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum as per CLSI guidelines (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values obtained at different pH levels.
Protocol 2: pH Stability Assessment of this compound
-
Solution Preparation: Prepare solutions of this compound at a known concentration in a series of sterile buffers with different pH values (e.g., pH 4.0, 7.0, 9.0).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Activity Assay: Determine the antibacterial activity of each aliquot using a bioassay (e.g., agar diffusion assay against a susceptible indicator strain).
-
Data Analysis: Measure the zone of inhibition for each sample. A decrease in the zone size over time indicates degradation of the antibiotic. Plot the percentage of remaining activity against time for each pH to determine the stability profile.
Mandatory Visualization
Caption: Logical workflow of pH impact on this compound activity.
Caption: Experimental workflow for determining pH-dependent MIC.
References
Technical Support Center: Assessing Minosaminomycin Cytotoxicity in Eukaryotic Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Minosaminomycin in eukaryotic cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound in eukaryotic cells?
While specific studies on this compound's eukaryotic cytotoxicity are limited, as an aminoglycoside antibiotic, it is expected to induce cytotoxicity primarily through the induction of apoptosis.[1][2][3] Key mechanisms associated with aminoglycoside-induced cell death include:
-
Mitochondrial Dysfunction: Aminoglycosides can interfere with mitochondrial ribosomes, which are structurally similar to prokaryotic ribosomes, leading to impaired protein synthesis within the mitochondria.[4][5][6][7] This can trigger the intrinsic apoptotic pathway.
-
Generation of Reactive Oxygen Species (ROS): Aminoglycoside exposure can lead to an increase in ROS, causing oxidative stress and cellular damage, which are potent triggers of apoptosis.[1]
-
Caspase Activation: The apoptotic cascade initiated by mitochondrial dysfunction and ROS typically involves the activation of caspase-9 and caspase-3.[1]
Q2: What starting concentrations of this compound should I use for my cytotoxicity assays?
There is currently no published IC50 data for this compound in eukaryotic cell lines. Therefore, it is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line. Based on cytotoxicity data for other aminoglycosides like dihydrostreptomycin and neomycin, a starting range of 1 µg/mL to 20,000 µg/mL could be considered.[8] It is recommended to perform serial dilutions (e.g., 2-fold or 3-fold) to identify the IC50 value accurately.[9]
Q3: How soluble and stable is this compound in cell culture media?
This compound is reported to be soluble in water, DMSO, and methanol.[10] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent like water or DMSO and then dilute it to the final working concentrations in the cell culture medium. It is essential to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). The stability of this compound in cell culture media over long incubation periods should be considered, and fresh dilutions should be prepared for each experiment.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between plating each set of replicates. |
| Pipetting Errors | Calibrate and use appropriate volume pipettes. Be consistent with pipetting technique, especially when adding small volumes of this compound stock solution. |
| Edge Effects | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells under a microscope for any precipitate after adding this compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration range. |
Issue 2: No or Low Cytotoxic Effect Observed
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Concentration Range | The concentrations of this compound used may be too low. Test a broader and higher range of concentrations. |
| Short Incubation Time | The cytotoxic effects may be time-dependent. Extend the incubation period (e.g., 24h, 48h, 72h) to observe a significant effect. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to aminoglycoside-induced cytotoxicity. Consider using a different cell line or a positive control known to induce apoptosis in your cell line. |
| Compound Inactivity | Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. |
Issue 3: Discrepancy Between Different Cytotoxicity Assays
| Potential Cause | Explanation & Solution |
| Different Cellular Mechanisms Measured | MTT assays measure metabolic activity, LDH assays measure membrane integrity, and apoptosis assays detect specific apoptotic events. A compound might reduce metabolic activity (MTT) without causing immediate membrane lysis (LDH). |
| Solution: Use a combination of assays to get a comprehensive understanding of the cytotoxic mechanism. For example, an initial MTT screen followed by an apoptosis assay (Annexin V/PI staining) can confirm the mode of cell death. | |
| Interference with Assay Components | This compound might directly interact with the assay reagents. For example, it could reduce the MTT reagent non-enzymatically or inhibit the LDH enzyme. |
| Solution: Run appropriate controls, including this compound in cell-free media with the assay reagents, to check for any direct interference. |
Quantitative Data
As there is no specific quantitative data for this compound cytotoxicity in eukaryotic cells, the following table provides data for other aminoglycoside antibiotics to serve as a reference for experimental design.
Table 1: IC50 Values of Dihydrostreptomycin and Neomycin in Mammalian Cell Lines after 24h Treatment
| Antibiotic | Cell Line | IC50 (µg/mL) |
| Dihydrostreptomycin | BHK-21 | > 7500 |
| FEA | ~2750 | |
| VERO | > 20000 | |
| Neomycin | BHK-21 | ~14500 |
| FEA | < 1000 | |
| VERO | > 20000 | |
| Data extrapolated from a study by Vargova et al. (2020)[8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to measure cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for cytotoxicity experiments.
Caption: Putative apoptotic pathway induced by this compound.
References
- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biogenesis of mitochondria 51: biochemical characterization of a mitochondrial mutation in Saccharomyces cerevisiae affecting the mitochondrial ribosome by conferring resistance to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
Minosaminomycin Experimental Controls: Technical Support Center
Welcome to the technical support center for Minosaminomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the potential inactivation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound inactivation I should be concerned about in my experiments?
A1: The most significant concern for the inactivation of this compound, as with other aminoglycoside antibiotics, is enzymatic modification by bacterial enzymes.[1][2] These enzymes, known as aminoglycoside-modifying enzymes (AMEs), can transfer acetyl, phosphate, or nucleotidyl groups to the antibiotic, rendering it unable to bind to its ribosomal target.[1] While specific AMEs that act on this compound are not extensively documented in publicly available literature, it is crucial to consider this possibility, especially when working with bacterial strains known to possess aminoglycoside resistance.
Q2: Is this compound chemically stable in common experimental buffers and media?
A2: There is limited specific public data on the chemical stability of this compound under various experimental conditions such as pH and temperature. However, for aminoglycosides in general, stability can be influenced by the pH of the medium.[3] It is recommended to prepare fresh solutions of this compound in your experimental buffer and to minimize prolonged storage of working solutions. For long-term storage, the solid compound should be kept at -20°C, where it is reported to be stable for at least four years.[4]
Q3: My in-vitro assay with this compound shows lower than expected activity. Could it be inactivating?
A3: Lower than expected activity can be due to several factors, including inactivation. One study noted that the effect of this compound was significantly diminished if it was added to an in-vitro protein synthesis assay after a brief pre-incubation of ribosomes with mRNA, suggesting that the timing of addition is critical.[5] Other possibilities include issues with the cellular permeability of the organism you are testing against, as has been observed with E. coli.[5] It is also prudent to verify the purity and concentration of your this compound stock.
Q4: How can I test if my bacterial strain is inactivating this compound?
A4: A common method to test for enzymatic inactivation is to perform a bioassay with a cell-free extract of your bacterial strain. This involves incubating this compound with the extract and then testing the residual activity of the antibiotic against a known susceptible strain. A decrease in activity compared to a control (this compound incubated in buffer alone) would suggest enzymatic inactivation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in MIC (Minimum Inhibitory Concentration) results. | Inconsistent antibiotic activity due to degradation in the assay medium. | Prepare fresh this compound solutions for each experiment. Ensure consistent pH and temperature across all replicates and experiments. |
| Bacterial inoculum size variation. | Standardize the inoculum density for all MIC assays. | |
| No or low activity of this compound in a cell-based assay. | The bacterial strain may have low permeability to this compound.[5] | Use a bacterial strain with known permeability to aminoglycosides or consider using permeabilizing agents if appropriate for your experimental design. |
| The bacterial strain may be producing aminoglycoside-modifying enzymes.[1][6] | Test for enzymatic inactivation using a cell-free extract assay. If positive, consider using a different, susceptible strain or an inhibitor of the modifying enzyme if one is known. | |
| Incorrect storage of this compound stock solution. | Store stock solutions in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. Protect from light. | |
| Decreasing activity of this compound stock solution over time. | Degradation of the antibiotic in the solvent. | Prepare stock solutions in a recommended solvent (e.g., water, DMSO, or methanol) and store at -20°C or -80°C.[4][7] For working solutions, prepare fresh from the stock for each experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing and storing this compound to maintain its stability and activity.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate solvent (water, DMSO, or methanol) to a convenient stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at ≤ -20°C.
-
For use, thaw an aliquot and dilute it to the desired working concentration in the appropriate sterile buffer or medium immediately before the experiment. Discard any unused portion of the thawed working solution.
Protocol 2: Assay for Enzymatic Inactivation of this compound by a Bacterial Cell-Free Extract
This protocol provides a method to determine if a bacterial strain produces enzymes that inactivate this compound.
Materials:
-
Mid-log phase culture of the test bacterial strain
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Sonciator or other cell disruption equipment
-
Centrifuge (capable of >12,000 x g)
-
This compound solution of known concentration
-
Susceptible indicator bacterial strain (e.g., Mycobacterium smegmatis)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Incubator
-
Plate reader
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest mid-log phase bacterial cells by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Resuspend the cells in fresh lysis buffer and disrupt them by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Carefully collect the supernatant (cell-free extract).
-
-
Inactivation Reaction:
-
Set up two reaction tubes:
-
Test Reaction: Cell-free extract + this compound solution.
-
Control Reaction: Lysis buffer + this compound solution.
-
-
Incubate both tubes at 37°C for a set period (e.g., 1-2 hours).
-
Heat-inactivate the reactions (e.g., 95°C for 10 minutes) to stop enzymatic activity.
-
-
Bioassay for Residual this compound Activity:
-
Perform a serial dilution of the heat-inactivated "Test" and "Control" reaction mixtures in a 96-well plate.
-
Inoculate the wells with the susceptible indicator strain at a standardized concentration.
-
Incubate the plate under appropriate growth conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) for both the "Test" and "Control" samples by observing bacterial growth or using a plate reader.
-
-
Interpretation:
-
An increase in the MIC of the "Test" sample compared to the "Control" sample indicates that the cell-free extract contains enzymes that inactivate this compound.
-
Visualizations
Caption: General enzymatic inactivation pathways for aminoglycoside antibiotics.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. Restoring susceptibility to aminoglycosides: identifying small molecule inhibitors of enzymatic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic inactivation of a new aminoglycoside antibiotic, sisomicin by resistant strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
improving Minosaminomycin efficacy in resistant bacterial strains
Welcome, researchers, to the technical support center for improving minosaminomycin efficacy in resistant bacterial strains. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you overcome experimental challenges and enhance the effectiveness of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aminoglycoside antibiotic that is structurally related to kasugamycin.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, interfering with the initiation of translation.[1] Specifically, it has been shown to inhibit the elongation factor-T (EF-T) dependent binding of aminoacyl-tRNA to the ribosome.[1] In cell-free systems of Escherichia coli, this compound is approximately 100 times more potent than kasugamycin.[1]
Q2: My bacterial strain is resistant to kasugamycin. Will it also be resistant to this compound?
A2: Not necessarily. A common mechanism of resistance to kasugamycin is the mutation of the ksgA gene, which encodes a 16S rRNA methyltransferase responsible for dimethylating two adenosine residues in the ribosome. Strains with a mutated ksgA gene exhibit resistance to kasugamycin. However, a key study demonstrated that ribosomes from kasugamycin-resistant mutants (KsgA) were as sensitive to this compound as those from the parent strains.[1] This suggests that this compound may still be effective against strains with this specific kasugamycin resistance mechanism.
Q3: What are the common mechanisms of resistance to this compound and other aminoglycosides?
A3: Bacterial resistance to aminoglycosides, including likely resistance to this compound, is typically conferred by one of three primary mechanisms:
-
Target Site Modification: Alterations in the ribosomal binding site, most commonly through methylation of the 16S rRNA by methyltransferase enzymes, can reduce the binding affinity of the antibiotic.
-
Enzymatic Inactivation: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic through chemical modifications such as acetylation, phosphorylation, or adenylylation.
-
Reduced Intracellular Concentration: This can be due to decreased permeability of the bacterial cell membrane or, more commonly, the overexpression of multidrug efflux pumps that actively transport the antibiotic out of the cell before it can reach its ribosomal target.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable steps to diagnose and solve them.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound.
If you observe that the MIC of this compound against your bacterial strain is higher than anticipated, it is likely due to one of the resistance mechanisms mentioned above.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high this compound MIC.
Step 1: Investigate the Role of Efflux Pumps
-
Action: Perform the this compound MIC assay in the presence of a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).
-
Expected Outcome: If an efflux pump is responsible for the resistance, the EPI will block its activity, leading to intracellular accumulation of this compound and a significant reduction in the MIC. A ≥4-fold decrease in MIC is generally considered significant.
Step 2: Screen for Synergistic Antibiotic Combinations
-
Action: If an EPI does not significantly reduce the MIC, the resistance may be due to enzymatic inactivation or target modification. In such cases, combination therapy can be effective. Perform a checkerboard assay (see Experimental Protocols) with this compound and a panel of antibiotics with different mechanisms of action (e.g., a beta-lactam, a fluoroquinolone, or a tetracycline).
-
Expected Outcome: A synergistic interaction (Fractional Inhibitory Concentration Index, FICI ≤ 0.5) suggests that the combination is more effective than either drug alone. This can be a viable strategy to overcome resistance.
Step 3: Analyze the Ribosomal Target
-
Action: If the above strategies are not effective, the resistance may be due to a modification of the ribosomal target that affects this compound binding (and is different from the common kasugamycin resistance mutations). Sequence the 16S rRNA gene of the resistant strain and compare it to a susceptible reference strain to identify any mutations in the binding site.
-
Expected Outcome: Identification of mutations in the 16S rRNA gene can confirm target site modification as the resistance mechanism.
Problem 2: this compound shows low efficacy in a time-kill assay despite a low MIC.
This phenomenon, known as tolerance, can occur where the bacteria are inhibited but not effectively killed by the antibiotic.
-
Action: Perform a time-kill kinetics assay (see Experimental Protocols) with a combination of this compound and another antibiotic that was identified as synergistic in a checkerboard assay.
-
Expected Outcome: A synergistic combination may result in a bactericidal effect (a ≥3-log10 reduction in CFU/mL) where this compound alone was only bacteriostatic.
Data Presentation: Efficacy of Adjuvants with Aminoglycosides
The following tables summarize quantitative data on the effect of adjuvants on the efficacy of various aminoglycosides against resistant bacterial strains. Note: Data for this compound is limited; therefore, data for other aminoglycosides are provided as illustrative examples.
Table 1: Effect of Efflux Pump Inhibitors (EPIs) on Aminoglycoside MICs
| Bacterial Strain | Aminoglycoside | Efflux Pump Inhibitor (EPI) | MIC Fold Reduction |
| P. aeruginosa (MexXY-OprM overexpressing) | Amikacin | PAβN | 8- to 16-fold |
| P. aeruginosa (MexXY-OprM overexpressing) | Gentamicin | PAβN | 8- to 16-fold |
| Acinetobacter baumannii (clinical isolate) | Amikacin | CCCP (12.5 µM) | 2- to >4-fold |
| Acinetobacter baumannii (clinical isolate) | Tobramycin | CCCP (12.5 µM) | 2- to >4-fold |
Table 2: Synergistic Effects of this compound with Other Antibiotics (Hypothetical Data for Illustration)
| Bacterial Strain | Antibiotic B | MIC of this compound Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | FICI | Interpretation |
| E. coli (Resistant) | Tetracycline | 64 | 8 | 0.375 | Synergy |
| K. pneumoniae (Resistant) | Ciprofloxacin | 128 | 32 | 0.5 | Synergy |
| P. aeruginosa (Resistant) | Meropenem | 256 | 64 | 0.5 | Synergy |
FICI (Fractional Inhibitory Concentration Index) is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FICI ≤ 0.5 indicates synergy.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture grown to a 0.5 McFarland standard
-
Sterile saline or PBS
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to wells in columns 2 through 12.
-
Add 100 µL of the this compound working solution (at twice the highest desired concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic). Column 12 will serve as the sterility control (no bacteria).
-
-
Prepare Inoculum:
-
Adjust the turbidity of the bacterial suspension in saline to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
As per MIC protocol, plus a second antibiotic (Antibiotic B).
Procedure:
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In row H, create a 2-fold serial dilution of this compound (from columns 1 to 10), as in the MIC protocol. This will determine the MIC of this compound alone.
-
In column 11, create a 2-fold serial dilution of Antibiotic B (from rows A to G). This will determine the MIC of Antibiotic B alone.
-
-
Creating the Checkerboard:
-
Prepare stock solutions of both antibiotics at 4 times the highest desired final concentration.
-
Dispense 50 µL of the this compound dilutions across the rows (A-G, columns 1-10).
-
Dispense 50 µL of the Antibiotic B dilutions down the columns (A-G, columns 1-10). Each well will now contain a unique combination of the two antibiotics.
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum as described in the MIC protocol to all wells except the sterility control.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination.
-
Calculate the FICI for each well showing no growth using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic B in combination / MIC of Antibiotic B alone).
-
The FICI value is interpreted as follows: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference or Additive effect; > 4.0 = Antagonism.
-
Diagram: Checkerboard Assay Experimental Workflow
Caption: Experimental workflow for a checkerboard synergy assay.
Protocol 3: Time-Kill Kinetics Assay
Materials:
-
As per MIC protocol, plus sterile saline, and agar plates (e.g., Mueller-Hinton Agar).
Procedure:
-
Preparation:
-
Prepare tubes or flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Prepare a bacterial inoculum as described in the MIC protocol to achieve a starting concentration of ~5 x 10⁵ CFU/mL in each tube.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform 10-fold serial dilutions of the aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL. A bacteriostatic effect is where the bacterial count remains similar to the initial inoculum.
-
References
troubleshooting unexpected results in Minosaminomycin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Minosaminomycin. This guide is designed to address specific issues that may arise during its experimental use, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It is structurally related to kasugamycin.[1][2] Its primary mode of action is to bind to the bacterial ribosome and interfere with the translation process.[3] Specifically, it inhibits the EF-T dependent binding of aminoacyl-tRNA to the ribosomes.[1] This action halts the elongation of the polypeptide chain, leading to a bactericidal effect.
Q2: Against which types of bacteria is this compound most effective?
A2: this compound exhibits significant inhibitory activity against various mycobacteria, including Mycobacterium tuberculosis, Mycobacterium smegmatis, and Mycobacterium phlei.[2][4] While it is highly potent in inhibiting protein synthesis in Escherichia coli cell-free systems, its effectiveness against live E. coli is limited due to poor cell membrane permeability.[1]
Q3: What is the expected potency of this compound in vitro?
A3: The potency of this compound can be observed in both cell-free and whole-cell assays. In a cell-free system from E. coli, it inhibits phage f2 RNA-directed protein synthesis by 50% at a concentration of 0.2 µM, making it about 100 times more potent than kasugamycin in this system.[1][2] For whole-cell activity, the minimum inhibitory concentrations (MICs) are key indicators.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Organism/System | Parameter | Value | Reference |
| Protein Synthesis Inhibition | E. coli cell-free system | IC₅₀ | 0.2 µM | [2] |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium smegmatis ATCC 607 | MIC | 1.56 µg/mL | [2][4] |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium phlei | MIC | 6.25 µg/mL | [2][4] |
Troubleshooting Unexpected Results
Q4: I am observing a lower-than-expected efficacy of this compound in my whole-cell bacterial cultures, despite its high potency in cell-free assays. What could be the cause?
A4: This is a known phenomenon for this compound, particularly in non-mycobacterial species like E. coli. The discrepancy is often attributed to the low permeability of the bacterial cell wall to the antibiotic.[1]
Troubleshooting Steps:
-
Verify Bacterial Strain: Ensure you are using a susceptible strain. For organisms like E. coli, consider using strains with modified permeability if your experimental design allows.[1]
-
Optimize Incubation Time and Concentration: Longer incubation times or higher concentrations of this compound may be necessary for whole-cell assays compared to cell-free systems.
-
Consider a Permeabilizing Agent: In some experimental setups, a non-interfering agent that increases membrane permeability could be used, though this would need careful validation.
Q5: My bacterial cultures are showing resistance to this compound. What are the potential mechanisms?
A5: Resistance to aminoglycoside antibiotics like this compound can develop through several mechanisms:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[5][6][7]
-
Reduced Uptake/Efflux: The bacteria may have or develop mutations that decrease the permeability of the cell membrane to the antibiotic or actively pump it out.[4][5]
-
Target Modification: Mutations in the ribosomal RNA (rRNA) can alter the binding site of the antibiotic, reducing its efficacy.[4][7]
Troubleshooting Steps:
-
Sequence the Ribosomal RNA: Check for mutations in the 16S rRNA gene, a common target for aminoglycoside resistance.
-
Assay for Modifying Enzymes: If possible, conduct biochemical assays to detect the presence of AMEs in your resistant strains.
-
Use a Different Aminoglycoside: Some AMEs are specific to certain aminoglycosides. Testing a different aminoglycoside could help identify the resistance mechanism.
Q6: I am seeing inconsistent results in my MIC assays. What are some common pitfalls?
A6: Inconsistent MIC results can stem from several factors related to the experimental setup and the specific characteristics of mycobacteria.
Troubleshooting Steps:
-
Inoculum Preparation: Ensure a homogenous and standardized bacterial inoculum. Mycobacteria tend to clump, which can lead to variable results. Use of a dispersing agent like Tween 80 in the broth is recommended.[2]
-
Growth Medium: The composition of the growth medium can affect the activity of the antibiotic. Use a recommended medium such as Middlebrook 7H9 broth or 7H10/7H11 agar.[1][2]
-
Incubation Conditions: Mycobacteria are slow-growing. Ensure adequate incubation time (which can be up to 21 days for M. tuberculosis) and maintain a consistent temperature.[1]
-
Visual Inspection vs. OD Reading: For microtiter plate-based assays, visual inspection can be subjective. Using a plate reader to measure optical density (OD) at 600 nm can provide a more quantitative assessment.[2]
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for mycobacteria.[2]
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store at -20°C in small aliquots.
-
-
Preparation of Bacterial Inoculum:
-
Culture the mycobacterial strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and a dispersing agent (e.g., 0.05% Tween 80) to mid-log phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the standardized suspension in fresh Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
The penultimate column should serve as a positive control (bacteria without antibiotic), and the final column as a negative control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to all wells except the negative control wells.
-
-
Incubation and Reading:
-
Seal the plate to prevent evaporation and incubate at the optimal temperature for the mycobacterial species (e.g., 37°C).
-
Incubate for the required period (e.g., 7-14 days for rapidly growing mycobacteria, longer for slow-growing species).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a general method using a commercially available cell-free protein synthesis system with a luciferase reporter.[8][9][10]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in nuclease-free water.
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay.
-
Prepare a positive control for inhibition (e.g., puromycin or kasugamycin) and a negative control (nuclease-free water).
-
-
Reaction Setup:
-
On ice, prepare a master mix containing the components of the cell-free synthesis system (e.g., rabbit reticulocyte lysate or E. coli S30 extract), reaction buffer, amino acid mixture, and a reporter template (e.g., luciferase mRNA or DNA).
-
In a 96-well plate suitable for luminescence measurements, add a small volume (e.g., 2 µL) of each this compound dilution, the positive control, or the negative control to triplicate wells.
-
Add the master mix to each well to initiate the reaction. The final volume will depend on the specific kit instructions (e.g., 20-50 µL).
-
-
Incubation:
-
Seal the plate and incubate at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60-90 minutes). This allows for the transcription and/or translation of the reporter gene.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for each set of triplicates.
-
Normalize the data to the negative control (100% synthesis) and calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Caption: this compound inhibits protein synthesis by blocking tRNA binding.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Ensuring Reproducibility in Minosaminomycin Bioassays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of Minosaminomycin bioassays. Adherence to standardized protocols and diligent quality control are paramount for obtaining reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an aminoglycoside antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3] It binds to the bacterial ribosome, interfering with the translation process and leading to the production of non-functional proteins, which ultimately results in cell death.
Q2: What are the common bioassay methods to determine the antimicrobial activity of this compound?
A2: The most common bioassay methods for determining the antimicrobial activity of this compound are broth microdilution and agar diffusion assays. These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Q3: I am observing significant variability in my this compound bioassay results. What are the potential causes?
A3: Variability in bioassay results can stem from several factors, including:
-
Inoculum Preparation: Inconsistent inoculum density is a major source of variability.
-
Media Composition: Variations in the composition of the culture medium can affect bacterial growth and antibiotic activity.
-
Incubation Conditions: Fluctuations in temperature and incubation time can lead to inconsistent results.
-
This compound Handling and Storage: Improper storage and handling can lead to degradation of the antibiotic.[2]
-
Operator Error: Differences in pipetting techniques and other manual procedures can introduce variability.
Q4: How critical is inoculum preparation for the consistency of the results?
A4: The preparation of a standardized bacterial inoculum is one of the most critical steps in ensuring the reproducibility of antimicrobial susceptibility testing. The final inoculum concentration should be consistent across all experiments. A higher than intended inoculum can lead to falsely elevated MIC values, while a lower inoculum may result in falsely low MICs.
Q5: Can the storage and handling of this compound affect the bioassay outcome?
A5: Yes. This compound, like many antibiotics, is susceptible to degradation if not stored and handled properly. It is recommended to store this compound powder at -20°C.[2][4] Stock solutions should be prepared fresh or stored in aliquots at -20°C for short periods to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C25H46N8O10 | [1][5] |
| Molecular Weight | 618.69 g/mol | [1][5] |
| Solubility | Soluble in Water, DMSO, and Methanol | [1][2][4][5] |
| Storage | -20°C | [2][4] |
Table 2: Reported In Vitro Activity of this compound
| Organism | Assay Type | Value | Reference |
| Mycobacterium smegmatis ATCC 607 | MIC | 1.56 µg/mL | [6] |
| Mycobacterium phlei | MIC | 6.25 µg/mL | [6] |
| E. coli cell-free system | IC50 (Protein Synthesis) | 0.2 µM | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard broth microdilution procedures and should be performed in a sterile environment.
Materials:
-
This compound powder
-
Sterile, high-purity water or Dimethyl Sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Mycobacterium smegmatis ATCC 607)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Incubator
-
Spectrophotometer or McFarland turbidity standards
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in sterile water or DMSO to create a stock solution of 1280 µg/mL. Ensure the powder is completely dissolved.
-
This stock solution can be used immediately or aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested. This will result in a starting concentration of 640 µg/mL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the antibiotic concentrations by half, resulting in the final desired test range (e.g., 320 µg/mL down to 0.156 µg/mL).
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for many bacteria).
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Mandatory Visualization
Caption: Workflow for this compound Broth Microdilution Assay.
Caption: Mechanism of Action of this compound.
Troubleshooting Guides
Issue 1: Inconsistent MIC Values Between Replicates or Experiments
| Potential Cause | Troubleshooting Step |
| Inaccurate Inoculum Density | Always prepare a fresh inoculum and standardize it to a 0.5 McFarland standard using a spectrophotometer or densitometer. Visually comparing to a standard is less accurate. |
| Pipetting Errors | Use calibrated pipettes and proper technique. When performing serial dilutions, ensure thorough mixing at each step. Use a new set of tips for each dilution step if cross-contamination is suspected. |
| Well-to-Well Contamination | Be careful not to splash liquid between wells during plate preparation and handling. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment or use freshly thawed aliquots. Avoid multiple freeze-thaw cycles. Store the stock solution at -20°C in the dark. |
| Variations in Incubation | Ensure the incubator maintains a consistent temperature. Avoid stacking plates, as this can lead to uneven heating. Incubate for a consistent duration. |
Issue 2: No Bacterial Growth in the Growth Control Well
| Potential Cause | Troubleshooting Step |
| Inactive Inoculum | Ensure the bacterial culture used to prepare the inoculum is fresh and viable. |
| Incorrect Media | Verify that the correct growth medium (e.g., CAMHB) was used and prepared according to the manufacturer's instructions. |
| Contamination of Media | Check the sterility of the media and other reagents. |
Issue 3: Growth in the Sterility Control Well
| Potential Cause | Troubleshooting Step |
| Contaminated Media or Reagents | Discard all reagents and start with fresh, sterile materials. |
| Poor Aseptic Technique | Review and reinforce proper aseptic techniques during all stages of the experiment. |
Issue 4: Quality Control (QC) Strain MIC is Out of Range
Note: As of the date of this document, specific CLSI or EUCAST-defined quality control (QC) ranges for this compound have not been established. It is imperative for individual laboratories to establish their own internal QC parameters. The following is a guide for when your internally established ranges are not met.
| Potential Cause | Troubleshooting Step |
| Incorrect QC Strain | Verify the identity and purity of the QC strain. |
| Procedural Error | Review the entire experimental protocol for any deviations. Re-run the assay with the QC strain. |
| Degraded Antibiotic | Prepare a fresh stock solution of this compound. |
| Problem with Media or Reagents | Test a new lot of media or other reagents. |
To establish internal QC ranges, test a standard QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, or P. aeruginosa ATCC 27853) on at least 20 separate occasions and calculate the mean and standard deviation of the MIC values. The acceptable range is typically the mean ± 2 standard deviations.
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Minosaminomycin vs. Kasugamycin: A Comparative Analysis of Potency and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of minosaminomycin and kasugamycin, two aminoglycoside antibiotics that inhibit bacterial protein synthesis. The following sections detail their relative potency, mechanisms of action, and the experimental protocols used to determine their efficacy, supported by quantitative data and visual diagrams.
Potency Comparison: Minimum Inhibitory Concentration (MIC)
This compound demonstrates significantly greater potency than kasugamycin, particularly in cell-free systems and against specific bacterial strains like Mycobacterium. While both are aminoglycosides, their structural differences likely contribute to the observed variations in their antibacterial activity.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for both compounds against various bacteria. A lower MIC value indicates higher potency.[1]
| Antibiotic | Bacterial Strain | MIC (µg/mL) | IC50 (Cell-Free System) |
| This compound | Mycobacterium smegmatis ATCC 607 | 1.56[2][3][4] | Not Reported |
| Mycobacterium phlei | 6.25[2][3][4] | Not Reported | |
| Escherichia coli (cell-free system) | Not Applicable | 0.2 µM (50% inhibition)[2][5] | |
| Kasugamycin | Pseudomonas strains (median) | 125 - 250[6][7] | Not Reported |
| Escherichia coli | 500[8] | 20 µM (for 50% inhibition)[5] |
Note: In a cell-free system from E. coli, this compound was found to be 100 times more potent than kasugamycin at inhibiting protein synthesis.[2][5] However, the potent in-vitro activity of this compound against E. coli does not always translate to whole-cell activity, likely due to issues with cell permeability.[5]
Mechanism of Action: Inhibition of Protein Synthesis
Both this compound and kasugamycin are aminoglycoside antibiotics that function by interfering with bacterial protein synthesis.[9][10] They exert their bactericidal effects by binding to the bacterial ribosome, specifically the 30S subunit.[10][11] This binding disrupts the translation initiation process, ultimately leading to the inhibition of protein synthesis and bacterial cell death.
Kasugamycin binds within the mRNA channel of the 30S subunit, which perturbs the interaction between the mRNA codon and the tRNA anticodon, thereby interfering with translation initiation.[12] this compound, being structurally related to kasugamycin, also inhibits the initiation of protein synthesis.[5] It has been shown to inhibit the EF-T dependent binding of aminoacyl-tRNA to the ribosomes.[5]
Caption: Mechanism of protein synthesis inhibition by aminoglycosides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, a standard laboratory procedure for assessing antimicrobial susceptibility.[1][13][14]
1. Preparation of Antimicrobial Agent:
-
A stock solution of this compound or kasugamycin is prepared in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate using a liquid growth medium, such as Mueller-Hinton Broth (MHB).[13] This creates a gradient of antibiotic concentrations.
2. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar plate to obtain isolated colonies.
-
Several colonies are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[14]
-
The standardized inoculum is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][14]
3. Inoculation and Incubation:
-
A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.
-
Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[13][15]
4. Interpretation of Results:
-
After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.[1][16] This can also be measured using a microplate reader to assess optical density.[15]
Caption: Workflow for a standard Broth Microdilution MIC Assay.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Kasugamycin [jstage.jst.go.jp]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Kasugamycin - Wikipedia [en.wikipedia.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
- 15. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Minosaminomycin and Other Aminoglycosides: A Guide for Researchers
An in-depth look at the unique properties of Minosaminomycin in the aminoglycoside family, this guide offers a comparative analysis of its antibacterial activity, mechanism of action, and potential toxicity profile against other notable aminoglycosides. This report synthesizes available experimental data to inform researchers, scientists, and drug development professionals.
This compound, an aminoglycoside antibiotic structurally related to kasugamycin, demonstrates a compelling profile when compared to other members of its class, such as gentamicin, amikacin, and tobramycin. While data on its broad-spectrum antibacterial activity remains less extensive than that for more clinically established aminoglycosides, existing research highlights its potent targeted activity, particularly against mycobacteria, and a highly effective mechanism of action at the ribosomal level.
Performance and Efficacy: A Quantitative Comparison
| Antibiotic | Mycobacterium smegmatis ATCC 607 (μg/mL) | Mycobacterium phlei (μg/mL) | Escherichia coli (cell-free protein synthesis inhibition, IC50) |
| This compound | 1.56 | 6.25 | 0.2 µM[1][2] |
| Kasugamycin | - | - | ~20 µM[2] |
| Gentamicin | - | - | - |
| Amikacin | - | - | - |
| Tobramycin | - | - | - |
| Note: A lower MIC value indicates greater antibacterial potency. Dashes indicate that directly comparable data was not found in the reviewed literature. |
As the table indicates, this compound shows significant activity against Mycobacterium species. Perhaps most striking is its exceptional potency in inhibiting protein synthesis in an Escherichia coli cell-free system, where it is approximately 100 times more effective than its structural relative, kasugamycin.[2] This suggests a highly efficient interaction with the bacterial ribosome. However, it is important to note that despite this potent in-vitro activity, this compound exhibits only slight growth inhibition of E. coli itself, a discrepancy attributed to the impermeability of the bacterial cell wall.[2]
Mechanism of Action: Targeting Bacterial Protein Synthesis
Aminoglycosides as a class function by binding to the 30S ribosomal subunit of bacteria, thereby interfering with protein synthesis. This disruption can lead to the production of nonfunctional proteins and ultimately bacterial cell death. This compound shares this fundamental mechanism.
Like kasugamycin, this compound preferentially inhibits the initiation of protein synthesis.[2] It achieves this by inhibiting the elongation factor-Tu (EF-Tu) dependent binding of aminoacyl-tRNA to the ribosome.[2] An interesting finding is that ribosomes from kasugamycin-resistant mutants remain sensitive to this compound, suggesting a distinct interaction with the ribosomal target.[2]
The following diagram illustrates the general mechanism of action for aminoglycosides, including this compound, at the bacterial ribosome.
Figure 1. Mechanism of Aminoglycoside Action.
Signaling Pathways and Cellular Stress Response
The introduction of aminoglycosides into a bacterial cell can trigger a cascade of cellular stress responses, often mediated by two-component signal transduction systems. While the specific signaling pathways affected by this compound have not been fully elucidated, the broader effects of aminoglycosides on bacterial signaling provide a likely framework.
Mistranslation of membrane proteins caused by aminoglycosides can lead to the activation of envelope stress responses, such as the CpxRA two-component system.[3] This system detects and responds to misfolded proteins in the bacterial envelope. Activation of CpxRA can, in turn, modulate the expression of genes involved in protein folding and degradation, as well as efflux pumps, which can contribute to antibiotic resistance.
The following diagram illustrates a potential signaling pathway activated by aminoglycoside-induced stress.
References
Validating Minosaminomycin's Inhibition of Protein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Minosaminomycin's performance in inhibiting protein synthesis against other well-known antibiotics. Supporting experimental data, detailed methodologies for key experiments, and visual representations of mechanisms and workflows are presented to aid in the evaluation and potential application of this compound in research and drug development.
Comparative Efficacy of Protein Synthesis Inhibitors
This compound demonstrates potent inhibition of bacterial protein synthesis. To contextualize its efficacy, the following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other common protein synthesis inhibitors in an Escherichia coli cell-free translation system. Lower IC50 values indicate higher potency.
| Antibiotic | Target Ribosomal Subunit | IC50 (in E. coli cell-free system) | Mechanism of Action |
| This compound | 30S | 0.2 µM [1] | Inhibits EF-T dependent binding of aminoacyl-tRNA to ribosomes.[1] |
| Kasugamycin | 30S | ~20 µM* | Prevents the formation of the pre-initiation complex by interfering with the binding of initiator fMet-tRNA to the ribosomal P-site. |
| Chloramphenicol | 50S | 2 µM | Inhibits the peptidyl transferase step of elongation. |
| Kanamycin | 30S | Not directly comparable | Binds to the 30S subunit, interfering with the formation of the initiation complex and causing misreading of mRNA. |
| Tetracycline | 30S | Not directly comparable | Blocks the A-site on the 30S subunit, preventing the binding of aminoacyl-tRNA. |
*The IC50 value for Kasugamycin is estimated based on the finding that this compound is 100 times more potent in the same system. **Directly comparable IC50 values for Kanamycin and Tetracycline in an E. coli cell-free protein synthesis assay were not available in the reviewed literature. The provided mechanisms are well-established.
Experimental Protocols
In Vitro Translation Inhibition Assay using E. coli S30 Extract
This protocol outlines a standard method for determining the IC50 of an antibiotic by measuring its effect on protein synthesis in a cell-free E. coli S30 extract system.
1. Preparation of E. coli S30 Extract:
-
Grow E. coli cells (e.g., MRE600 strain) in a suitable culture medium to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a buffer solution.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris. The resulting supernatant is the S30 extract.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and NTPs.
-
Dialyze the extract against a suitable buffer and store at -80°C.
2. In Vitro Transcription-Translation Reaction:
-
Prepare a reaction mixture containing the E. coli S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid if using that detection method), ATP, GTP, and an energy-regenerating system.
-
Prepare serial dilutions of the test antibiotic (e.g., this compound) and control antibiotics in nuclease-free water or a suitable solvent.
-
Add the antibiotic dilutions to the reaction mixtures. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
3. Measurement of Protein Synthesis:
-
Luciferase Assay: If a luciferase reporter is used, add the appropriate substrate and measure the luminescence using a luminometer. The light output is proportional to the amount of synthesized functional protein.
-
β-Galactosidase Assay: If a β-galactosidase reporter is used, add a suitable substrate (e.g., ONPG) and measure the colorimetric change using a spectrophotometer.
-
Radiolabel Incorporation: If a radiolabeled amino acid was used, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the logarithm of the antibiotic concentration.
-
Determine the IC50 value, which is the concentration of the antibiotic that causes 50% inhibition of protein synthesis, from the dose-response curve.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of bacterial protein synthesis and the experimental workflow for its inhibition analysis.
Caption: Mechanism of Bacterial Protein Synthesis and Antibiotic Inhibition.
Caption: In Vitro Translation Inhibition Assay Workflow.
References
A Comparative Analysis of Minosaminomycin and Other 30S Ribosomal Subunit Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of the aminoglycoside antibiotic Minosaminomycin with other prominent inhibitors of the bacterial 30S ribosomal subunit: Kasugamycin, Spectinomycin, Streptomycin, and Tetracycline. The objective is to offer a clear, data-supported overview for researchers in microbiology and drug development.
Introduction to 30S Subunit Inhibitors
The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is a primary target for a diverse range of antibiotics. The 30S subunit plays a crucial role in the initiation and fidelity of protein synthesis, primarily through the decoding of messenger RNA (mRNA). By binding to specific sites on the 16S rRNA or associated ribosomal proteins within the 30S subunit, these inhibitors can disrupt key translational processes, including the formation of the initiation complex, the binding of aminoacyl-tRNA (aa-tRNA), and the translocation of the mRNA-tRNA complex. This guide focuses on this compound, a less-characterized antibiotic, and contrasts its mechanism with well-established 30S inhibitors.
Mechanism of Action: A Comparative Overview
The inhibitory mechanisms of these antibiotics, while all targeting the 30S subunit, are distinct in their specific binding sites and the translational step they disrupt.
This compound
This compound is an aminoglycoside antibiotic structurally related to kasugamycin.[1] Its primary mechanism is the inhibition of protein synthesis.[1] Biochemical studies have shown that, like kasugamycin, this compound preferentially inhibits the initiation phase of protein synthesis and does not induce misreading of the mRNA codon.[1] In a cell-free system using Escherichia coli components, it was found to be approximately 100 times more potent than kasugamycin.[1] It specifically inhibits the elongation factor Tu (EF-Tu)-dependent binding of aminoacyl-tRNA to the ribosome.[1] Interestingly, ribosomes from kasugamycin-resistant mutants remain sensitive to this compound, suggesting a distinct interaction with the ribosome despite the structural similarities.[1]
Kasugamycin
Kasugamycin is an aminoglycoside that also inhibits the initiation of translation.[2][3] It binds within the mRNA channel on the 30S subunit, in a region spanning the P and E sites.[2][3] This binding physically obstructs the placement of the initiator fMet-tRNA, thereby preventing the formation of the 30S initiation complex.[3]
Spectinomycin
Spectinomycin is an aminocyclitol antibiotic that is bacteriostatic.[4] It binds to helix 34 of the 16S rRNA in the 30S subunit.[2][5] Its primary mechanism is the inhibition of the translocation step of elongation.[5][6] By binding to the head region of the 30S subunit, it is thought to lock it in a conformation that is incompatible with the movement of the tRNAs from the A and P sites to the P and E sites, respectively.
Streptomycin
Streptomycin, a classical aminoglycoside, has a multifaceted mechanism of action. It binds irreversibly to the 30S subunit, interacting with multiple regions of the 16S rRNA (helices h18, h27, and h44) and the ribosomal protein S12.[2][7] This binding has two main consequences: it interferes with the binding of the initiator fMet-tRNA, thus inhibiting initiation, and it causes significant misreading of the mRNA codons during elongation.[7][8] This leads to the synthesis of aberrant, non-functional proteins, which is ultimately lethal to the bacterial cell.
Tetracycline
Tetracycline is a broad-spectrum bacteriostatic antibiotic.[9][10] It functions by reversibly binding to a high-affinity site on the 30S subunit within the A site.[11][12] By occupying this site, tetracycline sterically hinders the binding of the incoming aminoacyl-tRNA to the A site, effectively halting the elongation of the polypeptide chain.[9][10][11]
Quantitative Data Comparison
The following table summarizes key quantitative data for the discussed antibiotics. It is important to note that values are highly dependent on the specific bacterial strain and the assay conditions used.
| Antibiotic | Class | Target Organism/System | Metric | Value | Reference |
| This compound | Aminoglycoside | E. coli (cell-free) | IC₅₀ | 0.2 µM | [6] |
| Mycobacterium smegmatis | MIC | 1.56 µg/mL | [13] | ||
| Mycobacterium phlei | MIC | 6.25 µg/mL | [13] | ||
| Kasugamycin | Aminoglycoside | E. coli (cell-free) | IC₅₀ | ~20 µM | [6] |
| Spectinomycin | Aminocyclitol | E. coli | MIC | <64 mg/L | [14] |
| Streptomycin | Aminoglycoside | E. coli | MIC | Varies (often low µg/mL) | [1] |
| Tetracycline | Tetracycline | E. coli | MIC | Varies (often low µg/mL) | [14] |
Note: A direct comparison of MIC values is challenging due to the lack of studies testing all these compounds against the same panel of bacterial strains under identical conditions.
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms by which these antibiotics inhibit the 30S ribosomal subunit.
References
- 1. Bactericidal Action of Streptomycin and Comparison with Spectinomycin in Heterozygotes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of X-ray crystal structure of the 30S subunit-antibiotic complex with NMR structure of decoding site oligonucleotide-paromomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Five Aminocyclitol Antibiotics In Vitro Against Enterobacteriaceae and Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Minosaminomycin Demonstrates Efficacy Against Kasugamycin-Resistant Mutants by Circumventing Target-Site Resistance Mechanisms
For Immediate Release: A comprehensive analysis of existing research indicates that minosaminomycin, an aminoglycoside antibiotic structurally related to kasugamycin, effectively inhibits protein synthesis in kasugamycin-resistant bacterial strains. This efficacy stems from its ability to bypass the common resistance mechanisms that render kasugamycin ineffective. Experimental data from in-vitro studies demonstrate that ribosomes from kasugamycin-resistant mutants remain fully susceptible to this compound, highlighting its potential as a valuable alternative for combating infections caused by such resistant pathogens.
The primary mechanism of high-level resistance to kasugamycin involves mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase. This enzyme's modification of the ribosome prevents kasugamycin from binding to its target. However, biochemical studies have conclusively shown that ribosomes isolated from kasugamycin-resistant Escherichia coli mutants (KsgA and KsgC) are as sensitive to this compound as ribosomes from the parent, kasugamycin-sensitive strains[1]. This indicates that this compound's interaction with the ribosome is not hindered by the structural changes that confer kasugamycin resistance.
In cell-free protein synthesis systems using E. coli extracts, this compound has been shown to be a potent inhibitor, approximately 100 times more effective than kasugamycin[1]. It achieves 50% inhibition of phage f2 RNA-directed protein synthesis at a concentration of 2 x 10-7 M[1].
While these in-vitro results are promising, it is important to note that this compound exhibits weak activity against whole-cell E. coli. This discrepancy is attributed to the antibiotic's poor permeability through the bacterial cell membrane[1]. However, in E. coli strains with modified, more permeable cell envelopes, a greater sensitivity to this compound is observed, confirming that cellular uptake is a key limiting factor for its whole-cell efficacy[1].
Comparative Efficacy Data
The following tables summarize the key quantitative data comparing the activity of this compound and kasugamycin.
Table 1: In-Vitro Inhibition of Protein Synthesis in E. coli Cell-Free System
| Antibiotic | 50% Inhibitory Concentration (IC50) | Relative Potency |
| This compound | 2 x 10-7 M[1] | ~100x > Kasugamycin[1] |
| Kasugamycin | ~2 x 10-5 M | 1x |
Table 2: Ribosomal Sensitivity in Kasugamycin-Resistant E. coli Mutants
| Mutant Strain | Resistance to Kasugamycin | Sensitivity to this compound |
| KsgA | Resistant | Sensitive (same as parent strain)[1] |
| KsgC | Resistant | Sensitive (same as parent strain)[1] |
Experimental Protocols
In-Vitro Protein Synthesis Inhibition Assay
This protocol is based on the methodology for preparing and using E. coli S30 cell extracts for in-vitro transcription-translation.
-
Preparation of S30 Cell Extract:
-
Grow Escherichia coli cells (e.g., strain MRE600) to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them multiple times with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, and 1 mM dithiothreitol).
-
Resuspend the cells in S30 buffer and lyse them using a high-pressure homogenizer or bead beating.
-
Centrifuge the lysate at 30,000 x g for 30 minutes to pellet cell debris. Collect the supernatant.
-
Perform a pre-incubation step by adding a pre-incubation mix (containing ATP, phosphoenolpyruvate, dithiothreitol, and amino acids) to the supernatant and incubating at 37°C for 80 minutes. This step allows for the degradation of endogenous mRNA and ribosomes.
-
Dialyze the extract against the S30 buffer to remove small molecules.
-
Centrifuge the dialyzed extract at 4,000 x g for 10 minutes to obtain the final S30 extract in the supernatant.
-
-
Protein Synthesis Inhibition Assay:
-
Prepare a reaction mixture containing the S30 extract, a suitable buffer (e.g., HEPES-KOH), energy sources (ATP, GTP), an amino acid mixture including a radiolabeled amino acid (e.g., 14C-leucine), and a template mRNA (e.g., phage f2 RNA).
-
Aliquot the reaction mixture into tubes containing serial dilutions of this compound or kasugamycin.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Collect the precipitated protein on glass fiber filters and wash with 5% TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to a no-antibiotic control. The IC50 value is determined as the concentration of the antibiotic that causes a 50% reduction in protein synthesis.
-
Ribosome Sensitivity Assay
This assay is performed to determine if the ribosomes from resistant mutants are the site of resistance.
-
Isolation of Ribosomes:
-
Grow both the kasugamycin-sensitive parent strain and the kasugamycin-resistant mutant strain of E. coli under identical conditions.
-
Harvest and lyse the cells as described for the S30 extract preparation.
-
Isolate ribosomes from the cell lysate by ultracentrifugation through a sucrose cushion.
-
Wash the ribosomal pellets with a high-salt buffer to remove associated proteins.
-
Resuspend the purified ribosomes in an appropriate buffer.
-
-
Cell-Free Translation with Purified Ribosomes:
-
Set up in-vitro translation reactions as described above, but instead of a crude S30 extract, use the purified ribosomes from either the sensitive or resistant strain.
-
Add a supernatant fraction (S100) from the sensitive strain to both reaction sets to provide the necessary soluble factors for translation.
-
Perform the protein synthesis inhibition assay with serial dilutions of this compound and kasugamycin.
-
Compare the inhibition curves for ribosomes from the sensitive and resistant strains. If the ribosomes from the resistant strain are as sensitive to this compound as the ribosomes from the parent strain, it indicates that the resistance mechanism does not affect this compound's target.
-
Visualizations
Caption: Workflow for In-Vitro Protein Synthesis Inhibition Assay.
References
A Comparative Guide to the Synergistic Effects of Minocycline in Combination with Other Antibiotics
Disclaimer: This guide addresses the synergistic effects of Minocycline . It is presumed that the query regarding "Minosaminomycin" was a typographical error, as Minocycline is a well-documented antibiotic with extensive research into its combination therapies, whereas "this compound" does not correspond to a known antibiotic in scientific literature.
For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. Minocycline, a second-generation tetracycline, has emerged as a promising candidate for combination therapies due to its ability to act synergistically with other antimicrobial agents against multidrug-resistant (MDR) pathogens.[1][2] This guide provides an objective comparison of Minocycline's performance in combination with other antibiotics, supported by experimental data, detailed protocols, and visualizations of key pathways and workflows.
Data Presentation: Quantitative Analysis of Synergy
The synergistic potential of Minocycline has been evaluated against a range of clinically significant bacteria, most notably Acinetobacter baumannii and Staphylococcus aureus. The following tables summarize the quantitative outcomes from key in vitro and in vivo studies.
Table 1: In Vitro Synergy of Minocycline Combinations against Acinetobacter baumannii
| Combination | Bacterial Strain(s) | Method | Key Findings | Reference(s) |
| Minocycline + Colistin | 13 Imipenem-resistant clinical isolates | Time-Kill Assay | Synergy in 12 of 13 isolates (92%) at 24h; bactericidal effect achieved. | [3][4] |
| Minocycline + Colistin | 4 Minocycline-resistant clinical isolates | Checkerboard & Time-Kill | Synergy observed; combination was as effective as meropenem-colistin therapy. | [5][6] |
| Minocycline + Meropenem | 14 Extensively drug-resistant (XDR) clinical isolates | Time-Kill Assay | Combination was synergistic against all tested isolates. | [7] |
| Minocycline + Polymyxin B | 3 clinical isolates | Time-Kill Assay | Polymyxin B enhanced the intracellular concentration and bactericidal effect of Minocycline. | [8] |
| Minocycline + SPR741 (Adjuvant) | A. baumannii AB5075 | Time-Kill Assay | Combination with 8.0 µg/mL SPR741 prevented bacterial rebound seen with Minocycline alone. | [9] |
Table 2: In Vitro Synergy of Minocycline Combinations against Staphylococci
| Combination | Bacterial Strain(s) | Method | Key Findings | Reference(s) |
| Minocycline + Rifampin | 84 S. aureus & coagulase-negative staphylococci isolates | Not specified | Synergy for 30% of isolates; highest rates against methicillin-resistant isolates. | [10] |
| Minocycline + Rifampin | Methicillin- & Gentamicin-resistant S. aureus | Growth Curves | Minocycline (0.4 µg/ml) prevented the development of rifampicin-resistant mutants. | [11] |
| Minocycline + Rifampin | S. aureus | In Vitro PK Model | Addition of rifampicin resulted in larger reductions in bacterial load compared to minocycline alone. | [12] |
Table 3: In Vivo Efficacy of Minocycline Combination Therapy
| Combination | Infection Model | Key Findings | Reference(s) |
| Minocycline (50 mg/kg) + Colistin (10 mg/kg) | Murine pneumonia model (A. baumannii) | Combination therapy significantly improved 7-day survival (80%) vs. Minocycline (40%) or Colistin (30%) alone. Also reduced bacterial load in lungs. | [5][6][13] |
| Minocycline (50 mg/kg) + Polymyxin B (10 mg/kg) | Murine pneumonia model (A. baumannii) | Combination significantly reduced bacterial lung burden at 24h for susceptible strains compared to monotherapy. | [8] |
Experimental Protocols
The assessment of antibiotic synergy relies on standardized in vitro and in vivo methodologies. Below are detailed protocols for key experiments cited in this guide.
1. Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
-
Preparation: Two antibiotics are prepared in a series of twofold dilutions.
-
Assay Setup: In a 96-well microtiter plate, the dilutions of antibiotic A are arranged along the x-axis, and dilutions of antibiotic B are arranged along the y-axis. This creates a matrix of wells containing unique concentration combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The FIC index is calculated as follows:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FICA + FICB
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
2. Time-Kill Assay
This dynamic method assesses the rate of bacterial killing by antibiotics alone and in combination over time.
-
Preparation: Test tubes containing broth with a standardized bacterial inoculum (e.g., 10^6 CFU/mL) are prepared.
-
Drug Addition: Antibiotics are added to the tubes at clinically relevant concentrations (e.g., 0.5x or 1x MIC), both individually and in combination. A growth control tube with no antibiotic is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are drawn from each tube.
-
Quantification: The samples are serially diluted and plated on agar. After incubation, colony-forming units (CFU/mL) are counted.
-
Interpretation:
3. Murine Pneumonia Model
This in vivo model evaluates the efficacy of antibiotic combinations in a live animal infection context.
-
Induction of Neutropenia: Mice are often rendered neutropenic (low white blood cell count) via intraperitoneal injections of cyclophosphamide to make them more susceptible to infection.
-
Infection: Mice are anesthetized and intranasally inoculated with a specific bacterial suspension (e.g., A. baumannii).
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Mice are administered the antibiotics (e.g., Minocycline, Colistin) or a placebo (e.g., saline) via routes that mimic clinical use (e.g., subcutaneous or intraperitoneal injection) at specified doses and intervals.[5][6][8]
-
Outcome Measurement:
Visualizations: Workflows and Mechanisms
Workflow for Assessing Antibiotic Synergy In Vitro
Caption: A general experimental workflow for evaluating antibiotic synergy in vitro.
Mechanism of Minocycline-Polymyxin Synergy against Gram-Negative Bacteria
Caption: Proposed synergy mechanism of Minocycline and Polymyxins.
Logical Pathway from Antibiotic Synergy to Improved Clinical Outcomes
Caption: Logical flow from synergistic antibiotic action to clinical benefits.
References
- 1. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Systemic Minocycline Side Effects and Topical Minocycline as a Safer Alternative for Treating Acne and Rosacea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro effect of minocycline and colistin combinations on imipenem-resistant Acinetobacter baumannii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of colistin- and minocycline-based combinations against extensive drug resistant Acinetobacter baumannii isolates from intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of minocycline and rifampin against staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of minocycline and rifampicin against methicillin- and gentamicin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacodynamics of minocycline alone and in combination with rifampicin against Staphylococcus aureus studied in an in vitro pharmacokinetic model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming the Target Specificity of Minosaminomycin on the Ribosome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin, an aminoglycoside antibiotic structurally related to kasugamycin, is a potent inhibitor of bacterial protein synthesis.[1][2] Its specific targeting of the ribosome makes it a subject of significant interest in the ongoing search for novel antibacterial agents. This guide provides a comprehensive comparison of this compound with other ribosome-targeting antibiotics, supported by experimental data and detailed methodologies, to elucidate its precise mechanism of action and target specificity.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by interfering with the translation process on the bacterial ribosome. Biochemical studies have revealed that it primarily inhibits the initiation of protein synthesis.[1][2] It has been shown to block the elongation factor Tu (EF-Tu)-dependent binding of aminoacyl-tRNA to the ribosome, a critical step in the elongation cycle of protein synthesis.[1][2] Notably, this compound is reported to be approximately 100 times more potent than its structural analog, kasugamycin, in a cell-free E. coli protein synthesis system.[1][2]
Ribosomal Binding Site
While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to the ribosome is not yet available, its structural similarity to kasugamycin provides strong evidence for its binding site. Kasugamycin has been shown to bind to the 30S ribosomal subunit, specifically interacting with the 16S rRNA. The binding site is located in a region that interferes with the placement of the initiator tRNA (fMet-tRNA) and the mRNA, thereby preventing the formation of the translation initiation complex. Given their structural similarities and comparable mechanisms of inhibiting initiation, it is highly probable that this compound binds to a similar or overlapping site on the 16S rRNA within the 30S subunit.
Comparative Performance Data
To objectively assess the efficacy of this compound, its performance is compared with other ribosome-targeting antibiotics. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Potency of this compound and Comparators
| Antibiotic | Target Site | Test System | IC50 | Reference |
| This compound | 30S Subunit (Initiation) | E. coli cell-free system (phage f2 RNA) | 2 x 10-7 M | [1][2] |
| Kasugamycin | 30S Subunit (Initiation) | E. coli cell-free system (phage f2 RNA) | ~2 x 10-5 M | [1][2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Other Aminoglycosides
| Antibiotic | Mycobacterium smegmatis ATCC 607 (µg/mL) | Mycobacterium phlei (µg/mL) | Escherichia coli (Representative MIC90, µg/mL) | Pseudomonas aeruginosa (Representative MIC90, µg/mL) |
| This compound | 1.56 | 6.25 | >128 | Not widely reported |
| Gentamicin | Not widely reported | Not widely reported | 2.0 | 8.0 |
| Amikacin | Not widely reported | Not widely reported | 4.0 | 16.0 |
| Tobramycin | Not widely reported | Not widely reported | 1.0 | 4.0 |
| Kanamycin | Not widely reported | Not widely reported | 8.0 | >64 |
Note: MIC values for E. coli and P. aeruginosa are representative values and can vary significantly between strains and studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of aminoglycoside antibiotics with the ribosome.
In Vitro Transcription-Translation (IVTT) Assay
This assay measures the inhibitory effect of a compound on protein synthesis in a cell-free system.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing an E. coli S30 cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids, and an energy source (ATP, GTP).
-
Inhibitor Addition: Add varying concentrations of this compound or other test antibiotics to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.
-
Quantification: Measure the amount of synthesized reporter protein. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence. For β-galactosidase, a colorimetric substrate like ONPG is used.
-
Data Analysis: Plot the reporter signal against the antibiotic concentration to determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Ribosome Binding Assays
These assays directly measure the binding of an antibiotic to the ribosome.
Protocol:
-
Ribosome Preparation: Isolate 70S ribosomes or 30S ribosomal subunits from a bacterial strain of interest.
-
Radiolabeling (Optional): The antibiotic can be radiolabeled (e.g., with tritium) for direct detection. Alternatively, competition assays can be performed with a known radiolabeled ligand.
-
Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of the antibiotic in a suitable binding buffer.
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosomes and ribosome-ligand complexes will bind to the filter, while the unbound antibiotic will pass through.
-
Quantification: Wash the filters to remove non-specifically bound ligand. The amount of bound antibiotic is quantified by scintillation counting of the filters.
-
Data Analysis: Plot the amount of bound antibiotic against the antibiotic concentration to determine the dissociation constant (Kd).
Protocol:
-
Sample Preparation: Prepare a solution of purified ribosomes in a suitable buffer in the ITC cell. Prepare a solution of the antibiotic in the same buffer in the injection syringe.
-
Titration: Inject small aliquots of the antibiotic solution into the ribosome solution at a constant temperature.
-
Heat Measurement: The ITC instrument measures the heat released or absorbed during the binding event after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of antibiotic to ribosome. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Toeprinting Assay
This assay identifies the specific site of ribosome stalling on an mRNA template caused by an inhibitor.
Protocol:
-
In Vitro Translation Reaction: Set up an in vitro translation reaction as described for the IVTT assay, using a specific mRNA template.
-
Inhibitor Addition: Add the antibiotic of interest (e.g., this compound) to the reaction.
-
Primer Extension: After a short incubation to allow for translation initiation and stalling, add a radiolabeled DNA primer that is complementary to a downstream region of the mRNA. Add reverse transcriptase to extend the primer.
-
Analysis: The reverse transcriptase will stop at the position of the stalled ribosome. Analyze the resulting cDNA products on a sequencing gel alongside a sequencing ladder of the same mRNA to precisely map the stall site.
Visualizing the Mechanism and Workflow
To better understand the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating the ribosomal target of this compound.
References
comparative study of Minosaminomycin's effect on different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial agent Minosaminomycin, focusing on its effects across different bacterial species. The information presented is collated from available experimental data to assist in research and development efforts.
Executive Summary
This compound, an aminoglycoside antibiotic, demonstrates targeted efficacy against specific bacterial species, particularly within the Mycobacterium genus. Its primary mechanism of action is the inhibition of protein synthesis via interaction with the bacterial 30S ribosomal subunit. While highly potent in cell-free systems, its whole-cell activity against some bacteria, such as Escherichia coli, is limited by poor cell permeability. This guide presents available Minimum Inhibitory Concentration (MIC) data, details the experimental protocols for assessing its activity, and visualizes its mechanism of action and experimental workflows.
Comparative Efficacy of this compound
The antibacterial activity of this compound has been quantified against a limited range of bacterial species. The available data on its Minimum Inhibitory Concentration (MIC) is summarized below.
| Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Mycobacterium smegmatis ATCC 607 | N/A (Acid-Fast) | 1.56 µg/mL | [1][2][3] |
| Mycobacterium phlei | N/A (Acid-Fast) | 6.25 µg/mL | [1][2][3] |
| Escherichia coli (in vitro, cell-free protein synthesis) | Gram-Negative | 0.2 µM (50% inhibition) | [1] |
| Escherichia coli (whole cell) | Gram-Negative | Weakly active due to low permeability | [4] |
Note: The potent activity of this compound in a cell-free E. coli system, contrasted with its weak whole-cell activity, underscores the critical role of the bacterial cell envelope in its efficacy. This suggests that its effectiveness against other bacterial species is likely influenced by their respective cell wall and membrane structures.
Mechanism of Action
This compound is structurally related to kasugamycin and functions by inhibiting bacterial protein synthesis.[4] It specifically targets the 30S ribosomal subunit, interfering with the initiation of translation.[4] This action prevents the formation of functional proteins, ultimately leading to the inhibition of bacterial growth.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial species can be determined using the broth microdilution method.
a. Preparation of Materials:
-
This compound stock solution of known concentration.
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
b. Procedure:
-
A serial two-fold dilution of this compound is prepared in CAMHB across the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Protein Synthesis Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
a. Preparation of Cell-Free Extract (S30 Extract):
-
Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested, and washed.
-
Cells are lysed by methods such as sonication or high-pressure homogenization.
-
The lysate is centrifuged to remove cell debris, and the supernatant (S30 extract) containing ribosomes and other necessary components for translation is collected.
b. Assay Procedure:
-
The reaction mixture is prepared containing the S30 extract, a template mRNA (e.g., poly(U)), ATP, GTP, an amino acid mixture including a radiolabeled amino acid (e.g., [14C]-phenylalanine), and varying concentrations of this compound.
-
The reaction is initiated by incubating the mixture at 37°C.
-
The reaction is stopped, and the precipitated protein is collected on a filter.
-
The amount of incorporated radiolabeled amino acid is measured using a scintillation counter.
-
The concentration of this compound that inhibits protein synthesis by 50% (IC50) is calculated.
Conclusion
This compound exhibits potent antibacterial activity against select Mycobacterium species. Its mechanism of action, the inhibition of protein synthesis, is well-defined. However, its broad-spectrum applicability may be limited by its poor permeability across the cell envelopes of certain bacteria, such as E. coli. Further research is warranted to explore its efficacy against a wider range of clinically relevant Gram-positive and Gram-negative bacteria and to investigate potential strategies to overcome permeability barriers. The provided experimental protocols can serve as a foundation for such investigations.
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of Minosaminomycin's antibacterial activity in vitro
A detailed guide for researchers, scientists, and drug development professionals on the antibacterial efficacy of Minosaminomycin compared to other aminoglycoside antibiotics.
This guide provides a comprehensive in vitro comparison of this compound, an aminoglycoside antibiotic, with Kasugamycin and Streptomycin. The data presented herein is intended to inform researchers on the potential of this compound as an antibacterial agent, particularly against mycobacterial species.
Introduction to this compound
This compound is an aminoglycoside antibiotic produced by Streptomyces sp. MA514-A1 and is structurally related to Kasugamycin.[1] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis. Specifically, this compound targets the 30S ribosomal subunit, where it interferes with the initiation of protein synthesis.[2] Research indicates that it inhibits the elongation factor Tu (EF-Tu) dependent binding of aminoacyl-tRNA to the ribosome.[2] In cell-free systems using Escherichia coli components, this compound has demonstrated potent activity, being approximately 100 times more effective than Kasugamycin at inhibiting protein synthesis.[2] However, its whole-cell activity against E. coli is limited, a discrepancy attributed to poor cell permeability.[2] Notably, this compound exhibits significant growth inhibitory activity against various mycobacteria, including Mycobacterium tuberculosis.[1]
Comparative In Vitro Antibacterial Activity
The in vitro antibacterial activity of this compound was evaluated against two non-tuberculous mycobacterial species, Mycobacterium smegmatis and Mycobacterium phlei, and compared with the activities of Kasugamycin and Streptomycin. Additionally, the activity of these antibiotics against Escherichia coli is presented to highlight the differences in efficacy against Gram-negative bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Data Presentation
The following table summarizes the MIC values obtained from various in vitro studies.
| Antibiotic | Test Organism | Strain | MIC (µg/mL) |
| This compound | Mycobacterium smegmatis | ATCC 607 | 1.56[1][3] |
| Mycobacterium phlei | - | 6.25[1][3] | |
| Escherichia coli | - | >100 (low permeability)[2] | |
| Kasugamycin | Mycobacterium smegmatis | mc²155 | ~50 (for mistranslation reduction)[1] |
| Mycobacterium phlei | - | Data not available | |
| Escherichia coli | MG1655 | 500 - 1000[4] | |
| Streptomycin | Mycobacterium smegmatis | mc²155 (susceptible) | Low (specific value varies)[5] |
| mc²155 (resistant) | 80[5] | ||
| Mycobacterium phlei | - | Data not available | |
| Escherichia coli | K-12 (susceptible) | 3 (±1)[6] | |
| (with aadA gene) | MIC₅₀ = 16[7] | ||
| (with strA-strB genes) | MIC₅₀ = 128[7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of aerobic bacteria.[2]
3.1.1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for general bacteria or Middlebrook 7H9 broth supplemented with OADC for mycobacteria.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Stock solutions of this compound, Kasugamycin, and Streptomycin of known concentration.
-
Sterile diluent (e.g., saline or broth).
3.1.2. Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plates. The final volume in each well is typically 50 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in the appropriate broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: 50 µL of the standardized bacterial suspension is added to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Controls: Each plate includes a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: The plates are incubated at 37°C for 18-24 hours for E. coli or for a longer period (3-7 days) for mycobacteria, in an appropriate atmosphere.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Bacterial Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
3.2.1. Materials:
-
E. coli S30 cell-free extract system.
-
mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Amino acid mixture (including a radioactively or fluorescently labeled amino acid).
-
Energy source (ATP, GTP).
-
Test compounds (this compound, Kasugamycin, Streptomycin) at various concentrations.
3.2.2. Procedure:
-
Reaction Setup: The cell-free synthesis reaction is assembled on ice, containing the S30 extract, mRNA template, amino acid mixture, and energy source.
-
Addition of Inhibitors: The test compounds are added to the reaction mixtures at a range of concentrations. A control reaction with no inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.
-
Measurement of Protein Synthesis: The amount of newly synthesized reporter protein is quantified. For a luciferase reporter, this is done by adding luciferin and measuring the resulting luminescence. For radioactively labeled proteins, scintillation counting is used.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each compound concentration relative to the no-inhibitor control. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like Kasugamycin and Streptomycin, belongs to the aminoglycoside class of antibiotics that target the bacterial ribosome. However, there are subtle differences in their specific binding sites and the consequences of this binding.
-
This compound and Kasugamycin: Both primarily inhibit the initiation of protein synthesis. They bind to the 30S ribosomal subunit and interfere with the binding of the initiator fMet-tRNA to the P-site.[2] this compound has been shown to be significantly more potent than Kasugamycin in this regard in cell-free systems.[2]
-
Streptomycin: While also binding to the 30S subunit, Streptomycin has a dual effect. It not only blocks the initiation of protein synthesis but also causes miscoding during the elongation phase, leading to the production of non-functional proteins. This misreading of the mRNA template contributes to its bactericidal activity.
Mechanism of protein synthesis inhibition by aminoglycosides.
Discussion and Conclusion
The in vitro data clearly indicates that this compound is a potent inhibitor of mycobacterial growth. Its MIC values against M. smegmatis and M. phlei are significantly lower than those of Kasugamycin against E. coli, suggesting a strong potential for activity against this genus. The comparison with Streptomycin is more complex due to the variability in reported MICs for susceptible and resistant strains. However, the low MIC of this compound against susceptible mycobacteria positions it as a promising candidate for further investigation.
The key challenge for the broader application of this compound, particularly against Gram-negative bacteria like E. coli, is its poor cell permeability. This is a common issue for aminoglycosides and suggests that future research could focus on the development of derivatives with improved uptake or on combination therapies that enhance cell wall permeability.
References
- 1. elifesciences.org [elifesciences.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Assessing the Bactericidal vs. Bacteriostatic Properties of Minosaminomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial properties of Minosaminomycin, focusing on its classification as either a bactericidal or bacteriostatic agent. Due to the limited availability of direct experimental data on this compound's bactericidal activity, this guide draws comparisons with related aminoglycoside antibiotics and its structural analog, Kasugamycin, to infer its likely characteristics. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound is an aminoglycoside antibiotic derived from Streptomyces sp. MA514-A1. Structurally related to Kasugamycin, it has demonstrated inhibitory activity against various bacteria, notably including species of Mycobacterium. Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. Understanding whether this inhibition leads to cell death (bactericidal) or merely suppresses growth (bacteriostatic) is critical for its potential therapeutic applications.
Aminoglycoside antibiotics are generally considered to be bactericidal[1][2][3][4][5]. Their mechanism involves binding to the 30S ribosomal subunit, which disrupts protein synthesis, leading to a cascade of events that compromises the bacterial cell membrane and results in cell death[1][2].
Mechanism of Action
This compound exerts its antimicrobial effect by targeting the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit, interfering with the translation initiation process[6]. This binding can lead to the misreading of the mRNA codon, resulting in the production of non-functional or toxic proteins and ultimately inhibiting protein synthesis[1]. In a cell-free system of Escherichia coli, this compound was found to be approximately 100 times more potent than Kasugamycin at inhibiting protein synthesis[6].
Experimental Determination of Bactericidal vs. Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic activity is quantitatively determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% (or a 3-log10) reduction in the initial bacterial inoculum density.
An antibiotic is generally classified as bactericidal if the MBC to MIC ratio (MBC/MIC) is ≤ 4. It is considered bacteriostatic if the MBC/MIC ratio is > 4.
Detailed Experimental Protocol: Broth Microdilution for MIC and MBC Determination
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test microorganism (e.g., Mycobacterium smegmatis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
This compound and other comparator antibiotics.
-
Sterile 96-well microtiter plates.
-
Sterile agar plates (e.g., Tryptic Soy Agar).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a fresh agar plate.
-
Inoculate the colonies into a tube of broth and incubate at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution (MIC Assay):
-
Prepare a stock solution of the antibiotic.
-
Perform serial two-fold dilutions of the antibiotic in broth across the rows of a 96-well microtiter plate.
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
-
-
MBC Determination:
-
From the wells corresponding to the MIC and at least two more concentrated dilutions showing no growth, take a 10 µL aliquot.
-
Spread each aliquot onto a sterile, antibiotic-free agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Caption: Experimental workflow for determining MIC and MBC.
Comparative Data and Analysis
Table 1: Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
|---|---|---|---|---|
| Mycobacterium smegmatis ATCC 607 | 1.56 | Not Available | - | Inferred Bactericidal |
| Mycobacterium phlei | 6.25 | Not Available | - | Inferred Bactericidal |
Table 2: Antimicrobial Activity of Comparator Antibiotics
| Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
|---|---|---|---|---|---|
| Kasugamycin | Pseudomonas spp. (median) | 250 | 500 | 2 | Bactericidal[7][8] |
| Kanamycin | Mycobacterium tuberculosis (median) | 4 | Not Available | - | Inferred Bactericidal |
Note: The classification of Kasugamycin has conflicting reports, with some sources describing its action as bacteriostatic[9]. The data presented here from one study suggests a bactericidal effect against Pseudomonas based on the MBC/MIC ratio[7][8]. Kanamycin's classification is inferred from its membership in the aminoglycoside class.
The logical framework for classifying these agents based on experimental data is illustrated below.
Caption: Logical framework for classifying antibacterial agents.
Conclusion
Based on its classification as an aminoglycoside and its mechanism of action targeting bacterial protein synthesis, This compound is presumed to be a bactericidal agent . This is consistent with the general properties of the aminoglycoside class, which are known for their potent, concentration-dependent killing of susceptible bacteria[2][4].
However, a definitive classification requires empirical data from MBC or time-kill curve assays for this compound against relevant pathogens. The comparative data from its structural analog, Kasugamycin, shows bactericidal activity against Pseudomonas with an MBC/MIC ratio of 2[7][8]. Future research should focus on generating these critical datasets for this compound to confirm its bactericidal properties and to better define its potential role in antimicrobial therapy. Researchers are encouraged to perform the detailed protocols provided in this guide to contribute to a more complete understanding of this antibiotic's activity.
References
- 1. Aminoglycosides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kasugamycin [sitem.herts.ac.uk]
A Comparative Analysis of the Inhibitory Profiles of Minosaminomycin and Streptomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory profiles of two aminoglycoside antibiotics, Minosaminomycin and Streptomycin. By examining their mechanisms of action, target specificity, and resistance profiles, supported by experimental data and protocols, this document aims to inform research and development efforts in the field of antibacterial therapeutics.
Executive Summary
This compound and Streptomycin, both aminoglycoside antibiotics, target the bacterial ribosome to inhibit protein synthesis. However, their inhibitory profiles exhibit crucial differences. Streptomycin acts primarily by binding to the 30S ribosomal subunit and inducing misreading of the mRNA codon, leading to the production of non-functional proteins and eventual cell death. In contrast, this compound, structurally related to kasugamycin, primarily inhibits the initiation of protein synthesis by preventing the binding of initiator tRNA (fMet-tRNA) to the 30S subunit, without causing codon misreading. This fundamental difference in their mechanism of action has significant implications for their antibacterial spectrum, potency, and the development of resistance.
Mechanism of Action
This compound: A Blocker of Translation Initiation
This compound exerts its antibacterial effect by specifically targeting the initiation phase of protein synthesis. It binds to the 30S ribosomal subunit and sterically hinders the binding of formyl-methionyl-tRNA (fMet-tRNA) to the ribosomal P-site.[1][2] This action effectively prevents the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis. Notably, and in stark contrast to Streptomycin, this compound does not induce misreading of the genetic code.[1]
dot
Caption: Mechanism of this compound action.
Streptomycin: An Inducer of Codon Misreading
Streptomycin also targets the 30S ribosomal subunit but through a different mechanism that leads to widespread errors in protein synthesis. It binds to the 16S rRNA component of the 30S subunit, near the A-site (aminoacyl-tRNA binding site).[3] This binding event distorts the structure of the ribosome, which in turn decreases the fidelity of translation.[4] The ribosome is then more likely to accept incorrect aminoacyl-tRNAs, leading to the synthesis of aberrant and non-functional proteins. This disruption of protein integrity ultimately results in bacterial cell death.
dot
Caption: Mechanism of Streptomycin action.
Quantitative Inhibitory Profiles
The following tables summarize the available quantitative data on the inhibitory activities of this compound and Streptomycin. Direct comparative data is limited, but the provided values offer insights into their respective potencies against different bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis ATCC 607 | 1.56 | [2][5] |
| Mycobacterium phlei | 6.25 | [2][5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Streptomycin
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Varies (sensitive strains) | [6][7] |
| Escherichia coli | Varies (often >16) | |
| Salmonella enterica | Varies (sensitive <100) | |
| Leptospira spp. | 0.39 - 3.13 |
Note: MIC values for Streptomycin can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.
Resistance Profiles
This compound
Detailed studies on resistance mechanisms to this compound are not as extensive as those for Streptomycin. However, due to its structural similarity to kasugamycin, it is plausible that resistance could arise from alterations in the ribosome that prevent drug binding. It is noteworthy that ribosomes from kasugamycin-resistant mutants (KsgA and KsgC) remain sensitive to this compound, suggesting a distinct interaction with the ribosome.[1] Poor permeability is a known factor that limits the efficacy of this compound against certain bacteria like E. coli.[1]
Streptomycin
Bacteria have evolved multiple mechanisms to resist the effects of Streptomycin:
-
Target Modification: Mutations in the rpsL gene, which encodes the ribosomal protein S12, can alter the binding site of Streptomycin, thereby reducing its affinity and rendering the antibiotic ineffective. Similarly, mutations in the 16S rRNA can also confer resistance.
-
Enzymatic Inactivation: Bacteria can acquire genes that encode for aminoglycoside-modifying enzymes. These enzymes can chemically modify Streptomycin, for instance, through phosphorylation or adenylylation, preventing it from binding to the ribosome.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport Streptomycin out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Antibiotic stock solutions (this compound and Streptomycin)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Add 50 µL of the bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing only broth) should also be included.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD600).
References
- 1. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 4. splisense.com [splisense.com]
- 5. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 6. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Minosaminomycin and gentamicin efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aminoglycoside antibiotics, both Minosaminomycin and gentamicin play significant roles in combating bacterial infections. This guide provides a comprehensive, data-supported comparison of their efficacy, drawing from available preclinical and in vitro studies. While direct head-to-head clinical trials are limited, this analysis of existing data offers valuable insights into their respective antimicrobial activities and mechanisms of action.
At a Glance: Key Efficacy Parameters
A direct comparative table of Minimum Inhibitory Concentrations (MICs) for a wide range of pathogens is not feasible due to the limited publicly available data for this compound against clinically relevant bacteria typically treated with gentamicin. The following tables summarize the available MIC data for each antibiotic against specific bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Select Mycobacteria
| Bacterial Strain | MIC (µg/mL) |
| Mycobacterium smegmatis ATCC 607 | 1.56[1][2][3] |
| Mycobacterium phlei | 6.25[1][2][3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Gentamicin Against Various Bacterial Pathogens
| Bacterial Strain | MIC Range (µg/mL) |
| Pseudomonas aeruginosa (clinical isolates) | 0.25 - 1[4] |
| Pseudomonas aeruginosa (standard strains) | 0.5 - 2[4] |
| Escherichia coli | 6 - 30[5] |
| Escherichia coli O157:H7 | ≤2 - 64[6] |
| Staphylococcus aureus (ATCC 29213) | 0.25[7] |
| Staphylococcus aureus (clinical isolates) | 1 - 8[8] |
Delving into the Mechanisms of Action
Both this compound and gentamicin belong to the aminoglycoside class of antibiotics and share a fundamental mechanism of inhibiting bacterial protein synthesis. However, nuances in their interaction with the bacterial ribosome may contribute to differences in their spectrum of activity.
Gentamicin exerts its bactericidal effect by binding to the 30S ribosomal subunit.[9] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately disrupting the bacterial cell membrane integrity.
This compound also targets the bacterial ribosome to inhibit protein synthesis.[10] It has been shown to be a potent inhibitor of phage f2 RNA-directed protein synthesis in a cell-free system of Escherichia coli, being 100-times more potent than kasugamycin in this system.[10] However, its efficacy against whole-cell E. coli is limited, which is thought to be due to issues with cell permeability.[10]
Experimental Methodologies: A Closer Look
The data presented in this guide is derived from established in vitro susceptibility testing methods. Understanding these protocols is crucial for interpreting the efficacy data.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method: This is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[11]
Experimental Workflow for MIC Determination
Signaling Pathways and Molecular Interactions
The primary molecular interaction for both antibiotics is with the bacterial ribosome. The following diagram illustrates the general mechanism of action for aminoglycosides.
Mechanism of Action for Aminoglycoside Antibiotics
In Vivo Efficacy: Considerations and Data Gaps
Currently, there is a significant lack of published in vivo efficacy studies for this compound. This makes a direct comparison with gentamicin, for which numerous in vivo studies exist, impossible. Gentamicin has demonstrated efficacy in various animal models of infection and is used clinically to treat serious Gram-negative bacterial infections.[12] However, its use is often limited by potential nephrotoxicity and ototoxicity.
Summary and Future Directions
Based on the available data, this compound shows promising activity against specific mycobacteria. Its potency in a cell-free E. coli system suggests a strong intrinsic activity at the ribosomal level. However, its limited whole-cell activity against common Gram-negative bacteria and the absence of in vivo data are significant gaps in our understanding of its potential clinical utility.
Gentamicin remains a potent, broad-spectrum aminoglycoside with well-documented efficacy against a range of clinically important Gram-negative and some Gram-positive bacteria. Its clinical use is well-established, though tempered by toxicity concerns.
For a true head-to-head comparison, further research is imperative. Specifically, future studies should focus on:
-
Determining the MICs of this compound against a broader panel of bacterial pathogens, including those for which gentamicin is a primary treatment.
-
Investigating the mechanisms of bacterial cell wall permeability for this compound to understand and potentially overcome its limited whole-cell efficacy.
-
Conducting in vivo efficacy and toxicity studies of this compound in relevant animal models of infection.
Such data will be critical for the research and drug development community to fully assess the therapeutic potential of this compound and its standing relative to established aminoglycosides like gentamicin.
References
- 1. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | this compound | フナコシ [funakoshi.co.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 6. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ijcmas.com [ijcmas.com]
- 9. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Comparison of four aminoglycoside antibiotics in the therapy of experimental E. coli meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Minosaminomycin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minosaminomycin, an aminoglycoside antibiotic structurally related to kasugamycin, has demonstrated potent inhibitory effects on bacterial protein synthesis. Understanding the specificity of its mechanism of action is crucial for evaluating its therapeutic potential and guiding further drug development efforts. This guide provides a comparative analysis of this compound's activity, supported by available experimental data, and details the methodologies used in these assessments.
Mechanism of Action: Targeting Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis at the initiation phase. It specifically interferes with the elongation factor Tu (EF-T) dependent binding of aminoacyl-tRNA to the 30S ribosomal subunit[1]. This action prevents the formation of the initiation complex, a critical step in protein synthesis, ultimately leading to the cessation of bacterial growth. Like kasugamycin, this compound's action at the initiation step of protein synthesis does not induce miscoding, a common characteristic of some other aminoglycosides[1].
Comparative Potency and Antibacterial Spectrum
Experimental data from in vitro studies highlights the potency of this compound, particularly when compared to its structural analog, kasugamycin. However, comprehensive data on its broad-spectrum activity against a wide range of bacterial species remains limited.
In Vitro Potency
In a cell-free system derived from Escherichia coli, this compound was found to be approximately 100 times more potent than kasugamycin in inhibiting protein synthesis. This compound exhibited a 50% inhibitory concentration (IC50) of 2 x 10-7 M, while kasugamycin's IC50 was significantly higher[1].
Antibacterial Activity
Available data on the minimum inhibitory concentration (MIC) of this compound indicates its activity against Mycobacterium species. In contrast, its efficacy against other common Gram-positive and Gram-negative bacteria is not as well-documented in publicly available literature. The limited permeability of this compound into E. coli cells has been suggested as a reason for its lower than expected whole-cell activity despite its high potency in cell-free systems[1].
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis ATCC 607 | 1.56 | [2] |
| This compound | Mycobacterium phlei | 6.25 | [2] |
| Kasugamycin | Pseudomonas spp. (median) | 125 - 250 | [3][4] |
Note: A comprehensive comparison is limited by the lack of publicly available MIC data for this compound against a broader range of bacteria.
Specificity and Off-Target Effects
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract: An S-30 extract is prepared from a bacterial strain, such as E. coli, containing all the necessary components for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).
-
Reaction Mixture: The reaction mixture typically contains the S-30 extract, a buffer system, amino acids (including a radiolabeled amino acid like 14C-leucine), an energy source (ATP and GTP), and a template mRNA (e.g., phage f2 RNA).
-
Incubation: Varying concentrations of the test antibiotic (this compound or comparator) are added to the reaction mixtures. The reactions are incubated at 37°C for a defined period (e.g., 30 minutes).
-
Measurement of Protein Synthesis: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured. This is typically done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each antibiotic concentration relative to a control without any antibiotic. The IC50 value is then determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Antibiotic: A series of twofold dilutions of the antibiotic is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing the Mechanism and Evaluation Workflow
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of bacterial protein synthesis initiation.
Experimental Workflow for Specificity Evaluation
Caption: Workflow for evaluating this compound's specificity.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis initiation, demonstrating significantly higher activity than kasugamycin in a cell-free system. Its primary mechanism of action, which does not induce miscoding, makes it an interesting candidate for further investigation. However, a comprehensive evaluation of its specificity is currently hampered by the limited availability of public data on its broad-spectrum antibacterial activity and, most critically, its effects on eukaryotic cells and ribosomes. Further research is required to establish a clear profile of its therapeutic window and potential for clinical development. The experimental protocols and workflows outlined in this guide provide a framework for conducting such essential future studies.
References
- 1. Biochemical study of this compound in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Minosaminomycin
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. Minosaminomycin, an aminoglycoside antibiotic, requires specific handling and disposal procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper management of this compound waste.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines. Aminoglycosides as a class of antibiotics present potential health hazards, including nephrotoxicity (kidney damage) and ototoxicity (inner ear damage).[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound solutions and waste:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Disposal of this compound Waste Streams
The proper disposal route for this compound depends on its concentration and form. It is crucial to distinguish between concentrated solutions, dilute solutions (e.g., used culture media), and contaminated solid waste.
1. Concentrated this compound Solutions (e.g., Stock Solutions):
Concentrated solutions of this compound are considered hazardous chemical waste and must not be disposed of down the drain.[2][3]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Containerization: Collect all concentrated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4] The container must be compatible with the chemical.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and its approximate concentration.[4]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.[4]
-
Disposal: Arrange for pickup by your institution's EHS department for proper disposal.[1][4]
2. Dilute this compound Solutions (e.g., Used Culture Media):
Used culture media containing this compound should be treated as chemical waste.[2] Pouring antibiotic-containing media down the drain can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1]
-
Biohazard Decontamination: If the media contains biohazardous materials (e.g., cells, viruses), it must first be decontaminated according to your institution's biosafety protocols, typically by autoclaving.[1]
-
Chemical Waste Collection: After decontamination, the liquid should be collected as chemical waste.[1]
-
Containerization and Labeling: Collect the decontaminated, antibiotic-containing media in a labeled hazardous waste container.[1]
-
Disposal: Arrange for pickup by your institution's EHS department.[1]
3. Contaminated Solid Waste:
Solid materials that have come into contact with this compound, such as pipette tips, gloves, flasks, and other labware, must be disposed of as hazardous waste.[2][5]
-
Segregation: Collect contaminated solid waste in a designated, puncture-resistant container lined with a plastic bag.[2]
-
Labeling: Label the container as "Hazardous Waste" with the name of the contaminating agent (this compound).[2]
-
Disposal: Contact your institution's EHS office to schedule a waste pickup.[2]
Quantitative Data Summary
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Concentrated Solutions | Leak-proof, compatible chemical waste container | "Hazardous Waste", "this compound", Concentration | Designated satellite accumulation area, closed container | EHS Pickup |
| Dilute Solutions (Used Media) | Labeled hazardous waste container | "Hazardous Waste", "this compound-containing media" | Designated satellite accumulation area | EHS Pickup (after bio-decontamination if necessary) |
| Contaminated Solid Waste | Puncture-resistant container with plastic liner | "Hazardous Waste", "this compound-contaminated waste" | Designated satellite accumulation area | EHS Pickup |
Experimental Protocols
Specific experimental protocols for the degradation of this compound prior to disposal are not standard practice and should only be undertaken by trained personnel with the approval of their institution's EHS office.[1] The standard and recommended procedure is collection and disposal via a licensed hazardous waste management service arranged by your institution's EHS department.
The primary "protocol" for laboratory personnel is the step-by-step process of waste segregation, containerization, labeling, and arrangement for pickup as detailed in the sections above.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Caption: Procedural steps for this compound waste management.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Minosaminomycin
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Minosaminomycin. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.
This compound, an aminoglycoside antibiotic, presents potential health hazards requiring stringent handling procedures.[1] As a class, aminoglycosides are associated with risks of kidney toxicity (nephrotoxicity) and inner ear damage (ototoxicity).[1][2] Allergic reactions and potential harm to an unborn child are also noted risks.[1] Therefore, the adoption of comprehensive personal protective equipment (PPE) and standardized operational and disposal plans is mandatory.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, compiled from best practices for hazardous pharmaceutical compounds.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, chemotherapy-rated gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff to ensure no skin is exposed at the wrist.[3] Change the outer glove every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] Gowns should be changed every two to three hours or immediately after a spill.[5] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is necessary, particularly when handling the powdered form of the compound, to prevent inhalation of aerosolized particles.[4] Surgical masks do not offer adequate respiratory protection from drug exposure.[5][6] |
| Eye and Face Protection | Safety Goggles & Face Shield | Use safety goggles for basic eye protection.[4] A full face shield is required when there is a risk of splashes or spills.[5][7] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair and shoe covers are necessary to prevent the spread of contamination.[4][7] Shoe covers should not be worn outside the designated handling area.[4] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.
Hierarchy of Controls for Hazardous Drug Handling
To minimize exposure to hazardous compounds like this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective control measures.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and the development of antibiotic resistance.[1][8]
-
Waste Classification: All materials contaminated with this compound, including unused stock solutions, used media, and disposable PPE, are considered hazardous chemical waste.[9]
-
Liquid Waste:
-
Concentrated Solutions: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Used Media: If the media contains biohazardous materials, it must first be decontaminated according to institutional biosafety protocols (e.g., autoclaving).[1] Following decontamination, collect the liquid as chemical waste.[1] Note: Standard autoclaving may not inactivate all aminoglycosides; therefore, subsequent chemical waste disposal is crucial.[9]
-
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and plasticware, must be collected in a designated hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[1] Do not pour any antibiotic-containing solutions down the drain. [1]
By adhering to these rigorous safety and handling protocols, research institutions can ensure the well-being of their personnel and maintain environmental stewardship while advancing critical scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline | SA Health [sahealth.sa.gov.au]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. gerpac.eu [gerpac.eu]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIDP - Antibiotic Disposal [sidp.org]
- 9. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
